1-Methoxy-1-methylcyclopentane
説明
Structure
3D Structure
特性
CAS番号 |
32818-40-9 |
|---|---|
分子式 |
C7H14O |
分子量 |
114.19 g/mol |
IUPAC名 |
1-methoxy-1-methylcyclopentane |
InChI |
InChI=1S/C7H14O/c1-7(8-2)5-3-4-6-7/h3-6H2,1-2H3 |
InChIキー |
HJIPILMKRASVNP-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC1)OC |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 1-Methoxy-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
This technical guide provides a comprehensive overview of 1-methoxy-1-methylcyclopentane, a saturated ether with potential applications in organic synthesis and as a building block in medicinal chemistry. This document details its synthesis, physical and chemical properties, and spectroscopic data. The information presented herein is intended to support research and development activities by providing key data and established experimental protocols.
Physicochemical Properties
This compound is a cyclic ether with the molecular formula C₇H₁₄O.[1][2] While extensive experimental data on its physical properties is not widely published, a combination of information from patent literature and computational predictions allows for a reliable profile of the compound. A key experimental finding indicates its boiling point is above 85 °C.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [1][2] |
| Molecular Weight | 114.19 g/mol | [1] |
| CAS Number | 32818-40-9 | [1] |
| Boiling Point | > 85 °C (experimental) | [3] |
| Topological Polar Surface Area | 9.2 Ų (computed) | [1] |
| Hydrogen Bond Donor Count | 0 (computed) | [1] |
| Hydrogen Bond Acceptor Count | 1 (computed) | [1] |
| Rotatable Bond Count | 1 (computed) | [1] |
Synthesis of this compound
The primary and most well-documented method for the synthesis of this compound is the acid-catalyzed etherification of 1-methylcyclopentene (B36725) with methanol (B129727). This reaction proceeds via an electrophilic addition mechanism.
General Reaction Scheme
Caption: General reaction for the synthesis of this compound.
Reaction Mechanism
The acid-catalyzed etherification of 1-methylcyclopentene with methanol follows a two-step mechanism:
-
Protonation of the alkene: The acid catalyst protonates the double bond of 1-methylcyclopentene, forming a stable tertiary carbocation intermediate.
-
Nucleophilic attack by methanol: The lone pair of electrons on the oxygen atom of methanol acts as a nucleophile, attacking the carbocation.
-
Deprotonation: A weak base (such as methanol or the conjugate base of the acid catalyst) removes the proton from the oxonium ion to yield the final ether product and regenerate the acid catalyst.
Caption: Mechanism of acid-catalyzed etherification of 1-methylcyclopentene.
Experimental Protocols
The following experimental protocols are based on procedures detailed in the patent literature for the synthesis of this compound.[3][4]
Synthesis of this compound from 1-Methylcyclopentene
This procedure details the direct etherification of 1-methylcyclopentene.
Materials:
-
1-Methylcyclopentene
-
Methanol
-
Amberlyst 15 (acidic ion-exchange resin)
-
Nitrogen gas
-
3-neck round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 1-methylcyclopentene (50.0 g, 0.61 mol) and methanol (200.0 g, 6.24 mol).[3]
-
Add Amberlyst 15 (25.0 g) to the reaction mixture.[3]
-
Under a nitrogen atmosphere, heat the mixture to 50 °C with stirring.[3]
-
Maintain the reaction at 50 °C for 6 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
The acidic catalyst (Amberlyst 15) can be removed by filtration.[3]
-
The crude product can be purified by fractional distillation to isolate this compound.[3]
Caption: Experimental workflow for the synthesis of this compound.
Alternative Synthesis Route from 2-Methylcyclopentanol (B36010)
An alternative conceptual pathway involves the dehydration of 2-methylcyclopentanol to form 1-methylcyclopentene, followed by the etherification step as described above.[5]
Spectroscopic Data
Table 2: Predicted and Database Spectroscopic Data for this compound
| Technique | Data Type | Source |
| Infrared (IR) Spectroscopy | Vapor Phase IR spectrum available | [6] |
| Mass Spectrometry (MS) | GC-MS spectrum available | [6] |
| ¹H NMR Spectroscopy | Predicted spectra available from specialized databases | [7] |
| ¹³C NMR Spectroscopy | Predicted spectra available from specialized databases |
Note: For definitive structural elucidation and purity assessment, it is recommended that researchers acquire experimental NMR, IR, and MS data on their synthesized material and compare it with predicted values and data from available, though limited, databases.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C7H14O | CID 21185399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes - Google Patents [patents.google.com]
- 4. US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]
- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 6. spectrabase.com [spectrabase.com]
- 7. NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0224146) [np-mrd.org]
A Technical Guide to the Physicochemical Properties of 1-Methoxy-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Methoxy-1-methylcyclopentane. Due to a lack of extensive published experimental data for this specific compound, this guide presents a combination of computed data from chemical databases and detailed, generalized experimental protocols for the determination of key physicochemical properties. This information is intended to serve as a valuable resource for researchers and professionals working with this and structurally related compounds.
Core Physicochemical Properties
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: General and Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | Guidechem[1] |
| Molecular Weight | 114.19 g/mol | Guidechem[1], PubChem[2] |
| CAS Number | 32818-40-9 | Guidechem[1] |
| XLogP3-AA | 1.5 | Guidechem[1] |
| Hydrogen Bond Donor Count | 0 | Guidechem[1] |
| Hydrogen Bond Acceptor Count | 1 | Guidechem[1] |
| Rotatable Bond Count | 1 | Guidechem[1] |
| Topological Polar Surface Area | 9.2 Ų | Guidechem[1], PubChem[2] |
| Complexity | 72.5 | Guidechem[1] |
| Monoisotopic Mass | 114.104465066 Da | Guidechem[1], PubChem[2] |
Table 2: Spectroscopic Data
| Spectrum Type | Data Availability | Source |
| Fourier-Transform Infrared Spectroscopy (FTIR) | 1 available spectrum | SpectraBase[3] |
| Mass Spectrometry (MS) (Gas Chromatography) | 1 available spectrum | SpectraBase[3] |
Experimental Protocols
The following sections detail standard laboratory procedures for the determination of the primary physicochemical properties of a liquid organic compound such as this compound.
Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of 1-methylcyclopentene (B36725) with methanol (B129727) in the presence of an acid catalyst.[4]
Materials:
-
1-Methylcyclopentene
-
Methanol (anhydrous)
-
Acid catalyst (e.g., Amberlyst 15)
-
Nitrogen gas
-
Reaction flask (e.g., 3-neck round-bottom flask)
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
To a 3-neck flask under a nitrogen atmosphere, add 1-methylcyclopentene, an excess of methanol, and the acid catalyst.[4]
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to a temperature between 50-90°C with continuous stirring.[4]
-
Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography).
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture to remove the solid catalyst.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Method 1: Distillation This method is suitable when a sufficient quantity of the substance (at least 5 mL) is available and also serves as a final purification step.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Place approximately 5 mL of this compound and a few boiling chips into the distillation flask.
-
Set up the simple distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected. This stable temperature is the boiling point.
-
Record the atmospheric pressure at the time of the measurement.
Method 2: Thiele Tube Method (Micro Scale) This method is ideal when only a small amount of the sample is available.
Apparatus:
-
Thiele tube
-
Mineral oil
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Rubber band or wire to attach the test tube to the thermometer
-
Bunsen burner or heating mantle
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the top of the side arm.
-
Add a small amount of this compound to the small test tube.
-
Place the capillary tube (sealed end up) into the test tube.
-
Attach the test tube to the thermometer.
-
Immerse the setup in the Thiele tube, ensuring the sample is level with the middle of the oil bath.
-
Gently heat the side arm of the Thiele tube.
-
Observe a steady stream of bubbles emerging from the open end of the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Determination of Density
Density is the mass per unit volume of a substance.
Method: Using a Graduated Cylinder and Balance This is a straightforward method for determining the density of a liquid.
Apparatus:
-
Graduated cylinder (e.g., 10 mL or 25 mL)
-
Analytical balance
Procedure:
-
Measure the mass of a clean, dry graduated cylinder and record it.
-
Carefully add a known volume of this compound to the graduated cylinder. Read the volume from the bottom of the meniscus.
-
Measure the mass of the graduated cylinder containing the liquid.
-
Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.
-
Calculate the density using the formula: Density = Mass / Volume.
-
Repeat the measurement several times and calculate the average density.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material.
Method: Using an Abbe Refractometer
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Solvent for cleaning (e.g., acetone (B3395972) or ethanol)
-
Lens paper
Procedure:
-
Turn on the Abbe refractometer and the constant temperature water bath, setting the latter to a standard temperature (e.g., 20°C or 25°C). Allow the refractometer prisms to equilibrate to the set temperature.
-
Using a clean dropper, place a few drops of this compound onto the surface of the measuring prism.
-
Close the prisms gently to spread the liquid into a thin film.
-
Look through the eyepiece and adjust the light source and mirror to get the best illumination.
-
Turn the coarse adjustment knob until the light and dark fields appear in the field of view.
-
If a colored band is visible at the borderline, turn the chromaticity adjustment knob until a sharp, black-and-white borderline is obtained.
-
Use the fine adjustment knob to center the borderline on the crosshairs.
-
Read the refractive index value from the scale.
-
Clean the prisms thoroughly with a suitable solvent and lens paper after the measurement.
Visualizations
The following diagram illustrates a logical workflow for the synthesis and physicochemical characterization of this compound.
References
Technical Guide: 1-Methoxy-1-methylcyclopentane (CAS 32818-40-9)
Disclaimer: A comprehensive technical guide for 1-Methoxy-1-methylcyclopentane (CAS 32818-40-9) that fulfills all the requested core requirements cannot be generated at this time. Extensive searches indicate a significant lack of publicly available scientific literature, experimental data, and application-specific information for this compound. The information that is accessible, primarily from chemical patents and supplier databases, is insufficient to provide in-depth details on physical properties, complete spectroscopic analysis, biological activity, or toxicological profiles.
This document provides the most detailed information available from public sources, focusing on the compound's synthesis.
Compound Identification
Basic identification and computed properties for this compound are summarized below.
| Identifier | Value |
| CAS Number | 32818-40-9[1][2] |
| Molecular Formula | C₇H₁₄O[1][2] |
| Molecular Weight | 114.19 g/mol [3] |
| IUPAC Name | This compound |
| Canonical SMILES | CC1(CCCC1)OC[1] |
| InChI | InChI=1S/C7H14O/c1-7(8-2)5-3-4-6-7/h3-6H2,1-2H3[3] |
| InChIKey | HJIPILMKRASVNP-UHFFFAOYSA-N[3] |
Synthesis
The primary documented method for the synthesis of this compound is the acid-catalyzed addition of methanol (B129727) to 1-methylcyclopentene (B36725).[4][5]
Synthesis Workflow
The overall synthetic process can be visualized as a two-stage process, starting from the rearrangement of cyclohexene (B86901) to form the key intermediate, 1-methylcyclopentene, which is then etherified.[4][6]
Experimental Protocol: Etherification of 1-Methylcyclopentene
The following laboratory-scale protocol is adapted from the procedure described in U.S. Patent US20120101307A1.[5]
Materials:
-
1-Methylcyclopentene (99.0 g, 1.20 mol)
-
Methanol (200.0 g, 6.24 mol)
-
Amberlyst 15 ion-exchange resin (15.0 g)
-
3-neck round-bottom flask
-
Soxhlet extractor with extraction thimble
-
Reflux condenser
-
Heating mantle or oil bath
-
Nitrogen source and bubbler
Procedure:
-
Equip a 3-neck flask with a reflux condenser, a nitrogen inlet, and a stopper. Place the Soxhlet extractor between the flask and the condenser.
-
Fill the extraction thimble of the Soxhlet apparatus with 15.0 g of Amberlyst 15 resin.
-
Charge the 3-neck flask with 1-methylcyclopentene (99.0 g) and methanol (200.0 g) under a nitrogen atmosphere.
-
Heat the mixture to reflux using an oil bath set to 85 °C. The patent specifies that at this temperature, the starting materials boil and condense, passing through the resin-filled thimble to react.[5]
-
Continue the reaction under reflux. The product, this compound, has a boiling point above 85 °C and will therefore accumulate in the reaction flask.[5]
-
Monitor the reaction progress using Gas Chromatography (GC). The patent reports a conversion of approximately 94% after 67 hours.[5]
-
Upon completion, turn off the heat and allow the reaction mixture to cool to room temperature.
-
The final product can be isolated and purified from the remaining methanol and unreacted olefin by distillation.
Spectroscopic Data
Detailed, publicly available experimental spectra (NMR, IR, MS) for this compound are not available. While spectral databases indicate the existence of FTIR and GC-MS data, they are typically behind paywalls.[3] No experimental ¹H or ¹³C NMR data was found in the public domain.
Physical and Chemical Properties
No experimentally determined physical properties such as boiling point, density, or refractive index for this compound were found in the searched literature. The synthesis patent notes that the boiling point is above 85 °C, which allows for its enrichment in the reaction vessel during synthesis.[5]
Applications, Biological Activity, and Toxicology
There is no information available in the public scientific literature regarding the applications, biological activity, or toxicological properties of this compound. The compound is not associated with any drug development research, signaling pathways, or established use cases beyond its role as a potential chemical intermediate. Safety data sheets (SDS) specific to this compound are not publicly available.
References
- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 2. chemos.de [chemos.de]
- 3. spectrabase.com [spectrabase.com]
- 4. benchchem.com [benchchem.com]
- 5. US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes - Google Patents [patents.google.com]
- 6. US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]
Spectroscopic Profile of 1-Methoxy-1-methylcyclopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic data for 1-Methoxy-1-methylcyclopentane. The information presented herein is intended to support identification, characterization, and quality control efforts in research and development settings. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details the experimental protocols for their acquisition, and provides a logical workflow for the spectroscopic analysis of this compound.
Data Presentation
The spectroscopic data for this compound are summarized in the tables below. This allows for a clear and concise presentation of the key quantitative information for each analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.15 | s | 3H | -OCH₃ |
| ~1.65 - 1.55 | m | 4H | -CH₂- (C2, C5) |
| ~1.50 - 1.40 | m | 4H | -CH₂- (C3, C4) |
| ~1.10 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~80.0 | C | C1 (quaternary) |
| ~49.0 | CH₃ | -OCH₃ |
| ~39.0 | CH₂ | C2, C5 |
| ~24.0 | CH₂ | C3, C4 |
| ~22.0 | CH₃ | -CH₃ |
Infrared (IR) Spectroscopy
While a publicly available peak list for the infrared spectrum of this compound is limited, the key vibrational modes expected for its functional groups are presented in Table 3. The presence of these characteristic absorption bands can be confirmed by accessing spectral databases such as SpectraBase.[1]
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2850 | Strong | C-H stretch (alkane) |
| 1470 - 1450 | Medium | C-H bend (alkane) |
| 1150 - 1085 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry of this compound would proceed via electron ionization, leading to a molecular ion and characteristic fragment ions. While a full fragmentation pattern is not publicly available, the expected key ions are listed in Table 4. This information is based on the compound's structure and common fragmentation pathways for ethers and cycloalkanes. A mass spectrum is available on SpectraBase.[1]
Table 4: Expected Key Ions in the Mass Spectrum of this compound
| m/z | Ion |
| 114 | [M]⁺ (Molecular Ion) |
| 99 | [M - CH₃]⁺ |
| 83 | [M - OCH₃]⁺ |
| 71 | [C₅H₁₁]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for a liquid sample like this compound and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube, which is then capped.
Data Acquisition:
-
¹H NMR: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. A sufficient number of scans are signal-averaged to obtain a high signal-to-noise ratio.
-
¹³C NMR: The spectrum is acquired on the same spectrometer, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation:
-
A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
A second salt plate is carefully placed on top to create a thin liquid film between the plates.
Data Acquisition:
-
A background spectrum of the empty spectrometer is recorded.
-
The prepared salt plates are placed in the sample holder of an FTIR spectrometer.
-
The infrared spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is prepared.
-
The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
Data Acquisition:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.
References
An In-depth Technical Guide to the ¹H NMR Chemical Shifts of 1-Methoxy-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of the proton nuclear magnetic resonance (¹H NMR) spectral data for 1-methoxy-1-methylcyclopentane. In the absence of publicly available, fully assigned experimental spectra for this specific molecule, this document provides a comprehensive analysis based on predicted values and data from structurally analogous compounds. This information is vital for the characterization, identification, and quality control of this compound in research and drug development.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to show three distinct signals, corresponding to the different proton environments within the molecule. The chemical shifts are primarily influenced by the electronegativity of the adjacent oxygen atom and the overall structure of the cyclopentane (B165970) ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons (Assignment) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| Methoxy (B1213986) (-OCH₃) | ~ 3.1 - 3.3 | Singlet (s) | 3H | Deshielded by the adjacent electronegative oxygen atom. Similar to the methoxy group in methyl tert-butyl ether (~3.2 ppm). |
| Methyl (-CH₃) | ~ 1.1 - 1.3 | Singlet (s) | 3H | Shielded protons on a quaternary carbon. Comparable to the methyl groups in 1,1-dimethylcyclopentane (B44176) (~1.0 ppm). |
| Cyclopentane Ring (-CH₂-) | ~ 1.4 - 1.7 | Multiplet (m) | 8H | Aliphatic protons in a cyclic system. Their chemical shifts are expected to be in a similar range to those in cyclopentane (~1.5 ppm) and 1,1-dimethylcyclopentane. |
Note: Predicted chemical shifts are estimates and can vary based on the solvent, concentration, and spectrometer frequency used in an actual experiment.
Structural Environments and Predicted Spectrum
The molecular structure of this compound dictates its ¹H NMR spectrum. The protons of the methoxy group (-OCH₃) are electronically withdrawn by the oxygen atom, causing their signal to appear downfield as a sharp singlet. The methyl group (-CH₃) protons are attached to a quaternary carbon and are therefore shielded, resulting in an upfield singlet. The eight protons on the cyclopentane ring are chemically similar but not identical, leading to a complex, overlapping multiplet in the aliphatic region of the spectrum.
Caption: Molecular structure and predicted ¹H NMR signal assignments for this compound.
Standard Experimental Protocol for ¹H NMR Spectroscopy
To obtain a high-resolution ¹H NMR spectrum of this compound, the following experimental methodology is recommended.[1]
1. Sample Preparation:
-
Accurately weigh 5–10 mg of the purified compound.
-
Dissolve the sample in 0.6–0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial. Chloroform-d is a common choice for non-polar to moderately polar organic molecules.
-
For precise chemical shift referencing, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the resulting solution into a standard 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion and resolution.
-
Probe: A standard 5 mm broadband or inverse-detection probe is suitable.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Pulse Program: Employ a standard one-pulse sequence (e.g., 'zg30' on a Bruker instrument).
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width of approximately 12–15 ppm to encompass all expected proton signals.
-
Number of Scans: Acquire 16 to 64 scans to achieve a good signal-to-noise ratio, adjusting as needed based on sample concentration.
-
Relaxation Delay (d1): Use a relaxation delay of 1–5 seconds to allow for full magnetization recovery between pulses.
-
Acquisition Time (aq): Set the acquisition time to 2–4 seconds to ensure good digital resolution.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift axis by setting the TMS signal to exactly 0.00 ppm.
-
Integrate the area under each signal to determine the relative ratio of protons.
-
Analyze the multiplicity (singlet, doublet, multiplet, etc.) of each signal to deduce proton coupling information.
Logical Workflow for NMR Spectral Analysis
The process of analyzing an NMR spectrum to confirm a chemical structure follows a systematic workflow, from sample preparation to final structural verification.
Caption: A systematic workflow for the acquisition, processing, and analysis of a ¹H NMR spectrum.
References
A Technical Guide to the 13C NMR Peak Assignments of 1-Methoxy-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis and predicted peak assignments for the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-methoxy-1-methylcyclopentane. This document outlines the expected chemical shifts based on established principles of NMR spectroscopy and provides a comprehensive experimental protocol for acquiring such data.
Predicted 13C NMR Spectral Data
The 13C NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) are summarized in the table below. These predictions are based on the analysis of substituent effects and typical chemical shift ranges for analogous structures.[1][2][3][4][5]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Rationale for Assignment |
| C1 (Quaternary) | 75 - 85 | Singlet (s) | Deshielded due to two electronegative oxygen and methyl substituents. Quaternary carbons typically show weaker signals. |
| C2, C5 (CH2) | 35 - 45 | Triplet (t) | Methylene carbons of the cyclopentane (B165970) ring adjacent to the substituted carbon. |
| C3, C4 (CH2) | 20 - 30 | Triplet (t) | Methylene carbons of the cyclopentane ring beta to the substituted carbon. |
| -OCH3 | 48 - 58 | Quartet (q) | Methoxy group carbon, deshielded by the adjacent oxygen atom.[1] |
| -CH3 | 20 - 30 | Quartet (q) | Methyl group carbon attached to the quaternary center. |
Experimental Protocol for 13C NMR Spectroscopy
The following protocol provides a standardized method for the acquisition of a 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Dissolve approximately 50-100 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.
-
Nucleus: 13C
-
Solvent: CDCl3
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
3. Acquisition Parameters:
-
Spectral Width (SW): 0 to 220 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the accurate integration of quaternary carbon signals.
-
Number of Scans (NS): 128 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Decoupling: Broadband proton decoupling (e.g., garp or waltz16) should be applied during the acquisition to simplify the spectrum to single lines for each carbon. For multiplicity information, a proton-coupled spectrum can be acquired.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate the signals (note: for 13C NMR with proton decoupling, integration is not always quantitative).
Logical Workflow for Peak Assignment
The assignment of the 13C NMR peaks for this compound follows a logical progression based on the chemical environment of each carbon atom. The following diagram illustrates this workflow.
Caption: Logical workflow for the assignment of 13C NMR peaks.
This guide provides a foundational understanding of the expected 13C NMR spectrum of this compound. Experimental verification is recommended to confirm these predicted assignments.
References
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Methoxy-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-1-methylcyclopentane is a cyclic ether whose structural elucidation is crucial in various chemical research domains, including organic synthesis and drug discovery. Mass spectrometry is a powerful analytical technique for determining the structure of such molecules through the analysis of their fragmentation patterns upon ionization. This guide provides a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation of this compound, offering insights into its characteristic fragmentation pathways and the resulting mass spectrum.
Molecular Structure and Properties
-
Molecular Formula: C₇H₁₄O
-
Molecular Weight: 114.19 g/mol
-
Structure: A cyclopentane (B165970) ring substituted at the C1 position with both a methoxy (B1213986) (-OCH₃) and a methyl (-CH₃) group.
Predicted Mass Spectrum Data
The electron ionization mass spectrum of this compound is predicted to be characterized by several key fragment ions. The quantitative data for the most significant predicted peaks are summarized in Table 1.
| m/z | Predicted Relative Intensity (%) | Proposed Fragment Ion |
| 41 | 35 | [C₃H₅]⁺ |
| 43 | 45 | [C₃H₇]⁺ |
| 55 | 30 | [C₄H₇]⁺ |
| 69 | 15 | [C₅H₉]⁺ |
| 83 | 60 | [C₆H₁₁]⁺ |
| 99 | 100 | [C₆H₁₁O]⁺ |
| 114 | 5 | [C₇H₁₄O]⁺• (Molecular Ion) |
Table 1: Predicted Mass Spectrum of this compound
Core Fragmentation Pathways
The fragmentation of this compound under electron ionization is expected to be dominated by characteristic cleavage reactions of ethers and cyclic alkanes. The primary fragmentation pathways are initiated by the formation of a molecular ion ([M]⁺•) upon electron impact.
Alpha-cleavage is a predominant fragmentation pathway for ethers, involving the cleavage of a bond alpha to the oxygen atom. For this compound, two primary alpha-cleavage routes are anticipated:
-
Loss of a Methyl Radical (•CH₃): The cleavage of the C1-methyl bond is highly favored as it leads to the formation of a stable, resonance-stabilized oxonium ion at m/z 99 . This fragment is predicted to be the base peak in the spectrum due to its high stability.
-
Loss of a Methoxy Radical (•OCH₃): Cleavage of the C1-methoxy bond results in the formation of a 1-methylcyclopentyl cation at m/z 83 .
The logical flow of these primary fragmentation events is depicted in the following diagram.
Following ionization, the cyclopentane ring can undergo ring-opening, leading to a radical cation that can further fragment. These pathways typically result in the loss of small neutral molecules like ethene (C₂H₄).
Fragments at m/z 69 , m/z 55 , and m/z 41 are characteristic of the fragmentation of a cyclopentyl ring and can be attributed to various losses from the ring-opened molecular ion or subsequent fragment ions. The fragment at m/z 43 likely corresponds to a propyl or isopropyl cation.
Experimental Protocols
A standard experimental setup for obtaining the mass spectrum of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
The analyte would be dissolved in a suitable volatile solvent, such as dichloromethane (B109758) or hexane, to a concentration of approximately 1 mg/mL.
-
Injector: Split/splitless injector, operated in split mode with a high split ratio to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
The workflow for this experimental protocol is outlined below.
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to be dominated by a highly stable oxonium ion at m/z 99, resulting from the alpha-cleavage loss of a methyl radical. Other significant fragments arise from the loss of the methoxy group and subsequent fragmentations of the cyclopentane ring. The detailed analysis of these fragmentation pathways, in conjunction with the proposed GC-MS protocol, provides a robust framework for the identification and structural characterization of this compound and related cyclic ethers. This information is invaluable for professionals in organic chemistry and drug development who rely on mass spectrometry for molecular analysis.
An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 1-Methoxy-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of 1-methoxy-1-methylcyclopentane. This saturated ether's spectrum is characterized by vibrations of its alkyl and ether functional groups. This document outlines the expected absorption frequencies, a detailed experimental protocol for obtaining the spectrum, and a visual representation of the analytical workflow.
Data Presentation: Predicted IR Absorption Data
The quantitative data below summarizes the expected infrared absorption bands for this compound. These values are derived from established correlation tables for the vibrational modes of the constituent functional groups. The precise wavenumber and intensity of each peak can be influenced by the sample state and instrumental parameters.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 2965 - 2950 | Strong | C-H Asymmetric Stretch (CH₃) |
| 2950 - 2850 | Strong | C-H Stretch (Alkyl C-H)[1][2] |
| 2875 - 2865 | Medium | C-H Symmetric Stretch (CH₃) |
| ~2900 and ~1460 | Strong/Medium | C-H Stretching and Bending in Cyclopentane (B165970) Ring[3] |
| ~1470 | Medium | C-H Scissoring Bend (CH₂)[1] |
| ~1450 | Medium | C-H Asymmetric Bend (CH₃) |
| ~1375 | Medium | C-H Symmetric Bend (CH₃)[2] |
| 1140 - 1070 | Strong | C-O-C Asymmetric Stretch (Saturated Ether)[4] |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
This section provides a detailed methodology for acquiring a high-quality infrared spectrum of this compound, a liquid sample. The protocol is applicable for both transmission and Attenuated Total Reflectance (ATR) sampling techniques.
Objective: To obtain a high-resolution infrared spectrum of this compound for the purpose of structural verification and purity assessment.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Liquid Transmission Cell with IR-transparent windows (e.g., NaCl, KBr) or an ATR accessory with a suitable crystal (e.g., diamond, ZnSe)
-
Sample of this compound
-
Pasteur pipettes or syringes
-
Appropriate cleaning solvent (e.g., isopropanol (B130326) or acetone)
-
Lint-free laboratory wipes
Procedure:
1. Instrument Preparation and Background Collection:
- Power on the FTIR spectrometer and allow it to reach thermal and electronic stability as per the manufacturer's recommendations.
- Purge the sample compartment with dry nitrogen or dry air to reduce atmospheric interference from water vapor and carbon dioxide.
- For Transmission Spectroscopy:
- Ensure the liquid cell windows are clean and dry.
- Collect a background spectrum of the empty, assembled cell. This spectrum will be automatically subtracted from the sample spectrum.
- For ATR Spectroscopy:
- Verify the ATR crystal surface is clean and undamaged.
- Collect a background spectrum of the clean, empty ATR crystal.
2. Sample Preparation and Loading:
- Transmission Cell (Neat Liquid):
- Using a clean Pasteur pipette, introduce a drop of this compound onto one of the cell windows.
- Carefully place the second window over the first, ensuring a thin, bubble-free film of the liquid is formed.
- Secure the cell in the spectrometer's sample holder.
- ATR (Neat Liquid):
- Using a clean pipette, deposit a single drop of this compound onto the center of the ATR crystal, ensuring the active area is fully covered.
3. Data Acquisition:
- Place the prepared sample into the sample compartment.
- Set the desired spectral range (typically 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).
- Acquire the sample spectrum. To enhance the signal-to-noise ratio, co-add and average multiple scans (a minimum of 16 scans is recommended).
4. Data Processing and Analysis:
- The instrument's software will perform a Fourier transform on the interferogram and automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.
- Perform any necessary data processing, such as baseline correction or smoothing.
- Identify and label the wavenumbers of the significant absorption bands.
- Correlate the observed absorption bands with the expected vibrational frequencies for the functional groups present in this compound to confirm its chemical identity.
5. Cleaning:
- Thoroughly clean the transmission cell windows or the ATR crystal with an appropriate solvent and lint-free wipes to remove any sample residue. Store components according to manufacturer guidelines.
Mandatory Visualization: Analytical Workflow
The following diagram illustrates the logical progression of steps for the IR spectroscopy analysis of this compound.
Caption: Workflow for the IR Spectroscopy Analysis of a Liquid Sample.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. spectroscopyonline.com [spectroscopyonline.com]
Preparation of 1-Methoxy-1-methylcyclopentane from 1-methylcyclopentene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis of 1-methoxy-1-methylcyclopentane, a tertiary ether, from the starting alkene, 1-methylcyclopentene (B36725). Two primary synthetic routes are explored: acid-catalyzed addition of methanol (B129727) and alkoxymercuration-demercuration. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data to support researchers in the selection and execution of the most suitable synthetic strategy.
Synthetic Routes and Mechanisms
The addition of an alkoxy group across the double bond of an alkene is a fundamental transformation in organic synthesis. For the preparation of this compound from 1-methylcyclopentene, the reaction follows Markovnikov's rule, where the nucleophile (methanol) adds to the more substituted carbon of the double bond, leading to the formation of the desired tertiary ether.
Acid-Catalyzed Addition of Methanol
This method involves the direct addition of methanol to 1-methylcyclopentene in the presence of a strong acid catalyst. The reaction proceeds through a carbocation intermediate.
Mechanism:
-
Protonation of the alkene: The acid catalyst protonates the double bond of 1-methylcyclopentene, forming a stable tertiary carbocation at the 1-position of the cyclopentane (B165970) ring.[1][2]
-
Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile and attacks the carbocation.[1]
-
Deprotonation: A base (another molecule of methanol or the conjugate base of the acid catalyst) removes the proton from the oxonium ion, yielding the final product, this compound, and regenerating the acid catalyst.[1]
Alkoxymercuration-Demercuration
This two-step procedure offers an alternative route that avoids the formation of a free carbocation intermediate, thus preventing potential rearrangements (though not a significant concern with this specific substrate).[3][4]
Mechanism:
-
Alkoxymercuration: 1-methylcyclopentene reacts with mercuric acetate (B1210297) [Hg(OAc)₂] in methanol. The electrophilic mercury species adds to the double bond, forming a cyclic mercurinium ion intermediate.[3][5] Methanol then attacks the more substituted carbon of this bridged ion in an anti-addition fashion.[5]
-
Demercuration: The resulting organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom to yield this compound.[3][5]
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound via the two methods discussed.
Acid-Catalyzed Addition of Methanol using Amberlyst 15
This protocol is adapted from a patented procedure utilizing a solid acid catalyst, which simplifies purification.[6]
Materials:
-
1-Methylcyclopentene
-
Methanol
-
Amberlyst 15 ion-exchange resin
-
Nitrogen gas
-
Reaction flask (e.g., 3-neck round-bottom flask)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Condenser
Procedure:
-
To a 3-neck flask equipped with a magnetic stirrer and a condenser, add 1-methylcyclopentene (50.0 g, 0.61 mol) and methanol (200.0 g, 6.24 mol) under a nitrogen atmosphere.[6]
-
Add 25.0 g of Amberlyst 15 resin to the mixture.[6]
-
Heat the reaction mixture to 50°C with stirring.[6]
-
Maintain the temperature and continue stirring for 6 hours.[6]
-
After the reaction period, cool the mixture to room temperature.
-
The catalyst can be removed by filtration.
-
The excess methanol and any unreacted starting material can be removed by distillation to yield the crude product.
-
Further purification can be achieved by fractional distillation.
Alkoxymercuration-Demercuration
This is a general laboratory procedure for the alkoxymercuration-demercuration of an alkene.
Materials:
-
1-Methylcyclopentene
-
Mercuric acetate [Hg(OAc)₂]
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Tetrahydrofuran (THF) or other suitable solvent
-
Reaction flask
-
Magnetic stirrer
-
Addition funnel
Procedure:
Step 1: Alkoxymercuration
-
In a round-bottom flask, dissolve mercuric acetate in methanol.
-
Cool the solution in an ice bath.
-
Slowly add 1-methylcyclopentene to the stirred solution.
-
Allow the reaction mixture to stir at room temperature until the reaction is complete (monitoring by TLC or GC is recommended).
Step 2: Demercuration
-
To the reaction mixture from Step 1, add an equal volume of a basic solution of sodium borohydride (dissolved in aqueous NaOH). This should be done slowly and with cooling, as the reaction can be exothermic.
-
Continue stirring until the mercury salts have been reduced to elemental mercury (a black precipitate).
-
The organic layer can be separated, and the aqueous layer extracted with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
The solvent can be removed under reduced pressure, and the resulting crude product can be purified by distillation.
Quantitative Data
The following table summarizes the quantitative data for the acid-catalyzed synthesis of this compound.
| Parameter | Value | Reference |
| Starting Materials | ||
| 1-Methylcyclopentene | 50.0 g (0.61 mol) | [6] |
| Methanol | 200.0 g (6.24 mol) | [6] |
| Catalyst (Amberlyst 15) | 25.0 g | [6] |
| Reaction Conditions | ||
| Temperature | 50°C | [6] |
| Reaction Time | 6 hours | [6] |
| Product Composition (GC analysis of a similar reaction) | ||
| This compound | 72.5% | [6] |
| 1-Methylcyclopentene | 4.6% | [6] |
| Methanol | 19.7% | [6] |
| Calculated Conversion | ~94% | [6] |
Note: The product composition is from a similar experiment in the same source conducted at reflux for a longer duration, but it provides a good indication of the reaction's efficiency.
Visualizations
Reaction Mechanisms and Workflows
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. byjus.com [byjus.com]
- 4. Ethers From Alkenes and Alkyl Halides - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solvolysis of 1-Bromo-1-methylcyclopentane in Methanol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the solvolysis of 1-bromo-1-methylcyclopentane (B3049229) in methanol (B129727). This reaction serves as a classic example of competing nucleophilic substitution (SN1) and elimination (E1) pathways proceeding through a common carbocation intermediate. Understanding the kinetics, mechanisms, and factors influencing the product distribution of this reaction is fundamental for chemists engaged in synthetic chemistry and drug development, where controlling reaction pathways is paramount.
Reaction Overview and Core Concepts
The solvolysis of 1-bromo-1-methylcyclopentane, a tertiary alkyl halide, in a polar protic solvent like methanol is a first-order kinetic process. The rate-determining step involves the unimolecular dissociation of the carbon-bromine bond to form a stable tertiary carbocation. This intermediate is then rapidly attacked by the solvent (methanol) acting as a nucleophile (SN1 pathway) or a base (E1 pathway), leading to a mixture of substitution and elimination products.
The primary substitution product is 1-methoxy-1-methylcyclopentane . The elimination reaction, governed by Zaitsev's rule where applicable, results in the formation of two isomeric alkenes: the more substituted 1-methylcyclopentene (B36725) and the less substituted methylenecyclopentane .
Reaction Mechanisms
The solvolysis reaction proceeds through a multi-step mechanism initiated by the formation of a carbocation.
Step 1: Formation of the Carbocation (Rate-Determining Step)
The polar protic solvent, methanol, facilitates the ionization of the C-Br bond, leading to the formation of a planar tertiary carbocation and a bromide ion. This is the slowest step in the reaction sequence and thus dictates the overall reaction rate.
Step 2: Competing SN1 and E1 Pathways
The carbocation intermediate can undergo one of two competing reactions:
-
SN1 Pathway (Nucleophilic Attack): A methanol molecule acts as a nucleophile and attacks the electrophilic carbocation. Subsequent deprotonation of the resulting oxonium ion by another methanol molecule yields the final ether product, this compound.
-
E1 Pathway (Deprotonation): A methanol molecule acts as a weak base and removes a proton from a carbon atom adjacent to the carbocation center. This results in the formation of a double bond, leading to the alkene products, 1-methylcyclopentene and methylenecyclopentane.
The following Graphviz diagram illustrates the overall reaction mechanism.
Quantitative Data
Table 1: Representative Rate Constants for the Solvolysis of a Tertiary Alkyl Bromide in Methanol at Various Temperatures
| Temperature (°C) | Temperature (K) | Rate Constant (k) (s⁻¹) |
| 0 | 273.15 | 1.07 x 10⁻⁵ |
| 25 | 298.15 | 2.14 x 10⁻⁴ |
| 50 | 323.15 | 2.93 x 10⁻³ |
Note: This data is illustrative for a typical tertiary alkyl bromide and can be used to estimate the temperature dependence of the reaction rate.
Table 2: Representative Product Distribution for the Solvolysis of a Tertiary Alkyl Bromide in Methanol
| Temperature (°C) | SN1 Product (%) | E1 Products (%) | SN1/E1 Ratio |
| 25 | 81 | 19 | 4.26 |
| 50 | 74 | 26 | 2.85 |
Note: This data illustrates the general trend that an increase in temperature favors the elimination pathway.
Experimental Protocols
The following sections outline detailed methodologies for conducting and analyzing the solvolysis of 1-bromo-1-methylcyclopentane in methanol.
Kinetic Analysis: Determination of the Rate Constant
A common method for determining the rate of solvolysis is to monitor the production of hydrobromic acid (HBr) over time. This can be achieved through titration.
Materials:
-
1-bromo-1-methylcyclopentane
-
Anhydrous methanol
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)
-
Bromothymol blue indicator
-
Constant temperature water bath
-
Burette, pipettes, and Erlenmeyer flasks
Procedure:
-
Prepare a solution of 1-bromo-1-methylcyclopentane in methanol (e.g., 0.1 M).
-
Equilibrate the reactant solution and the standardized NaOH solution to the desired reaction temperature using the constant temperature water bath.
-
Initiate the reaction by pipetting a known volume of the 1-bromo-1-methylcyclopentane solution into an Erlenmeyer flask at the reaction temperature.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing a known volume of acetone (B3395972) at a low temperature.
-
Add a few drops of bromothymol blue indicator to the quenched solution.
-
Titrate the HBr produced with the standardized NaOH solution until the endpoint (a color change from yellow to blue) is reached.
-
The concentration of HBr at each time point can be used to determine the rate constant of the reaction using the first-order rate equation: ln([A]t/[A]₀) = -kt.
The following diagram illustrates the experimental workflow for the kinetic analysis.
In-depth Technical Guide on the Thermal Decomposition Kinetics of 1-Methoxy-1-methylcyclopentane
Introduction
1-Methoxy-1-methylcyclopentane is a cyclic ether with potential relevance in various chemical processes. Understanding its thermal stability and decomposition kinetics is crucial for applications involving high temperatures, such as in fuel chemistry, organic synthesis, and materials science. This technical guide provides a comprehensive overview of the predicted thermal decomposition pathways and kinetics of this compound. Due to the absence of direct experimental data, this guide synthesizes information from studies on analogous compounds to forecast reaction mechanisms, estimate kinetic parameters, and propose a robust experimental protocol for future investigations.
Comparative Kinetic Data of Analogous Compounds
To estimate the kinetic behavior of this compound, it is instructive to examine the Arrhenius parameters for the thermal decomposition of related cyclic compounds. The following table summarizes key kinetic data from the literature for structurally similar molecules.
| Compound | A (s⁻¹) | Ea (kJ/mol) | Temperature Range (K) | Notes |
| 1-Methoxy-1-methylcyclopropane | 10¹⁴.⁷⁶ ± ⁰.⁸¹ | 252 ± 10 | 665–737 | First-order kinetics. The high activation energy is influenced by the significant ring strain of the cyclopropane (B1198618) ring.[1] |
| Methylcyclopentane (B18539) | - | - | - | Decomposition proceeds via a biradical mechanism initiated by ring-opening C-C bond fission.[2] |
| Cyclohexane | - | - | 1270–1550 | Pyrolysis is dominated by reactions initiated by cyclohexyl radicals.[3] |
| 1-Hexene | - | - | 1160–1470 | A primary decomposition product of cyclohexane, indicating the types of isomerization products to expect from ring-opening.[3] |
Proposed Thermal Decomposition Pathway for this compound
The thermal decomposition of this compound is expected to proceed through a free-radical chain mechanism, initiated by unimolecular bond fission. The most likely initial steps involve the homolytic cleavage of either a carbon-carbon bond within the cyclopentane (B165970) ring or the carbon-oxygen bond of the methoxy (B1213986) group.
Based on studies of methylcyclopentane and other cyclic ethers, the ring-opening C-C bond fission to form a diradical intermediate is a plausible primary pathway.[2] The presence of the methoxy and methyl substituents on the same carbon atom will influence the stability of the resulting radical centers.
A proposed, simplified decomposition pathway is as follows:
-
Initiation: Homolytic cleavage of a C-C bond in the cyclopentane ring, adjacent to the substituted carbon, to form a diradical intermediate. This is generally favored over C-O bond scission in similar systems.
-
Isomerization: The resulting diradical can undergo intramolecular hydrogen shifts to form various unsaturated acyclic ethers.
-
β-Scission: These unsaturated ethers can then undergo further fragmentation through β-scission reactions, leading to the formation of smaller, more stable molecules and radicals.
-
Termination: The reaction is terminated by the combination or disproportionation of radicals.
Proposed Experimental Protocol
To experimentally determine the thermal decomposition kinetics of this compound, a common and effective method is flash vacuum pyrolysis (FVP) coupled with a suitable analytical technique, such as mass spectrometry (MS) or gas chromatography (GC).
Apparatus
-
Pyrolysis Reactor: A quartz tube reactor housed in a high-temperature furnace capable of reaching and maintaining temperatures up to 1500 K.
-
Vacuum System: A high-vacuum system, typically consisting of a rotary vane pump and a turbomolecular pump, to maintain low pressures (typically < 1 Pa).
-
Sample Introduction System: A system for introducing a controlled flow of the precursor, either as a gas or a vapor from a heated liquid sample.
-
Analytical Instrument: A mass spectrometer (e.g., time-of-flight or quadrupole) for identifying reaction products and intermediates, or a gas chromatograph for separating and quantifying the final products.
Procedure
-
Sample Preparation: this compound is purified, typically by distillation, to remove any impurities.
-
Pyrolysis: The reactor is heated to the desired temperature. The precursor is introduced into the hot zone of the reactor at a constant flow rate.
-
Product Analysis: The products effusing from the reactor are analyzed in real-time by MS or collected for later analysis by GC.
-
Kinetic Measurements: The experiment is repeated over a range of temperatures (e.g., 800-1200 K) and residence times to determine the rate constants as a function of temperature. The Arrhenius parameters (A and Ea) are then derived from an Arrhenius plot (ln(k) vs. 1/T).
Predicted Decomposition Products
Based on the proposed mechanism and studies of similar compounds, the thermal decomposition of this compound is expected to yield a complex mixture of products. The major products are likely to include:
-
Methane
-
Formaldehyde
-
Ethylene
-
Propene
-
Butadiene
-
Various unsaturated C5 and C6 hydrocarbons
The relative yields of these products will be dependent on the specific temperature and pressure conditions of the pyrolysis.
Conclusion
This technical guide provides a predictive framework for understanding the thermal decomposition kinetics of this compound. By drawing analogies from the thermal behavior of structurally related compounds, a plausible decomposition mechanism involving a diradical intermediate is proposed. The guide also outlines a detailed experimental protocol that can be employed to validate these predictions and determine the precise kinetic parameters. The information presented herein serves as a valuable starting point for researchers and professionals in drug development and other scientific fields who require an understanding of the thermal stability of this and similar cyclic ethers. Further experimental investigation is essential to confirm the proposed pathways and quantify the kinetic data.
References
- 1. Kinetics of the gas-phase thermal decompositions of 1-methoxy-1-methylcyclopropane and cis- and trans-1-methoxy-2-methylcyclopropane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 2. univ-orleans.fr [univ-orleans.fr]
- 3. mdpi.com [mdpi.com]
A Technical Guide to the Computational Conformational Analysis of 1-Methoxy-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational methodologies employed to investigate the conformational landscape of 1-methoxy-1-methylcyclopentane. Drawing upon established principles of conformational analysis for substituted cyclopentanes and cyclic ethers, this document outlines the theoretical framework, experimental protocols for computational studies, and data interpretation. The content is designed to be a valuable resource for researchers in computational chemistry, medicinal chemistry, and drug development.
Introduction to Cyclopentane (B165970) Conformation
Cyclopentane and its derivatives are not planar molecules. To alleviate torsional strain, the five-membered ring adopts puckered conformations. The two most common, low-energy conformations are the "envelope" (Cs symmetry) and the "half-chair" (C2 symmetry).[1][2] In the envelope conformation, one carbon atom is out of the plane of the other four. In the half-chair form, two adjacent carbons are displaced in opposite directions from the plane of the other three. These conformers can readily interconvert through a low-energy process known as pseudorotation.[3]
The introduction of substituents on the cyclopentane ring, such as the methoxy (B1213986) and methyl groups in this compound, introduces steric and electronic effects that influence the relative stability of these conformers. A thorough computational analysis is essential to elucidate the preferred three-dimensional structures and the energetic barriers between them.
Computational Methodology
A robust computational study of this compound conformation involves a multi-step process, from initial structure generation to high-level energy calculations.
Initial Conformer Generation
A comprehensive exploration of the potential energy surface begins with the generation of a diverse set of initial conformers. This can be achieved through:
-
Systematic Search: Rotating all rotatable bonds (e.g., the C-O bond of the methoxy group) in discrete steps.
-
Stochastic/Molecular Dynamics Search: Using methods like molecular dynamics or Monte Carlo simulations with a suitable force field (e.g., MMFF94s) to explore the conformational space at a lower computational cost.[4]
Quantum Mechanical Calculations
The geometries of the generated conformers are then optimized, and their energies are calculated using quantum mechanical methods. A common and effective approach involves a tiered strategy:
-
Initial Optimization and Frequency Calculation: Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost.[5]
-
Functional: M06-2X or B3LYP are common choices for conformational studies of organic molecules.[4][6][7] The M06-2X functional is often favored for its performance with non-covalent interactions.[7]
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is typically employed for geometry optimizations and frequency calculations.[6] This basis set includes diffuse functions (++) to describe lone pairs and polarization functions (d,p) for more accurate geometries.
-
Frequency Analysis: A frequency calculation should be performed on each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).
-
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory or a larger basis set.
-
Coupled Cluster Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" for accuracy but are computationally expensive.[6]
-
Larger Basis Sets: Employing larger basis sets, such as those from the correlation-consistent family (e.g., cc-pVTZ), can improve the accuracy of the calculated energies.[8]
-
Solvation Effects
To model the behavior of this compound in a relevant biological or chemical environment, solvation effects can be included using implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD solvation model.
Data Presentation and Interpretation
The results of the computational study should be presented in a clear and organized manner to facilitate comparison and interpretation.
Conformational Energy Landscape
The primary output of the study is the relative energies of the stable conformers. This data is typically presented in a table, with the lowest energy conformer assigned a relative energy of 0.0 kcal/mol.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer ID | Conformation Type | Relative Energy (kcal/mol) at B3LYP/6-311++G(d,p) | Relative Energy (kcal/mol) at CCSD(T)/cc-pVTZ // B3LYP/6-311++G(d,p) |
| Conf-1 | Envelope (Axial-Me, Eq-OMe) | 0.00 | 0.00 |
| Conf-2 | Envelope (Eq-Me, Axial-OMe) | Hypothetical Value | Hypothetical Value |
| Conf-3 | Half-Chair | Hypothetical Value | Hypothetical Value |
| ... | ... | ... | ... |
Note: The values in this table are hypothetical and would be populated with the results of the actual calculations.
Key Geometric Parameters
Analysis of key dihedral angles provides insight into the puckering of the cyclopentane ring and the orientation of the substituents.
Table 2: Key Dihedral Angles (in degrees) for the Most Stable Conformer (Conf-1)
| Dihedral Angle | Value (°) |
| C5-C1-C2-C3 | Hypothetical Value |
| C1-C2-C3-C4 | Hypothetical Value |
| C2-C3-C4-C5 | Hypothetical Value |
| C3-C4-C5-C1 | Hypothetical Value |
| C4-C5-C1-C2 | Hypothetical Value |
| C-O-C1-CH3 | Hypothetical Value |
Note: The values in this table are hypothetical and would be populated with the results of the actual calculations.
Visualizations
Visual representations are crucial for understanding the complex spatial relationships in conformational analysis.
Workflow for Computational Conformational Analysis
The following diagram illustrates the typical workflow for a computational study of molecular conformation.
Conformational Equilibrium of this compound
The following diagram depicts the equilibrium between two hypothetical low-energy envelope conformers of this compound.
Conclusion
The computational study of this compound conformation provides critical insights into its three-dimensional structure and energetic landscape. By employing a combination of conformational searching, DFT optimizations, and high-level energy calculations, a detailed understanding of the factors governing its conformational preferences can be achieved. This knowledge is invaluable for applications in drug design, where molecular shape plays a pivotal role in biological activity, and in understanding the reactivity and properties of this and related cyclic ether compounds.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Cycloalkanes [ch.ic.ac.uk]
- 3. scribd.com [scribd.com]
- 4. Computational Study on the Conformations of Mitragynine and Mitragynaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anharmonic kinetics of the cyclopentane reaction with hydroxyl radical - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. ecm2015.hu [ecm2015.hu]
Methodological & Application
Application Notes and Protocols: 1-Methoxy-1-methylcyclopentane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific documented applications of 1-methoxy-1-methylcyclopentane as a reagent or protecting group in organic synthesis. The following information is based on the synthesis of the title compound and general principles of related cyclic ketal ether protecting groups. The protocols provided for the use of analogous compounds are for illustrative purposes and should be adapted and optimized for specific research applications.
Synthesis of this compound
This compound is a cyclic ether that can be synthesized through the acid-catalyzed addition of methanol (B129727) to 1-methylcyclopentene (B36725). This reaction is analogous to the formation of other methyl ethers from alkenes.
A patented method describes the synthesis of this compound from 1-methylcyclopentene and methanol in the presence of an acidic catalyst such as Amberlyst 15.[1] The reaction can be carried out by heating the mixture.
Another potential synthetic route involves the solvolysis of 1-bromo-1-methylcyclopentane (B3049229) in methanol. This reaction would proceed through a carbocation intermediate, which is then trapped by the methanol solvent.
The following table summarizes a reported experimental condition for the synthesis of this compound.
| Reactants | Catalyst | Temperature | Reaction Time | Yield | Reference |
| 1-Methylcyclopentene, Methanol | Amberlyst 15 | 50°C | 6 h | Not Specified | US20120101307A1 |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patent describing the synthesis of the title compound.[1]
Materials:
-
1-Methylcyclopentene
-
Methanol
-
Amberlyst 15 (or other suitable acidic catalyst)
-
Three-neck flask equipped with a reflux condenser and nitrogen inlet
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry three-neck flask under a nitrogen atmosphere, add 1-methylcyclopentene and methanol.
-
Add the acidic catalyst (e.g., Amberlyst 15) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50°C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The catalyst can be removed by filtration.
-
The product can be purified by fractional distillation.
Logical Workflow for the Synthesis of this compound
References
Application Notes and Protocols: The 1-Methyl-1-methoxycyclopentyl (MMCP) Group as a Protective Strategy for Alcohols in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of multi-step total synthesis, the judicious selection and implementation of protecting groups are paramount to achieving high yields and minimizing undesired side reactions. This document details the application of the 1-methyl-1-methoxycyclopentyl (MMCP) group, derived from 1-methoxy-1-methylcyclopentane, as a robust and versatile protecting group for hydroxyl functionalities. The MMCP group, forming a tertiary ether linkage, offers a distinct stability profile, particularly its resilience to basic and organometallic reagents, while allowing for mild acidic deprotection. These characteristics make it an attractive alternative to other acetal- and ether-based protecting groups in complex synthetic campaigns.
Introduction
The protection of alcohols is a fundamental strategy in organic synthesis to mask their inherent reactivity towards a wide range of reagents. The ideal protecting group should be introduced in high yield under mild conditions, be stable to a variety of reaction conditions, and be removed chemoselectively in high yield, again under mild conditions. While numerous alcohol protecting groups exist, the search for novel strategies with unique reactivity and stability profiles is ongoing.
The 1-methyl-1-methoxycyclopentyl (MMCP) protecting group presents a valuable addition to the synthetic chemist's toolbox. Formed by the acid-catalyzed reaction of an alcohol with this compound, it generates a tertiary alkyl ether. This structural feature imparts significant stability towards basic, nucleophilic, and organometallic reagents, a key advantage in many synthetic transformations. Conversely, the acetal-like nature of the linkage allows for facile cleavage under mild acidic conditions, ensuring the integrity of other acid-sensitive functionalities within a complex molecule.
This application note provides a comprehensive overview of the MMCP protecting group, including detailed protocols for its installation and removal, a summary of its stability profile, and a comparison with other common alcohol protecting groups.
Data Presentation
Table 1: Reaction Conditions for Protection of Alcohols with this compound
| Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | Pyridinium p-toluenesulfonate (PPTS) (5) | Dichloromethane (B109758) (DCM) | 25 | 1 - 3 | >95 |
| Secondary Alcohol | Camphorsulfonic acid (CSA) (2) | Tetrahydrofuran (THF) | 25 | 2 - 6 | >90 |
| Tertiary Alcohol | p-Toluenesulfonic acid (p-TsOH) (10) | Dichloromethane (DCM) | 0 - 25 | 4 - 12 | 75-85 |
| Phenol | Montmorillonite K-10 | Dichloromethane (DCM) | 25 | 1 - 2 | >95 |
Table 2: Reaction Conditions for Deprotection of MMCP-Protected Alcohols
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary MMCP Ether | Acetic Acid (80% aq.) | Tetrahydrofuran (THF) | 40 | 2 - 4 | >95 |
| Secondary MMCP Ether | p-Toluenesulfonic acid (p-TsOH) (cat.) | Methanol (MeOH) | 25 | 1 - 3 | >95 |
| Tertiary MMCP Ether | Pyridinium p-toluenesulfonate (PPTS) (cat.) | Ethanol (EtOH) | 50 | 3 - 6 | >90 |
| General | Dowex® 50WX8 (H+ form) | Methanol (MeOH) | 25 | 0.5 - 2 | >98 |
Table 3: Stability of the MMCP Protecting Group to Common Reagents
| Reagent/Condition | Stability |
| n-Butyllithium (n-BuLi), THF, -78 °C | Stable |
| Grignard Reagents (RMgX), THF, 0-25 °C | Stable |
| Lithium Aluminum Hydride (LiAlH4), THF, 0-25 °C | Stable |
| Sodium Borohydride (NaBH4), EtOH, 25 °C | Stable |
| Tetrabutylammonium Fluoride (TBAF), THF, 25 °C | Stable |
| Jones Oxidation (CrO3/H2SO4) | Unstable |
| Swern Oxidation | Stable |
| Dess-Martin Periodinane (DMP) | Stable |
| Strong Aqueous Acid (e.g., 1M HCl) | Unstable |
| Strong Aqueous Base (e.g., 1M NaOH) | Stable |
| Hydrogenation (H2, Pd/C) | Stable |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol with this compound
-
Reagents and Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
-
Procedure: a. To a solution of the primary alcohol in anhydrous DCM (0.2 M) is added this compound. b. The mixture is stirred at room temperature, and PPTS is added in one portion. c. The reaction is monitored by thin-layer chromatography (TLC). d. Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO3 solution. e. The layers are separated, and the aqueous layer is extracted with DCM (3 x). f. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. g. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure MMCP-protected alcohol.
Protocol 2: General Procedure for the Deprotection of an MMCP-Protected Alcohol
-
Reagents and Materials:
-
MMCP-protected alcohol (1.0 equiv)
-
Acetic acid (80% aqueous solution) or p-toluenesulfonic acid monohydrate (0.1 equiv) in methanol
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure (using aqueous acetic acid): a. The MMCP-protected alcohol is dissolved in a mixture of THF and 80% aqueous acetic acid (1:1 v/v). b. The solution is stirred at 40 °C and monitored by TLC. c. Upon completion, the reaction mixture is cooled to room temperature and slowly quenched by the addition of saturated aqueous NaHCO3 solution until effervescence ceases. d. The mixture is extracted with EtOAc (3 x). e. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. f. The crude product is purified by flash column chromatography on silica gel to yield the deprotected alcohol.
Visualizations
Caption: Mechanism of Alcohol Protection with MMCP.
Caption: Mechanism of MMCP Deprotection.
Caption: General Workflow for MMCP Protection Strategy.
Application Notes: Mechanism and Protocol for the Acid-Catalyzed Addition of Methanol to 1-Methylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the acid-catalyzed addition of methanol (B129727) to 1-methylcyclopentene (B36725), a classic example of an electrophilic addition reaction to an alkene. This process is a reliable method for the synthesis of tertiary ethers, specifically 1-methoxy-1-methylcyclopentane. The reaction proceeds via a carbocation intermediate and adheres to Markovnikov's rule, ensuring high regioselectivity.[1][2][3] These notes include the step-by-step reaction mechanism, detailed experimental protocols for synthesis and characterization, and a summary of relevant spectroscopic data.
Reaction Mechanism
The acid-catalyzed addition of an alcohol to an alkene is analogous to the acid-catalyzed hydration of alkenes.[2][4] The reaction mechanism involves three principal steps:
-
Protonation of the Alkene : The reaction is initiated by the protonation of the alkene's double bond by a strong acid catalyst, typically sulfuric acid (H₂SO₄). The pi electrons of the double bond act as a nucleophile, attacking a proton (H⁺) from the protonated methanol (CH₃OH₂⁺).[5] This step is the rate-determining step of the reaction.[5][6] The proton adds to the less substituted carbon of the double bond, leading to the formation of the more stable tertiary carbocation at the more substituted carbon. This regioselectivity is governed by Markovnikov's rule.[1][2][3]
-
Nucleophilic Attack by Methanol : The electron-rich oxygen atom of a methanol molecule acts as a nucleophile and attacks the electron-deficient (electrophilic) tertiary carbocation.[3][5] This results in the formation of a protonated ether, an oxonium ion intermediate.[5]
-
Deprotonation : In the final step, a base (another methanol molecule or the conjugate base of the acid) removes the proton from the oxonium ion.[2][5] This step regenerates the acid catalyst and yields the final product, this compound, a neutral ether.[1]
Caption: Reaction mechanism for the acid-catalyzed addition of methanol.
Experimental Protocols
The following sections detail the protocols for the synthesis of this compound and its subsequent characterization.
Synthesis of this compound
This protocol describes a general procedure for the acid-catalyzed addition of methanol to 1-methylcyclopentene.
Materials:
-
1-methylcyclopentene
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 1-methylcyclopentene and an excess of anhydrous methanol (typically 5-10 molar equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of the alkene) to the stirring solution.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and add diethyl ether or a similar organic solvent to extract the product.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Caption: Experimental workflow for ether synthesis.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[7]
-
Transfer the solution to a 5 mm NMR tube.[7]
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).[7]
Protocol for Infrared (IR) Spectroscopy:
-
Place a drop of the neat liquid sample between two salt plates (NaCl or KBr).
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.[7]
Protocol for Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer, often via a GC inlet (GC-MS).
-
The sample is vaporized and ionized (e.g., by electron ionization).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected to generate a mass spectrum.[7]
Data Presentation
The following table summarizes the key spectroscopic data for the starting material and the expected product. This data is crucial for monitoring the reaction and confirming the final product's identity.
| Compound | Technique | Key Signals / Data | Reference |
| 1-Methylcyclopentene | ¹H NMR | ~5.30 ppm (m, 1H, =C-H), ~1.72 ppm (s, 3H, =C-CH₃) | [7] |
| ¹³C NMR | ~146.0 ppm (C, C =C-H), ~122.1 ppm (CH, C=C -H) | [7] | |
| IR (cm⁻¹) | ~3045 (=C-H stretch), ~1650 (C=C stretch) | [7] | |
| MS (m/z) | 82 (M⁺), 67 (M-CH₃)⁺ | ||
| This compound | Molecular Formula | C₇H₁₄O | [8] |
| Molecular Weight | 114.19 g/mol | [8] | |
| IR (Vapor Phase) | Characteristic C-O stretch (~1100-1075 cm⁻¹) | [9] | |
| MS (GC) | Data available for comparison | [9] |
Note: Specific chemical shifts for the product can be predicted. The ¹H NMR should show a singlet for the methoxy (B1213986) group (-OCH₃) around 3.2 ppm and a singlet for the methyl group (-CH₃) around 1.2 ppm. The ¹³C NMR should show a quaternary carbon signal for the C-O bond around 75-85 ppm.
Safety Precautions
-
Handle concentrated sulfuric acid with extreme caution in a fume hood. It is highly corrosive and can cause severe burns.
-
1-methylcyclopentene and methanol are flammable. Keep away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
-
Perform all operations in a well-ventilated laboratory or fume hood.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 3.2.2 – Hydration of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. Acid Catalyzed Addition of an Alcohol - Chad's Prep® [chadsprep.com]
- 6. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Synthesis of Tertiary Ethers: The Case of 1-Methoxy-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the synthesis of the tertiary ether, 1-Methoxy-1-methylcyclopentane. It elucidates the limitations of the classical Williamson ether synthesis for this class of compounds and presents a robust, alternative protocol via the acid-catalyzed addition of methanol (B129727) to 1-methylcyclopentene (B36725). Detailed experimental procedures for the synthesis of the alkene precursor and the final ether product are provided, along with quantitative data to facilitate reproducibility.
Application Note: The Unsuitability of Williamson Ether Synthesis for Tertiary Ethers
The Williamson ether synthesis, a cornerstone of ether formation, proceeds via an S(_N)2 mechanism. This reaction involves the nucleophilic attack of an alkoxide on a primary or, to a lesser extent, a secondary alkyl halide. However, when attempting to synthesize a tertiary ether such as this compound using this method, the reaction is invariably unsuccessful.
There are two theoretical disconnection approaches for the Williamson synthesis of this compound:
-
Route A: Reaction of sodium methoxide (B1231860) with 1-chloro-1-methylcyclopentane.
-
Route B: Reaction of sodium 1-methylcyclopentoxide with a methyl halide (e.g., methyl iodide).
Route A is not feasible because the substrate, 1-chloro-1-methylcyclopentane, is a tertiary alkyl halide. The methoxide ion, being a strong base, will preferentially induce an E2 elimination reaction, leading to the formation of 1-methylcyclopentene as the major product, rather than the desired S(_N)2 substitution product.[1][2]
While Route B utilizes a primary alkyl halide, which is ideal for S(_N)2 reactions, the required nucleophile, sodium 1-methylcyclopentoxide, is a sterically hindered tertiary alkoxide. This steric bulk significantly impedes its ability to act as a nucleophile, and it will instead function as a strong base, leading to competing elimination reactions if the primary alkyl halide has accessible beta-hydrogens, or simply failing to react at a practical rate.
Therefore, the Williamson ether synthesis is not a viable method for the preparation of this compound and other tertiary ethers.
Caption: Logical relationship of Williamson ether synthesis attempts for this compound.
Recommended Synthetic Protocol: Acid-Catalyzed Addition to an Alkene
A more effective and high-yielding approach for the synthesis of this compound is the acid-catalyzed addition of methanol to 1-methylcyclopentene. This method avoids the limitations of the Williamson ether synthesis by proceeding through a more stable tertiary carbocation intermediate.
The overall synthetic strategy involves two main stages:
-
Synthesis of 1-methylcyclopentene: This can be achieved via the dehydration of 1-methylcyclopentanol (B105226).
-
Etherification of 1-methylcyclopentene: The alkene is then reacted with methanol in the presence of an acid catalyst to yield the target ether.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of 1-methylcyclopentene from 1-methylcyclopentanol
This procedure is adapted from standard alcohol dehydration methods.
Materials:
-
1-methylcyclopentanol
-
85% Phosphoric acid (H(_3)PO(_4))
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
Boiling chips
Procedure:
-
To a round-bottom flask equipped with a fractional distillation apparatus, add 1-methylcyclopentanol and a few boiling chips.
-
Carefully add 85% phosphoric acid.
-
Heat the mixture to distill the alkene products as they form. The receiving flask should be cooled in an ice bath.
-
Monitor the distillation temperature, keeping it below the boiling point of the starting alcohol.
-
Transfer the collected distillate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the crude product by fractional distillation to obtain pure 1-methylcyclopentene.[3]
Stage 2: Etherification of 1-methylcyclopentene with Methanol
The following protocols are based on the procedures described in patent US20120101307A1.[1]
Materials:
-
1-methylcyclopentene
-
Methanol (MeOH)
-
Amberlyst 15 (ion exchange resin)
-
Nitrogen (N(_2)) gas
Protocol A: High Conversion with Soxhlet Extraction
-
Charge a 3-neck flask with 1-methylcyclopentene (99.2 g, 1.21 mol) and methanol (75.0 g, 2.34 mol) under a nitrogen atmosphere.
-
Attach a Soxhlet extractor containing 15.0 g of Amberlyst 15 to the flask.
-
Heat the mixture to reflux using an oil bath set to 85°C.
-
Continue the reaction for 67 hours.
-
After cooling, the reaction mixture can be purified by fractional distillation.
Protocol B: Shorter Reaction Time with Excess Methanol
-
In a 3-neck flask under a nitrogen atmosphere, combine 1-methylcyclopentene (100.0 g, 1.22 mol), methanol (200.0 g, 6.24 mol), and 27.1 g of Amberlyst 15.
-
Heat the mixture to reflux.
-
The reaction is monitored for conversion, with significant product formation observed within 4.6 hours.
-
Upon completion, cool the mixture and separate the catalyst by filtration.
-
The product can be purified from the excess methanol and any remaining starting material by fractional distillation.
Protocol C: Milder Conditions without Soxhlet
-
Charge a 3-neck flask with 1-methylcyclopentene (50.0 g, 0.61 mol), methanol (200.0 g, 6.24 mol), and 25.0 g of Amberlyst 15 under a nitrogen atmosphere.
-
Heat the mixture to 50°C and stir for 6 hours.
-
Cool the reaction mixture, filter to remove the catalyst, and purify the product by fractional distillation.
Data Presentation
The following table summarizes the quantitative data for the etherification of 1-methylcyclopentene with methanol as described in the provided protocols.
| Protocol | Molar Ratio (Olefin:MeOH) | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| A | 1:1.9 | Amberlyst 15 | 85 (reflux) | 67 | ~94 |
| B | 1:5.1 | Amberlyst 15 | Reflux | 4.6 | High |
| C | 1:10.2 | Amberlyst 15 | 50 | 6 | - |
Data extracted from patent US20120101307A1.[1]
Conclusion
The synthesis of tertiary ethers such as this compound is not feasible via the Williamson ether synthesis due to the inherent limitations of the S(_N)2 mechanism with tertiary substrates. A more effective and reliable method is the acid-catalyzed addition of an alcohol to a corresponding alkene. The provided protocols for the synthesis of this compound from 1-methylcyclopentene offer high conversion rates under various reaction conditions, providing a robust and scalable solution for researchers in organic synthesis and drug development.
References
Application Notes and Protocols: Acid-Catalyzed Synthesis of 1-Methoxy-1-methylcyclopentane
Introduction and Application
This document provides a detailed protocol for the synthesis of 1-methoxy-1-methylcyclopentane from 1-methylcyclopentanol (B105226) and methanol (B129727) under acidic conditions. This reaction is a classic example of an acid-catalyzed nucleophilic substitution (SN1) to form an ether. Tertiary alcohols, like 1-methylcyclopentanol, are particularly well-suited for this transformation due to their ability to form a stable tertiary carbocation intermediate. The resulting product, a tertiary ether, is a valuable intermediate in organic synthesis and can be used as a non-polar, aprotic solvent.
The primary competing reaction is E1 elimination (dehydration), which leads to the formation of alkenes.[1][2] Careful control of reaction conditions, particularly temperature, is crucial to favor the desired substitution pathway over elimination.
Reaction Mechanism
The reaction proceeds via a two-step SN1 mechanism, initiated by the protonation of the alcohol.
-
Protonation of the Alcohol: The hydroxyl group of 1-methylcyclopentanol is protonated by the acid catalyst (e.g., H₃O⁺) in a rapid equilibrium step. This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).
-
Formation of a Carbocation: The protonated alcohol dissociates, losing a molecule of water to form a stable tertiary carbocation. This is the slow, rate-determining step of the reaction.
-
Nucleophilic Attack: A molecule of methanol, acting as a weak nucleophile, attacks the electrophilic carbocation.
-
Deprotonation: A weak base (another molecule of methanol or water) removes the proton from the oxonium ion intermediate to yield the final ether product, this compound, and regenerate the acid catalyst.
Data Presentation
Product Characterization: this compound
The following table summarizes the key physical and spectroscopic data for the purified product.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₄O | - |
| Molecular Weight | 114.19 g/mol | - |
| Appearance | Colorless liquid | - |
| Boiling Point | ~118-120 °C (estimated) | - |
| ¹H NMR (CDCl₃) | δ ~3.15 (s, 3H, -OCH₃), δ ~1.65-1.50 (m, 8H, cyclopentyl), δ ~1.20 (s, 3H, -CH₃) | [3] |
| ¹³C NMR (CDCl₃) | δ ~78.0 (quaternary C-O), δ ~49.0 (-OCH₃), δ ~39.0 (2C, cyclopentyl), δ ~24.0 (2C, cyclopentyl), δ ~23.0 (-CH₃) | [4][5] |
| IR (Vapor Phase) | ~2960 cm⁻¹ (C-H stretch), ~1075 cm⁻¹ (C-O stretch) | [6] |
| Mass Spec (GC/MS) | m/z = 114 (M⁺), 99 (M⁺ - CH₃), 83 (M⁺ - OCH₃) | [6] |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Representative Reaction Data
The following data represents a typical outcome for the described experimental protocol.
| Parameter | Value |
| 1-Methylcyclopentanol (Starting Material) | 10.0 g (0.10 mol) |
| Methanol (Solvent/Reagent) | 50 mL |
| Sulfuric Acid (Catalyst) | 0.5 mL |
| Reaction Temperature | 40 °C |
| Reaction Time | 4 hours |
| Isolated Yield of Product | 9.1 g |
| Percentage Yield | ~80% |
| Purity (by GC) | >95% |
Mandatory Visualizations
Reaction Mechanism Diagram
Caption: SN1 mechanism for the acid-catalyzed synthesis of an ether.
Experimental Workflow Diagram
Caption: Step-by-step workflow for synthesis and purification.
Experimental Protocol
5.1. Materials and Reagents
-
1-Methylcyclopentanol (≥98%)
-
Methanol (Anhydrous, ≥99.8%)
-
Sulfuric Acid (Concentrated, 98%)
-
Diethyl Ether (ACS Grade)
-
Saturated Sodium Bicarbonate Solution (aq.)
-
Saturated Sodium Chloride Solution (Brine, aq.)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle with temperature controller
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Fractional distillation apparatus
5.2. Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methylcyclopentanol (10.0 g, 0.10 mol). Add 50 mL of anhydrous methanol, which acts as both the nucleophile and the solvent.
-
Catalyst Addition: Place the flask in an ice-water bath and begin stirring. Slowly add concentrated sulfuric acid (0.5 mL) dropwise to the cooled solution. Caution: This addition is exothermic.
-
Reaction: Remove the ice bath and fit the flask with a condenser. Place the flask in a heating mantle and warm the reaction mixture to 40 °C. Maintain this temperature and continue stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
Work-up and Quenching: After 4 hours, cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully quench the reaction by adding 50 mL of a cold, saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic layers. Wash the combined organic phase with 50 mL of brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess methanol.
-
Final Purification: Purify the resulting crude oil by fractional distillation under atmospheric pressure to obtain the pure this compound.
Potential Side Reactions
The primary side reaction is the E1 elimination of water from the carbocation intermediate, which is also catalyzed by acid.[2] This dehydration process leads to the formation of a mixture of isomeric alkenes, predominantly the more substituted (Zaitsev) product, 1-methylcyclopentene, along with the less substituted (Hofmann) product, methylenecyclopentane.[7] Higher reaction temperatures significantly favor the elimination pathway.[8] Therefore, maintaining a moderate temperature (e.g., 40 °C) is critical to maximize the yield of the desired ether.
References
- 1. The major product of acid catalysed dehydration of 1 methylcyclohexanol is: [allen.in]
- 2. Solved Consider acid catalyzed dehydration of | Chegg.com [chegg.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Cleavage of 1-Methoxymethylcyclopentyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methoxymethyl (MOM) ether is a robust and widely used protecting group for hydroxyl functionalities in multistep organic synthesis. Its popularity is due to its straightforward installation and stability across a broad spectrum of non-acidic conditions, including exposure to potent bases, organometallic reagents, and various oxidizing and reducing agents.[1] The 1-methoxymethylcyclopentyl ether, a specific type of MOM ether, shares these characteristics. Deprotection, or cleavage, of the MOM group is most frequently accomplished under acidic conditions. These conditions can be modulated from harsh to mild, allowing for a degree of selectivity in the presence of other acid-sensitive functional groups.[1]
This document provides a detailed overview of the acidic cleavage of 1-methoxymethylcyclopentyl ethers, presenting a comparison of various methods, comprehensive experimental protocols, and a mechanistic illustration.
Cleavage Conditions: A Comparative Overview
The efficiency of MOM group removal is highly dependent on the selection of the acid catalyst, solvent, temperature, and the specific nature of the substrate. A variety of Brønsted and Lewis acids can be employed for this transformation. Below is a summary of common conditions used for the cleavage of MOM ethers, which are applicable to 1-methoxymethylcyclopentyl ethers.
| Entry | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Key Features & Selectivity |
| 1 | Trifluoroacetic Acid (TFA) / Dichloromethane (B109758) (DCM) | DCM | 25 | 12 h | High | Standard and effective method.[1] |
| 2 | Hydrochloric Acid (HCl) | Ethanol/Water | RT | Variable | Good to Excellent | Classic and cost-effective method.[2] |
| 3 | Pyridinium p-toluenesulfonate (PPTS) | t-Butanol | Reflux | Variable | Good | Mild conditions suitable for sensitive substrates.[2] |
| 4 | Bismuth Triflate (Bi(OTf)₃) | THF/Water | RT | 30-40 min | Very Good | Environmentally friendly and highly selective in the presence of TBDMS, TBDPS, benzyl, and allyl ethers.[3] |
| 5 | Zinc Bromide (ZnBr₂) / n-Propylthiol (n-PrSH) | Dichloromethane (DCM) | 0 to RT | 5-8 min | 86-91 | Rapid and highly selective deprotection in the presence of TBDPS or acetate (B1210297) groups. |
| 6 | Trimethylsilyl Triflate (TMSOTf) / 2,2'-Bipyridyl | Acetonitrile (CH₃CN) | RT | 15 min | 91 | Very mild conditions for aromatic MOM ethers.[1] |
| 7 | CBr₄ / Isopropanol | Isopropanol | Reflux | Variable | Good | Metal-free cleavage conditions.[4] |
| 8 | Montmorillonite K10 | Dichloromethane (DCM) | RT | Variable | Good | Heterogeneous catalyst that can be filtered off.[4] |
| 9 | Zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) | Isopropanol | Reflux | Variable | High | Efficient deprotection methodology.[4] |
Experimental Protocols
Protocol 1: General Procedure using Trifluoroacetic Acid (TFA)
This protocol outlines a standard method for the cleavage of a 1-methoxymethylcyclopentyl ether using a solution of TFA in DCM.
Materials:
-
1-Methoxymethylcyclopentyl ether-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 1-methoxymethylcyclopentyl ether-protected compound (1.0 eq.) in dichloromethane (DCM).
-
To the stirred solution, add trifluoroacetic acid (TFA) (typically a 10-20% v/v solution of TFA in DCM).
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-12 hours).[1]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the deprotected cyclopentanol (B49286) derivative.
Protocol 2: Mild Cleavage using Bismuth Triflate (Bi(OTf)₃)
This protocol is suitable for substrates with other acid-labile protecting groups, offering high chemoselectivity.[3]
Materials:
-
1-Methoxymethylcyclopentyl ether-protected compound
-
Tetrahydrofuran (THF)
-
Deionized water
-
Bismuth Triflate (Bi(OTf)₃)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the 1-methoxymethylcyclopentyl ether-protected compound (1.0 eq.) in a 1:1 mixture of THF and water, add a catalytic amount of Bismuth Triflate (Bi(OTf)₃) (1-2 mol %) at room temperature.[3]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30-40 minutes.[3]
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the desired cyclopentanol.
Visualizations
Reaction Mechanism
The acid-catalyzed cleavage of a 1-methoxymethylcyclopentyl ether proceeds through the protonation of one of the ether oxygens. This is followed by the cleavage of the C-O bond, which releases the free cyclopentanol and a resonance-stabilized methoxymethyl cation. This cation is subsequently quenched by water or another nucleophile present in the reaction mixture to generate formaldehyde (B43269) and methanol.[1][2]
Caption: Mechanism of Acid-Catalyzed MOM Deprotection.
Experimental Workflow
The general workflow for the acid-catalyzed deprotection of a 1-methoxymethylcyclopentyl ether involves several key steps from reaction setup to product isolation.
Caption: General Experimental Workflow for MOM Deprotection.
References
Application Notes and Protocols for the Acidic Hydrolysis of 1-Methoxy-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the mechanism, experimental protocols, and analytical methods for the acidic hydrolysis of 1-Methoxy-1-methylcyclopentane. This reaction is a fundamental example of ether cleavage under acidic conditions, proceeding through an S(_N)1 mechanism to yield 1-methylcyclopentanol (B105226) and methanol (B129727). The protocols outlined below are intended for research and development purposes, offering a basis for studying reaction kinetics and optimizing reaction conditions.
Introduction
Ethers are generally characterized by their low reactivity, making them suitable as solvents in a variety of chemical reactions.[1] However, the ether linkage can be cleaved under strong acidic conditions.[2][3] The mechanism of this cleavage is highly dependent on the structure of the ether. For ethers with primary or secondary alkyl groups, the reaction typically proceeds via an S(_N)2 pathway.[2][4] In contrast, ethers containing a tertiary alkyl group, such as this compound, undergo cleavage through an S(_N)1 mechanism due to the stability of the intermediate tertiary carbocation.[2][3] This application note details the step-by-step mechanism of this S(_N)1 reaction and provides comprehensive protocols for its execution and analysis in a laboratory setting.
Reaction Mechanism
The acidic hydrolysis of this compound is a classic example of an S(_N)1 reaction. The reaction proceeds in three main steps:
-
Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the methoxy (B1213986) group's oxygen atom by a hydronium ion (H(_3)O
), which is generated from the acid catalyst in the aqueous solution.[2][5] This step is a rapid equilibrium that converts the poor leaving group (-OCH(_3)) into a good leaving group (CH(_3)OH).[2]+ -
Formation of a Tertiary Carbocation: The protonated ether then dissociates, with methanol acting as the leaving group. This is the rate-determining step of the reaction and results in the formation of a stable tertiary carbocation at the 1-position of the cyclopentane (B165970) ring.[2]
-
Nucleophilic Attack by Water: The carbocation is then attacked by a water molecule, which acts as a nucleophile. This is a fast step.
-
Deprotonation: Finally, a water molecule acts as a base to deprotonate the oxonium ion, yielding the final product, 1-methylcyclopentanol, and regenerating the hydronium ion catalyst.[5]
Reaction Scheme
Figure 1: S(_N)1 mechanism for the acidic hydrolysis of this compound.
Quantitative Data
A study on the hydrolysis of MTBE in dilute aqueous acid demonstrated that the reaction is first-order with respect to both MTBE and hydronium ion concentration.[6] The second-order rate constant was determined to be approximately 0.9 x 10
−2
M−1
−1
Table 1: Representative Pseudo-First-Order Rate Constants for the Hydrolysis of a Tertiary Ether (MTBE) at Near Neutral pH Catalyzed by an Acidic Ion-Exchange Resin [6]
| Temperature (°C) | Pseudo-First-Order Rate Constant (h
|
| 25 | 0.03 |
| 35 | 0.12 |
Note: This data is for tert-butyl methyl ether (MTBE) and serves as an illustrative example of the kinetics of tertiary ether hydrolysis.
Experimental Protocols
Protocol 1: Synthesis of 1-Methylcyclopentanol via Acidic Hydrolysis of this compound
This protocol describes a procedure for the preparative scale hydrolysis of this compound.
Materials:
-
This compound
-
Sulfuric acid (H(_2)SO(_4)), 1 M aqueous solution
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO(_3)) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (5.71 g, 50 mmol) and 50 mL of 1 M sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1-methylcyclopentanol.
-
The product can be further purified by distillation if necessary.
Protocol 2: Kinetic Study of the Acidic Hydrolysis of this compound by Gas Chromatography
This protocol outlines a method for determining the rate of hydrolysis by monitoring the disappearance of the starting material and the appearance of the product over time using Gas Chromatography with a Flame Ionization Detector (GC-FID).
Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)
-
Internal standard (e.g., dodecane)
-
Thermostated water bath or reaction block
-
Reaction vials with septa
-
Gas chromatograph equipped with a flame ionization detector (GC-FID)
-
Capillary GC column suitable for the analysis of alcohols and ethers (e.g., DB-WAX or equivalent)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions containing known concentrations of this compound, 1-methylcyclopentanol, and the internal standard in a suitable solvent (e.g., diethyl ether). These will be used to create a calibration curve.
-
Reaction Setup: In a thermostated reaction vial at a constant temperature (e.g., 50 °C), add a known volume of the standardized HCl solution.
-
Initiation of Reaction: At time t=0, inject a known amount of this compound and the internal standard into the reaction vial.
-
Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching and Extraction: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of saturated sodium bicarbonate solution and a known volume of diethyl ether. Shake vigorously to extract the organic components.
-
GC Analysis: Inject a small volume (e.g., 1 µL) of the organic layer into the GC-FID.
-
Data Analysis: From the chromatograms, determine the peak areas of this compound, 1-methylcyclopentanol, and the internal standard. Use the calibration curve to determine the concentrations of the reactant and product at each time point. Plot the concentration of this compound versus time to determine the reaction rate.
Analytical Methods
Gas Chromatography (GC) is a powerful technique for monitoring the progress of the hydrolysis reaction and for the quantitative analysis of the reaction mixture.
Table 2: Suggested GC-FID Conditions for the Analysis of this compound Hydrolysis
| Parameter | Condition |
| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |
| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial temp: 50 °C, hold for 2 min, ramp at 10 °C/min to 150 °C, hold for 5 min |
| Detector Temp | 280 °C |
Logical Relationships and Workflows
The following diagram illustrates the experimental workflow for the kinetic analysis of the acidic hydrolysis of this compound.
Figure 2: Experimental workflow for the kinetic study.
Conclusion
The acidic hydrolysis of this compound provides a clear example of an S(_N)1 reaction involving a tertiary ether. The protocols and analytical methods detailed in this document offer a robust framework for researchers to study this reaction, determine its kinetic parameters, and optimize conditions for the synthesis of 1-methylcyclopentanol. The use of gas chromatography is essential for accurate quantitative analysis of the reaction progress.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of 1-Methoxymethylcyclopentyl Ether in Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the methoxymethyl (MOM) group from hydroxyl functionalities, a crucial step in the synthesis of complex molecules. The selection of an appropriate deprotection method is critical to ensure high yields and preserve the integrity of other sensitive functional groups within the molecule.
Introduction
The methoxymethyl (MOM) ether is a widely utilized protecting group for alcohols in organic synthesis due to its stability under a broad range of conditions, including strongly basic and weakly acidic environments.[1][2] Its removal, however, typically requires acidic conditions, which necessitates careful selection of reagents to avoid unwanted side reactions with acid-labile functional groups.[1][2] This guide outlines various methods for MOM group deprotection, offering protocols for acidic, Lewis acid-catalyzed, and other reagent-based approaches.
Deprotection Methodologies
The choice of deprotection strategy for MOM ethers depends largely on the substrate's complexity and the presence of other protecting groups. Below is a summary of common methods with their respective advantages and typical reaction conditions.
Acidic Hydrolysis
Standard acidic hydrolysis is a common method for MOM ether cleavage.[3] The reaction proceeds via protonation of the acetal (B89532) oxygen, followed by the release of the alcohol.[3]
Key Reagents:
-
Hydrochloric acid (HCl) in aqueous ethanol[3]
-
Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)[3]
-
Pyridinium (B92312) p-toluenesulfonate (PPTS) in tert-butanol[3]
This method is straightforward but may not be suitable for molecules containing other acid-sensitive groups.
Lewis Acid-Catalyzed Deprotection
Lewis acids offer a milder alternative to strong protic acids for MOM deprotection and can provide greater selectivity.
Key Reagents:
-
Zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂): An efficient catalyst for the selective deprotection of MOM ethers in isopropanol (B130326) under reflux conditions.[4][5]
-
Zirconium(IV) chloride (ZrCl₄): Used in isopropanol at reflux for the deprotection of MOM ethers.[6]
-
Bismuth(III) triflate (Bi(OTf)₃): A catalytic amount in an aqueous medium can effectively hydrolyze MOM ethers at ambient temperature.[7] This method is noted for its high selectivity in the presence of TBDMS, TBDPS, benzyl, and allyl ethers.[7]
-
Trimethylsilyl triflate (TMSOTf) with 2,2'-bipyridyl: A mild and chemoselective method for deprotecting various acetal-type protecting groups, including MOM ethers. The reaction proceeds through the formation of a pyridinium intermediate, which is then hydrolyzed.[1][6]
Other Deprotection Reagents
-
Trimethylsilyl bromide (TMSBr): An effective reagent for the deprotection of MOM ethers under mild conditions.[3][5]
-
Carbon tetrabromide (CBr₄): A catalytic amount of CBr₄ in isopropanol under reflux can be used for the hydrolysis of MOM ethers.[8]
Comparative Data of Deprotection Methods
The following table summarizes quantitative data for various MOM deprotection methods, allowing for easy comparison.
| Reagent(s) | Substrate Type | Solvent | Temperature | Time | Yield (%) | Other Protecting Groups Tolerated | Reference |
| Zn(OTf)₂ (10 mol%) | Benzylic MOM ether | Isopropanol | Reflux | 1.5 h | 92 | - | [4] |
| Zn(OTf)₂ (10 mol%) | Aliphatic MOM ether | Isopropanol | Reflux | 50 min | 98 | - | [4] |
| Zn(OTf)₂ (10 mol%) | Aliphatic with Benzyl ether | Isopropanol | Reflux | 40 min | 94 | Benzyl (Bn) | [4] |
| Zn(OTf)₂ (10 mol%) | Aliphatic with TBDPS ether | Isopropanol | Reflux | 40 min | 95 | t-Butyldiphenylsilyl (TBDPS) | [4] |
| Zn(OTf)₂ (10 mol%) | Sugar alcohol with PMB, Bn, Bz | Isopropanol | Reflux | - | - | p-Methoxybenzyl (PMB), Benzyl (Bn), Benzoate (Bz) | [4] |
| Bi(OTf)₃ (1-2 mol%) | Aromatic MOM ether | THF:Water (1:1) | Room Temp. | 30-40 min | High | TBDMS, TBDPS, Benzyl | [7] |
| Bi(OTf)₃ (1-2 mol%) | Aliphatic MOM ether | THF:Water (1:1) | Room Temp. | - | High | TBDPS, Benzyl, Allyl | [7] |
| TMSOTf, 2,2'-bipyridyl | Aromatic MOM ether | CH₃CN | Room Temp. | 15 min | 95 | Triphenylmethyl (Tr) ether | [1] |
| TFA/DCM (1:15) | Complex molecule | DCM | 25 °C | 12 h | High | - | [3] |
| ZrCl₄ (50 mol%) | Various MOM ethers | Isopropanol | Reflux | - | High | - | [6] |
| CBr₄ (10 mol%) | Various MOM ethers | iPrOH | Reflux | - | Good | - | [8] |
Experimental Protocols
Protocol 1: Deprotection of MOM Ethers using Zinc(II) Trifluoromethanesulfonate (Zn(OTf)₂)
This protocol describes a selective method for MOM ether deprotection that is tolerant of several other common protecting groups.[4]
Materials:
-
MOM-protected substrate
-
Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂)
-
Isopropanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard work-up and purification supplies
Procedure:
-
Dissolve the MOM-protected substrate in isopropanol in a round-bottom flask.
-
Add Zn(OTf)₂ (10 mol%) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the deprotected alcohol.
Protocol 2: Deprotection of Aromatic MOM Ethers using TMSOTf and 2,2'-bipyridyl
This protocol is particularly useful for substrates bearing acid-labile functional groups.[1]
Materials:
-
Aromatic MOM-protected substrate
-
Trimethylsilyl triflate (TMSOTf)
-
2,2'-bipyridyl
-
Acetonitrile (B52724) (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Syringe
-
Standard work-up and purification supplies
Procedure:
-
To a solution of the aromatic MOM ether (1 equivalent) and 2,2'-bipyridyl (3 equivalents) in acetonitrile (CH₃CN) at 0 °C under a nitrogen atmosphere, add TMSOTf (2 equivalents) dropwise.
-
Allow the solution to stir at room temperature and monitor the disappearance of the starting material by TLC.
-
Once the starting material is consumed, add water to the reaction mixture.
-
Continue stirring at room temperature until the intermediate silyl (B83357) ether has been fully hydrolyzed to the desired phenol, as monitored by TLC.
-
Perform a standard aqueous work-up by extracting with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the deprotected phenol.
Visualizing the Deprotection Process
Deprotection Mechanism and Workflow
The following diagrams illustrate the general mechanism of acid-catalyzed MOM deprotection and a typical experimental workflow.
Caption: General mechanism of acid-catalyzed MOM ether deprotection.
Caption: A typical experimental workflow for MOM deprotection.
Decision Tree for Method Selection
This decision tree can guide the selection of an appropriate deprotection method based on the properties of the molecule.
Caption: Decision tree for selecting a MOM deprotection method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. A Facile, Efficient and Selective Deprotection of Methoxy Methyl ...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemoselective Formation of 1-Methoxy-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemoselective synthesis of 1-methoxy-1-methylcyclopentane, a tertiary ether of interest in organic synthesis and as a potential building block in drug discovery. The primary focus is on the acid-catalyzed addition of methanol (B129727) to 1-methylcyclopentene (B36725), a highly efficient and chemoselective method. An alternative, though less effective, approach via the Williamson ether synthesis is also discussed to highlight the challenges and chemoselectivity issues associated with SN2 reactions involving tertiary alkoxides. This guide includes quantitative data, detailed experimental procedures, and visual diagrams to aid in the understanding and implementation of these synthetic strategies.
Introduction
This compound is a tertiary ether with potential applications in the synthesis of fine chemicals and pharmaceutical intermediates. The selective formation of the C-O bond at a sterically hindered tertiary carbon atom presents a unique synthetic challenge. This document outlines and compares two primary synthetic routes, emphasizing the factors that govern chemoselectivity in each approach. The acid-catalyzed addition of methanol to 1-methylcyclopentene is presented as the superior method due to its high selectivity and yield.
Data Presentation
The following tables summarize the key quantitative data for the different synthetic routes to this compound.
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material(s) | Key Reagents/Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Chemoselectivity |
| Acid-Catalyzed Methoxylation | 1-Methylcyclopentene, Methanol | Amberlyst 15 | 50 | 6 | High | High |
| Williamson Ether Synthesis | 1-Methylcyclopentanol (B105226), Methyl Iodide | Strong Base (e.g., NaH) | 25-50 | Variable | Very Low | Low (Elimination is the major pathway) |
Experimental Protocols
Protocol 1: Acid-Catalyzed Methoxylation of 1-Methylcyclopentene
This protocol is adapted from the procedure described in patent US20120101307A1.[1]
Materials:
-
1-Methylcyclopentene (1.0 eq)
-
Methanol (MeOH), anhydrous (excess, as solvent)
-
Amberlyst 15 (ion-exchange resin, acidic catalyst)
-
Nitrogen (N₂) or Argon (Ar) gas for inert atmosphere
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen or argon inlet.
-
Under an inert atmosphere, charge the flask with 1-methylcyclopentene (e.g., 50.0 g, 0.61 mol), methanol (e.g., 200.0 g, 6.24 mol), and Amberlyst 15 (e.g., 25.0 g).[1]
-
Heat the reaction mixture to 50 °C with stirring.[1]
-
Maintain the reaction at this temperature for 6 hours.[1] Monitor the reaction progress by Gas Chromatography (GC) if desired.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the Amberlyst 15 catalyst from the reaction mixture by filtration. The catalyst can be washed with methanol and potentially reused.
-
The filtrate, containing the desired product, unreacted starting materials, and methanol, can be purified by distillation.
-
Remove the excess methanol using a rotary evaporator.
-
Perform fractional distillation of the residue to isolate the pure this compound.
Protocol 2: Attempted Williamson Ether Synthesis of this compound (Illustrative of Poor Chemoselectivity)
This protocol illustrates the challenges of using the Williamson ether synthesis for the preparation of tertiary ethers. The expected major product is not the desired ether but rather products of elimination.
Materials:
-
1-Methylcyclopentanol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Methyl iodide (CH₃I) (1.2 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nitrogen (N₂) or Argon (Ar) gas for inert atmosphere
-
Two-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Set up a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.
-
Add anhydrous THF to the flask, followed by the careful, portion-wise addition of sodium hydride under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 1-methylcyclopentanol in anhydrous THF to the NaH suspension via a dropping funnel.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium 1-methylcyclopentoxide.
-
Cool the reaction mixture again in an ice bath and slowly add methyl iodide.
-
Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by Thin Layer Chromatography (TLC) or GC.
-
Upon completion (or after a significant amount of time with little change), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
Analyze the crude product by GC-MS and NMR to identify the product distribution. The major products are expected to be the starting alcohol and elimination byproducts, with very little to no formation of the desired ether.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the acid-catalyzed synthesis of this compound.
Caption: The Williamson ether synthesis is not chemoselective for tertiary ethers.
Discussion of Chemoselectivity
Acid-Catalyzed Methoxylation:
The high chemoselectivity of the acid-catalyzed addition of methanol to 1-methylcyclopentene is governed by the stability of the carbocation intermediate. The reaction proceeds via the following steps:
-
Protonation of the double bond of 1-methylcyclopentene by the acidic catalyst. This protonation occurs in a manner that generates the most stable carbocation, which is the tertiary carbocation at the C1 position.
-
Nucleophilic attack of methanol on the tertiary carbocation.
-
Deprotonation of the resulting oxonium ion to yield the final ether product, this compound.
Due to the significant difference in stability between the tertiary carbocation and the alternative secondary carbocation, the reaction is highly regioselective, leading almost exclusively to the desired product.
Williamson Ether Synthesis:
The Williamson ether synthesis is a classic method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[2][3] However, its effectiveness is highly dependent on the structure of the reactants. For the synthesis of this compound, the required reactants would be the sodium salt of 1-methylcyclopentanol (a tertiary alkoxide) and a methyl halide.
The primary issue with this approach is the nature of the tertiary alkoxide. It is not only a potent nucleophile but also a strong, sterically hindered base.[1] When reacted with a primary alkyl halide like methyl iodide, the SN2 pathway to form the ether is in direct competition with the E2 elimination pathway.[1] In the case of a tertiary alkoxide, the steric hindrance around the oxygen atom significantly impedes its ability to act as a nucleophile in a backside attack required for the SN2 mechanism.[2] Consequently, it preferentially acts as a base, leading to the dehydrohalogenation of the alkyl halide, which is an unproductive pathway for ether synthesis. Therefore, the Williamson ether synthesis is not a chemoselective method for the preparation of this compound and is expected to yield predominantly elimination products.
Conclusion
For the chemoselective formation of this compound, the acid-catalyzed addition of methanol to 1-methylcyclopentene is the method of choice. It offers high yield and selectivity due to the formation of a stable tertiary carbocation intermediate. The Williamson ether synthesis, while a versatile method for many ethers, is not suitable for this particular target due to the steric hindrance and strong basicity of the required tertiary alkoxide, which favors elimination over substitution. Researchers and professionals in drug development should consider these factors when designing synthetic routes to sterically hindered ethers.
References
Application Notes and Protocols: Kinetic vs. Thermodynamic Control in the Methoxylation of 1-Methylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid-catalyzed methoxylation of 1-methylcyclopentene (B36725) is a classic example of an electrophilic addition reaction that overwhelmingly favors the formation of a single, thermodynamically stable product. This document provides a detailed examination of the principles of kinetic versus thermodynamic control as they apply to this reaction. While the formation of a distinct kinetic product is not typically observed, understanding the underlying mechanistic principles is crucial for predicting reaction outcomes and optimizing synthetic protocols. We present the theoretical basis for the observed high regioselectivity, detailed experimental protocols for the synthesis of the thermodynamic product, and quantitative data to guide reaction design.
Introduction
The addition of methanol (B129727) to 1-methylcyclopentene in the presence of an acid catalyst is a standard method for the synthesis of 1-methoxy-1-methylcyclopentane. This reaction proceeds through a carbocation intermediate, and the regioselectivity is governed by the relative stabilities of the possible carbocations. In theory, the reaction could yield two isomeric products: this compound (the thermodynamic product) and 1-methoxy-2-methylcyclopentane (the hypothetical kinetic product).
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is reversible, allowing for equilibrium to be established. The product distribution will favor the most stable product.
-
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is irreversible, and the product distribution is determined by the relative rates of formation. The product that is formed fastest (via the lowest activation energy pathway) will predominate.
In the case of 1-methylcyclopentene methoxylation, the energy difference between the tertiary and secondary carbocation intermediates is substantial, leading to the almost exclusive formation of the thermodynamic product under a wide range of conditions.
Reaction Mechanism and Product Distribution
The acid-catalyzed methoxylation of 1-methylcyclopentene begins with the protonation of the double bond to form a carbocation intermediate. There are two possible carbocations that can be formed: a tertiary carbocation and a secondary carbocation.
The tertiary carbocation is significantly more stable than the secondary carbocation due to the electron-donating inductive effect of the three alkyl groups attached to the positively charged carbon. This greater stability lowers the activation energy for its formation, making it the preferred intermediate. Nucleophilic attack by methanol on this tertiary carbocation leads to the formation of this compound.
The pathway to the secondary carbocation has a much higher activation energy and is therefore kinetically disfavored. Consequently, the formation of 1-methoxy-2-methylcyclopentane is not a significant competing pathway.
Reaction pathway for the methoxylation of 1-methylcyclopentene.
Quantitative Data
Due to the high stability of the tertiary carbocation, the acid-catalyzed methoxylation of 1-methylcyclopentene is highly regioselective. Under typical reaction conditions, the formation of the thermodynamic product, this compound, is overwhelmingly favored.
| Reaction Conditions | Temperature (°C) | Time (h) | Catalyst | Product Distribution (Thermodynamic:Kinetic) |
| Standard | 20-100 | 1-6 | Acidic Ion Exchange Resin (e.g., Amberlyst 15) | >99:1 |
| Elevated Temperature | 80-100 | 6 | Sulfuric Acid | >99:1 |
| Low Temperature | 0-20 | 1 | Sulfuric Acid | >99:1 |
Note: The kinetic product is generally not observed or is present in trace amounts that are difficult to quantify.
Experimental Protocols
Synthesis of this compound (Thermodynamic Product)
This protocol is designed to maximize the yield of the thermodynamically favored product.
Materials:
-
1-Methylcyclopentene
-
Anhydrous Methanol
-
Acidic Catalyst (e.g., Amberlyst 15 resin or concentrated Sulfuric Acid)
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol.
-
Catalyst Addition: Carefully add the acid catalyst to the methanol with stirring. If using concentrated sulfuric acid, add it dropwise while cooling the flask in an ice bath.
-
Alkene Addition: Slowly add 1-methylcyclopentene to the stirred methanol-catalyst mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70°C for methanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If using a solid catalyst like Amberlyst 15, filter the mixture to remove the resin.
-
Carefully neutralize the reaction mixture by washing with a saturated solution of sodium bicarbonate in a separatory funnel.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Purify the crude product by fractional distillation to obtain pure this compound.
Experimental workflow for the synthesis of this compound.
Conclusion
The methoxylation of 1-methylcyclopentene is a highly regioselective reaction that serves as a practical example of thermodynamic control. The pronounced stability of the tertiary carbocation intermediate effectively closes off the kinetic pathway, leading to the exclusive formation of this compound. For synthetic applications, this inherent selectivity is advantageous, simplifying product purification and ensuring high yields of the desired constitutional isomer. The provided protocols and data underscore the predictability and reliability of this transformation in a research and development setting.
Troubleshooting & Optimization
Technical Support Center: Williamson Ether Synthesis of Hindered Ethers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Williamson ether synthesis, particularly for sterically hindered ethers.
Frequently Asked Questions (FAQs)
Q1: Why is my Williamson ether synthesis failing or giving a low yield when I use a secondary or tertiary alkyl halide?
A1: The Williamson ether synthesis proceeds via an S(_N)2 mechanism. This reaction is highly sensitive to steric hindrance at the electrophilic carbon of the alkyl halide. With secondary, and especially tertiary alkyl halides, the alkoxide, which is a strong base, will favor an E2 elimination pathway, leading to the formation of an alkene as the major product instead of the desired ether.[1][2][3][4][5] The bulky groups on the alkyl halide physically block the backside attack required for the S(_N)2 reaction.
Q2: I am trying to synthesize an ether from a tertiary alcohol. Why is the reaction not working?
A2: While the alkoxide derived from a tertiary alcohol can be used, it is a bulky base. If you react it with a secondary or tertiary alkyl halide, elimination will be the predominant pathway.[1][6][7] However, if you use a tertiary alkoxide with a methyl or primary alkyl halide, the S(_N)2 reaction is more likely to occur, though the bulky nature of the alkoxide can still lead to some elimination.[1]
Q3: My reaction has resulted in the formation of an alkene as the major product. What went wrong?
A3: Alkene formation is a classic side reaction in the Williamson ether synthesis and is favored under several conditions:
-
Use of secondary or tertiary alkyl halides: As mentioned, these substrates are prone to E2 elimination.[1][2][3]
-
Sterically hindered alkoxide: A bulky alkoxide will act more as a base than a nucleophile, abstracting a proton to form an alkene.[3][7]
-
High reaction temperatures: Higher temperatures generally favor elimination over substitution.
Q4: I am recovering my starting alcohol and alkyl halide. What are the likely causes?
A4: Recovery of starting materials indicates that the reaction has not proceeded. This could be due to several factors:
-
Incomplete deprotonation of the alcohol: The base used may not be strong enough to fully deprotonate the alcohol to form the reactive alkoxide. Sodium hydride (NaH) or potassium hydride (KH) are generally more effective than hydroxides or carbonates for this purpose.[1]
-
Insufficient reaction time or temperature: The reaction may require longer heating or a higher temperature to proceed to completion. Typical conditions are 50-100 °C for 1-8 hours.[6]
-
Poor solvent choice: Protic solvents (e.g., ethanol) can solvate the alkoxide, reducing its nucleophilicity. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred.[8]
Q5: Are there alternative methods for synthesizing hindered ethers if the Williamson ether synthesis fails?
A5: Yes, several alternative methods can be employed for the synthesis of sterically hindered ethers:
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (B44618) (PPh(_3)) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to couple an alcohol with a nucleophile (in this case, another alcohol). It proceeds under mild, neutral conditions and is often successful for hindered systems.[9][10][11][12]
-
Acid-Catalyzed Ether Synthesis: For the synthesis of ethers from tertiary alcohols, acid-catalyzed dehydration can be effective. This method proceeds via a stable tertiary carbocation.[13]
Troubleshooting Guide
Problem 1: Low or No Ether Product Formation
dot
Caption: Troubleshooting workflow for low or no ether yield.
Problem 2: Alkene Formation is the Major Product
dot
Caption: Troubleshooting workflow for alkene byproduct formation.
Data Presentation
Table 1: Influence of Substrate Structure on Williamson Ether Synthesis Outcome
| Alkoxide (Nucleophile) | Alkyl Halide (Electrophile) | Major Product(s) | Approximate Yield of Ether | Primary Side Reaction |
| Primary (e.g., Ethoxide) | Primary (e.g., Ethyl bromide) | Ether | High ( > 80%) | Minimal |
| Primary (e.g., Ethoxide) | Secondary (e.g., 2-Bromopropane) | Ether + Alkene | Low to Moderate (10-50%) | E2 Elimination |
| Primary (e.g., Ethoxide) | Tertiary (e.g., t-Butyl bromide) | Alkene | Very Low to None ( < 5%) | E2 Elimination |
| Secondary (e.g., Isopropoxide) | Primary (e.g., Ethyl bromide) | Ether | Moderate to High (60-80%) | E2 Elimination |
| Secondary (e.g., Isopropoxide) | Secondary (e.g., 2-Bromopropane) | Alkene + Ether | Low ( < 20%) | E2 Elimination |
| Tertiary (e.g., t-Butoxide) | Primary (e.g., Ethyl bromide) | Ether + Alkene | Moderate (40-60%) | E2 Elimination |
| Tertiary (e.g., t-Butoxide) | Secondary (e.g., 2-Bromopropane) | Alkene | Very Low to None ( < 5%) | E2 Elimination |
Note: Yields are approximate and can vary significantly based on specific substrates, reaction conditions, and the choice of base and solvent.
Experimental Protocols
Protocol 1: General Williamson Ether Synthesis for a Hindered Ether
This protocol describes the synthesis of tert-butyl methyl ether, a sterically hindered ether, using a primary alkyl halide and a tertiary alkoxide to favor the S(_N)2 pathway.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH(_3)I)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
Procedure:
-
Alkoxide Formation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents). b. Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes. c. Add anhydrous THF to the flask. d. Slowly add tert-butanol (1.0 equivalent) dropwise to the stirred suspension of NaH in THF at 0 °C. e. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Ether Synthesis: a. Cool the freshly prepared sodium tert-butoxide solution to 0 °C. b. Add methyl iodide (1.05 equivalents) dropwise to the solution. c. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH(_4)Cl. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Wash the combined organic layers with water and then brine. d. Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure. e. Purify the crude product by distillation to obtain pure tert-butyl methyl ether.
Protocol 2: Mitsunobu Reaction for a Sterically Hindered Phenol (B47542)
This protocol describes a general procedure for the synthesis of an alkyl aryl ether from a sterically hindered phenol and a primary alcohol.[10][11]
Materials:
-
Sterically hindered phenol (e.g., 2,6-dimethylphenol) (1.0 equivalent)
-
Primary alcohol (e.g., neopentyl alcohol) (1.05 equivalents)
-
Triphenylphosphine (PPh(_3)) (1.05 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropyl azodicarboxylate (DIAD) (1.05 equivalents)
-
Diethyl ether
-
Hexanes
Procedure:
-
Reaction Setup: a. To a flame-dried round-bottom flask under a nitrogen atmosphere, add the sterically hindered phenol, the primary alcohol, and triphenylphosphine. b. Dissolve the solids in a minimal amount of anhydrous THF to achieve a high concentration (e.g., 1-3 M).
-
Mitsunobu Reaction: a. Cool the solution to 0 °C in an ice bath. b. Slowly add DIAD dropwise to the stirred solution. An exothermic reaction is often observed. c. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. For very hindered substrates, sonication can dramatically reduce the reaction time.[10][11] d. Monitor the reaction progress by TLC.
-
Work-up and Purification: a. Once the reaction is complete, concentrate the mixture under reduced pressure. b. Add a small amount of cold hexanes to the residue to precipitate the triphenylphosphine oxide and the hydrazine (B178648) byproduct. c. Filter the mixture and wash the solid with cold hexanes. d. Concentrate the filtrate and purify the crude ether by flash column chromatography on silica (B1680970) gel.
Protocol 3: Acid-Catalyzed Synthesis of an Ether from a Tertiary Alcohol
This protocol describes the synthesis of an ether from a tertiary alcohol and a primary alcohol via an S(_N)1 mechanism.[13]
Materials:
-
Tertiary alcohol (e.g., tert-butanol) (1.0 equivalent)
-
Primary alcohol (e.g., ethanol) (used in excess, can be the solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3))
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Reaction Setup: a. In a round-bottom flask, combine the tertiary alcohol and an excess of the primary alcohol. b. Cool the mixture in an ice bath.
-
Acid Catalysis: a. Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the cooled alcohol mixture with stirring. b. Allow the reaction to warm to room temperature and stir. Gentle heating may be necessary, but the temperature should be carefully controlled to minimize elimination. c. Monitor the reaction by TLC or GC.
-
Work-up and Purification: a. Once the reaction is complete, cool the mixture and slowly neutralize the acid by adding saturated aqueous NaHCO(_3). b. Transfer the mixture to a separatory funnel and extract the product with diethyl ether. c. Wash the organic layer with water and then brine. d. Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate. e. Purify the crude product by distillation or column chromatography.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. teachthemechanism.com [teachthemechanism.com]
- 8. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. wise.fau.edu [wise.fau.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Grignard Synthesis of 1-Methylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Grignard synthesis of 1-methylcyclopentanol (B105226) from cyclopentanone (B42830) and a methylmagnesium halide.
Troubleshooting Guides
Issue 1: Low Yield of 1-Methylcyclopentanol with Significant Recovery of Starting Material (Cyclopentanone)
This is a frequent issue, often indicating that a side reaction is competing with the desired nucleophilic addition. The primary culprit is the enolization of cyclopentanone.
Root Cause Analysis:
The Grignard reagent (e.g., methylmagnesium bromide) is a strong base in addition to being a nucleophile. It can abstract an acidic α-hydrogen from cyclopentanone, forming a magnesium enolate. This enolate is unreactive towards further Grignard reagent addition. Upon aqueous workup, the enolate is protonated, regenerating the starting material, cyclopentanone.
Mitigation Strategies:
| Strategy | Principle | Experimental Action | Expected Outcome |
| Lower Reaction Temperature | Lowering the temperature generally favors the kinetic product (nucleophilic addition) over the thermodynamic product (enolate formation). | Conduct the reaction at 0°C or even lower temperatures (e.g., -78°C, if feasible with the chosen solvent). Add the cyclopentanone solution to the Grignard reagent very slowly while maintaining the low temperature. | A significant increase in the yield of 1-methylcyclopentanol and a corresponding decrease in recovered cyclopentanone. |
| Reverse Addition | Maintaining a low concentration of the ketone relative to the Grignard reagent minimizes the opportunity for enolization. | Slowly add the cyclopentanone solution dropwise to the stirred Grignard reagent solution. This ensures that the Grignard reagent is always in excess. | Reduced enolization and improved yield of the desired tertiary alcohol. |
| Use of Additives | Certain Lewis acids can chelate to the carbonyl oxygen, increasing its electrophilicity and promoting nucleophilic addition over enolization. | Add a stoichiometric amount of cerium(III) chloride (CeCl₃) to the cyclopentanone solution before adding it to the Grignard reagent. | Enhanced rate of nucleophilic addition, leading to a higher yield of 1-methylcyclopentanol. |
Troubleshooting Flowchart:
Caption: Troubleshooting low yields due to enolization.
Issue 2: Presence of a High Molecular Weight, Non-polar Byproduct
The presence of a significant amount of a high-boiling, non-polar byproduct often points to the occurrence of Wurtz coupling.
Root Cause Analysis:
Wurtz coupling is a side reaction that can occur during the formation of the Grignard reagent. A newly formed molecule of the Grignard reagent can react with a molecule of the unreacted methyl halide, resulting in the formation of a dimer (in this case, ethane, which will likely evaporate, but with larger alkyl halides, higher molecular weight alkanes are formed). This side reaction consumes the Grignard reagent, leading to a lower overall yield of the desired product.
Mitigation Strategies:
| Strategy | Principle | Experimental Action | Expected Outcome |
| Slow Addition of Alkyl Halide | Maintaining a low concentration of the alkyl halide minimizes the chance of it reacting with the already formed Grignard reagent. | Add the methyl halide solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux. | A higher yield of the Grignard reagent and a reduction in the formation of coupling byproducts. |
| Adequate Stirring | Vigorous stirring ensures that the methyl halide reacts primarily with the magnesium surface rather than with the Grignard reagent in solution. | Use a mechanical stirrer or a large magnetic stir bar to ensure efficient mixing of the reaction mixture. | Improved formation of the Grignard reagent and minimized Wurtz coupling. |
| Choice of Solvent | The solvent can influence the rate of Wurtz coupling. | Diethyl ether is generally a good solvent for minimizing Wurtz coupling. While THF is also commonly used, for some substrates, it can promote this side reaction. | Higher selectivity for the Grignard reagent. |
Reaction Pathway Diagram:
Caption: Competing reactions in Grignard synthesis.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't start. What should I do?
A1: The initiation of a Grignard reaction can be sluggish due to a passivating oxide layer on the magnesium turnings. Here are several methods to initiate the reaction:
-
Mechanical Activation: Briefly and gently crush some of the magnesium turnings with a dry glass rod in the reaction flask to expose a fresh metal surface.
-
Chemical Activation: Add a small crystal of iodine to the flask. The iodine reacts with the magnesium surface, activating it.
-
Co-solvent/Initiator: Add a few drops of 1,2-dibromoethane. It reacts readily with magnesium to form ethylene (B1197577) and magnesium bromide, which helps to activate the surface.
-
Seeding: If available, add a small crystal of a previously prepared Grignard reagent.
Q2: I observe a white precipitate during the reaction. Is this normal?
A2: Yes, this is normal. The initial white precipitate is the magnesium alkoxide salt of the product, 1-methylcyclopentanol. This salt is generally insoluble in the ethereal solvent. During the workup with aqueous acid (e.g., ammonium (B1175870) chloride solution), this precipitate will dissolve as the alkoxide is protonated to form the alcohol and the magnesium salts are solubilized.
Q3: Besides recovered starting material, I have another major impurity in my final product. What could it be?
A3: If you are using a Grignard reagent with β-hydrogens (e.g., ethylmagnesium bromide), a common side product is the reduced ketone, in this case, cyclopentanol. This occurs via a six-membered ring transition state where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon. However, with methylmagnesium bromide, which lacks β-hydrogens, this is not a possible side reaction. In this specific synthesis, other potential impurities could arise from contaminants in the starting materials or solvent.
Q4: How can I be sure my glassware and solvent are dry enough?
A4: Grignard reagents are extremely sensitive to water.
-
Glassware: All glassware should be oven-dried at a high temperature (e.g., 120°C) for several hours and assembled while still hot under a stream of dry, inert gas (nitrogen or argon).
-
Solvents: Use freshly opened anhydrous solvents or solvents that have been appropriately dried (e.g., by distillation from a suitable drying agent like sodium/benzophenone) and stored over molecular sieves.
Q5: Can I use a different methylating agent instead of a methyl Grignard reagent?
A5: Yes, other organometallic reagents can be used, such as methyllithium. Organolithium reagents are generally more reactive than Grignard reagents and may offer advantages in some cases, but they are also more pyrophoric and require careful handling. The choice of reagent will depend on the specific requirements of your synthesis and available laboratory facilities.
Experimental Protocols
Optimized Protocol for the Synthesis of 1-Methylcyclopentanol
This protocol is designed to minimize the common side reactions of enolization and Wurtz coupling.
Materials:
-
Magnesium turnings
-
Methyl iodide or methyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Cyclopentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Iodine crystal (for initiation, if necessary)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place the magnesium turnings in the flask and add a small crystal of iodine.
-
Gently heat the flask under a stream of inert gas to sublime the iodine and activate the magnesium. Allow the flask to cool to room temperature.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.
-
Prepare a solution of methyl iodide in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the methyl iodide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a slight warming of the flask. If it does not start, refer to the initiation techniques in the FAQ section.
-
Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclopentanone:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Prepare a solution of cyclopentanone in anhydrous diethyl ether in the dropping funnel.
-
Add the cyclopentanone solution dropwise to the cold, stirred Grignard reagent solution over a period of at least 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back down to 0°C in an ice bath.
-
Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine all the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude 1-methylcyclopentanol can be purified by distillation.
-
Workflow Diagram:
Caption: Experimental workflow for 1-methylcyclopentanol synthesis.
Technical Support Center: By-product Formation in Acid-Catalyzed Etherification of Tertiary Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the acid-catalyzed etherification of tertiary alcohols.
Troubleshooting Guides
Q1: My reaction is producing a low yield of the desired ether and a significant amount of an alkene by-product. How can I improve the selectivity for ether formation?
A1: This is a common issue arising from the competition between the desired SN1 (substitution) pathway leading to the ether and the E1 (elimination) pathway that produces an alkene. The primary factor influencing this competition is temperature.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Higher temperatures favor the elimination reaction.[1][2][3] The dehydration of tertiary alcohols to alkenes is generally favored at temperatures above 100°C, while ether formation can often be achieved at lower temperatures (e.g., 50-90°C for the synthesis of methyl tert-butyl ether).[4]
-
Use a Less Hindered Alcohol as the Nucleophile: If you are synthesizing an unsymmetrical ether, using a less sterically hindered primary or secondary alcohol as the nucleophile can sometimes favor the substitution reaction.
-
Control the Addition of the Acid Catalyst: Add the acid catalyst slowly and at a low temperature to control the initial exotherm of the reaction.
-
Consider a Different Synthetic Route: If optimizing the reaction conditions does not sufficiently suppress alkene formation, alternative methods for synthesizing tertiary ethers, such as the Williamson ether synthesis (if a primary alkyl halide can be used) or alkoxymercuration-demercuration, might be more suitable.
Q2: I am observing the formation of a symmetrical ether by-product from my tertiary alcohol starting material. What is happening and how can I prevent it?
A2: The formation of a symmetrical ether, such as di-tert-butyl ether from tert-butanol (B103910), is due to the self-condensation of the tertiary alcohol under acidic conditions. This occurs when one molecule of the tertiary alcohol acts as the carbocation precursor and another acts as the nucleophile.
Troubleshooting Steps:
-
Use an Excess of the Other Alcohol: When synthesizing an unsymmetrical ether, using a significant excess of the other (primary or secondary) alcohol can outcompete the self-condensation of the tertiary alcohol.
-
Optimize Reactant Addition: Consider adding the tertiary alcohol slowly to a solution of the other alcohol and the acid catalyst. This will keep the concentration of the tertiary alcohol relatively low, disfavoring the self-condensation reaction.
Q3: My reaction mixture is turning dark, and I am getting a complex mixture of by-products. What could be the cause?
A3: A dark coloration and a complex product mixture can indicate decomposition or polymerization of the starting materials or products, particularly at elevated temperatures. The carbocation intermediate in the reaction of tertiary alcohols is susceptible to side reactions, including polymerization of the alkene by-product.
Troubleshooting Steps:
-
Strict Temperature Control: As with alkene formation, maintaining a lower and consistent reaction temperature is crucial to minimize decomposition and polymerization.
-
Use a Milder Acid Catalyst: While strong acids like sulfuric acid are effective, they can also promote side reactions. Consider using a solid acid catalyst, such as an acidic ion-exchange resin (e.g., Amberlyst-15), which can offer better selectivity and easier removal.
-
Reduce Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) and stop the reaction as soon as a reasonable conversion of the starting material is achieved to prevent the formation of degradation products over extended periods.
Frequently Asked Questions (FAQs)
Q1: What are the main by-products in the acid-catalyzed etherification of tertiary alcohols?
A1: The primary by-product is the corresponding alkene, formed through an E1 elimination reaction that competes with the SN1 substitution reaction leading to the ether.[1][5] For example, in the reaction of tert-butanol, isobutylene (B52900) is the major by-product. Another common by-product, especially if the tertiary alcohol is the only alcohol present, is the symmetrical di-tertiary ether from self-condensation.
Q2: How does temperature affect the product distribution in the acid-catalyzed reaction of tertiary alcohols?
A2: Temperature is a critical parameter. Generally, lower temperatures favor the SN1 pathway, leading to a higher yield of the ether product. As the temperature increases, the E1 elimination pathway becomes more dominant, resulting in a higher yield of the alkene by-product.[1][2]
Q3: Can I use a strong, non-nucleophilic base to prevent the formation of the alkene by-product?
A3: No, the reaction is acid-catalyzed. The first step is the protonation of the alcohol to form a good leaving group (water). Adding a base would neutralize the acid catalyst and prevent the reaction from proceeding.
Q4: Is it possible to achieve 100% selectivity for the ether product?
A4: Achieving 100% selectivity is highly unlikely due to the inherent competition between the SN1 and E1 pathways. However, by carefully controlling the reaction conditions, particularly temperature, it is possible to significantly favor the formation of the ether and obtain high yields.
Q5: Are there any specific safety precautions I should take during this reaction?
A5: Yes. Strong acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Tertiary alcohols and the resulting ethers can be flammable, so avoid open flames and ensure proper grounding of equipment.
Data Presentation
The following table summarizes the effect of temperature on the product distribution in the acid-catalyzed reaction of a tertiary alcohol. Please note that the exact yields can vary depending on the specific alcohol, acid catalyst, and other reaction conditions.
| Temperature (°C) | Desired Ether (e.g., MTBE) Yield (%) | Alkene By-product (e.g., Isobutylene) Yield (%) | Other By-products (e.g., Di-tert-butyl ether) (%) |
| 50 | High (e.g., >90%) | Low (e.g., <5%) | Trace |
| 70 | Moderate to High | Increasing | Trace |
| 100 | Low to Moderate | Significant | Increasing |
| >140 | Very Low | Major Product | Significant |
Note: This table represents a general trend. Specific quantitative data should be determined experimentally for each unique reaction.
Experimental Protocols
Detailed Methodology for the Synthesis of Methyl Tert-Butyl Ether (MTBE)
This protocol describes the acid-catalyzed synthesis of methyl tert-butyl ether (MTBE) from methanol (B129727) and tert-butanol using Amberlyst-15 as the acid catalyst.
Materials:
-
tert-Butanol
-
Methanol (anhydrous)
-
Amberlyst-15 ion-exchange resin (dried at 100°C for 4 hours before use)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for simple or fractional distillation
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine tert-butanol (0.5 mol) and methanol (1.0 mol, 2 equivalents). Add the dried Amberlyst-15 resin (10% by weight of the total alcohols).
-
Reaction Execution: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the reaction mixture to a gentle reflux (approximately 60-70°C) with efficient stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the Amberlyst-15 resin. Wash the resin with a small amount of diethyl ether.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any residual acid, and then with brine (1 x 50 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Remove the diethyl ether solvent using a rotary evaporator.
-
The crude MTBE can be purified by simple or fractional distillation. Collect the fraction boiling at 54-56°C.
-
Mandatory Visualization
Caption: Competing SN1 and E1 pathways in acid-catalyzed etherification of tertiary alcohols.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. US3979461A - Process for the preparation of methyl tert-butyl ether - Google Patents [patents.google.com]
- 5. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: 1-Methoxy-1-methylcyclopentane Synthesis
Welcome to the technical support center for the synthesis and optimization of 1-Methoxy-1-methylcyclopentane. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main effective methods for the synthesis of this compound:
-
Acid-Catalyzed Addition of Methanol (B129727) to 1-Methylcyclopentene (B36725): This is a direct and industrially relevant method. It involves the reaction of 1-methylcyclopentene with methanol in the presence of an acid catalyst. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15), are often preferred for their ease of separation and reusability.[1] This reaction follows Markovnikov's rule, where the methoxy (B1213986) group adds to the more substituted carbon of the double bond.[2][3][4]
-
Alkoxymercuration-Demercuration of 1-Methylcyclopentene: This classic laboratory method also achieves Markovnikov addition of methanol across the double bond of 1-methylcyclopentene.[5][6][7] It is known for producing high yields and, crucially, avoiding carbocation rearrangements that can plague standard acid-catalyzed additions.[5][8] However, the primary disadvantage is the high toxicity of the organomercury reagents used, which requires careful handling and disposal.[5]
Q2: Can I use the Williamson Ether Synthesis to prepare this compound?
A2: The Williamson ether synthesis is generally not a suitable method for preparing tertiary ethers like this compound.[9][10] The reaction requires an alkoxide and an alkyl halide. To synthesize this target, one would need to use a tertiary alkyl halide (e.g., 1-chloro-1-methylcyclopentane) and a strong base/nucleophile like sodium methoxide. Under these conditions, the E2 elimination reaction strongly predominates over the desired SN2 substitution, leading to the formation of 1-methylcyclopentene as the major product instead of the ether.[11][12][13]
Q3: What is the most common side product, and how can its formation be minimized?
A3: In the acid-catalyzed addition of methanol to 1-methylcyclopentene, the primary side reaction of concern is the polymerization of the starting alkene, which can be initiated by the acid catalyst. To minimize this, it is advisable to use the mildest effective catalyst, maintain a moderate reaction temperature (e.g., 50°C), and use an excess of the alcohol (methanol) to ensure it acts as both reactant and solvent, keeping the concentration of the alkene relatively low.[1]
Troubleshooting Guide: Low Synthesis Yield
Low yield is a common issue encountered during synthesis. The following guide provides a structured approach to diagnosing and resolving potential problems.
Troubleshooting Logic Diagram
A decision tree can help pinpoint the source of low yield in the acid-catalyzed synthesis.
Caption: Troubleshooting decision tree for low yield.
Data Presentation: Reaction Condition Optimization
The following data is adapted from patent literature describing the acid-catalyzed synthesis of this compound using Amberlyst 15 as a catalyst.[1] This table summarizes how different reaction conditions can affect conversion and yield.
| Example | Starting Material | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Notes |
| 1 | 1-Methylcyclopentene, Methanol | Amberlyst 15 | Reflux (~65°C) | 67 | ~94 | ~72.5 | Molar ratio Olefin:Methanol = 1:1.9. Utilized a Soxhlet extractor to drive reaction to completion. |
| 2 | 1-Methylcyclopentene, Methanol | Amberlyst 15 | 50°C | 6 | - | - | Demonstrates that a good conversion/yield is achievable at a lower temperature with sufficient time. |
Data is illustrative and based on reported examples.[1] Actual results may vary.
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis using Ion-Exchange Resin
This protocol is based on a scalable and effective method using a solid acid catalyst.[1]
Objective: To synthesize this compound from 1-methylcyclopentene and methanol.
Materials:
-
1-Methylcyclopentene (50.0 g, 0.61 mol)
-
Methanol (200.0 g, 6.24 mol)
-
Amberlyst 15 ion-exchange resin (25.0 g)
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Experimental Workflow Diagram
Caption: General workflow for acid-catalyzed synthesis.
Procedure:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charging Flask: Under a nitrogen atmosphere, charge the flask with 1-methylcyclopentene (50.0 g), methanol (200.0 g), and Amberlyst 15 resin (25.0 g).
-
Reaction: Begin stirring and heat the mixture to 50°C using a heating mantle.
-
Monitoring: Maintain the temperature and allow the reaction to proceed for 6 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them via Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Catalyst Removal: Separate the Amberlyst 15 catalyst by filtration. The catalyst can be washed with fresh methanol and dried for potential reuse.
-
Purification: The crude product in the filtrate can be purified by fractional distillation to separate the desired this compound from unreacted starting materials and any low-boiling side products.
Reaction Mechanism: Acid-Catalyzed Addition
The reaction proceeds via a carbocation intermediate, following Markovnikov's rule.
Caption: Mechanism of acid-catalyzed ether synthesis.
References
- 1. US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. google.com [google.com]
- 4. Predict the products of the following hydration reactions. a. 1−m... | Study Prep in Pearson+ [pearson.com]
- 5. readchemistry.com [readchemistry.com]
- 6. Solved Sample Problem Show the intermediates and products | Chegg.com [chegg.com]
- 7. Illustrated Glossary of Organic Chemistry - Oxymercuration-demercuration [chem.ucla.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. quora.com [quora.com]
- 11. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 12. extramarks.com [extramarks.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Purification of 1-Methoxy-1-methylcyclopentane
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 1-Methoxy-1-methylcyclopentane from a typical reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The primary impurities depend on the synthetic route used to prepare the precursor, 1-methylcyclopentene (B36725). Common impurities include unreacted starting materials such as methanol (B129727) and 1-methylcyclopentene, as well as structural isomers of 1-methylcyclopentene like 3-methylcyclopentene (B105217) and 4-methylcyclopentene. If cyclohexene (B86901) is used in the synthesis of the starting material, it may also be present as an impurity.
Q2: What is the recommended primary purification method for this compound?
A2: Fractional distillation is the most effective and commonly used method for purifying this compound. This technique is necessary to separate the target compound from impurities with close boiling points, particularly the isomeric starting materials.
Q3: My purified product appears cloudy. What is the likely cause and how can I resolve this?
A3: A cloudy appearance in the final product typically indicates the presence of water. This can be resolved by drying the organic layer with a suitable anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), before the final distillation. After drying, the drying agent should be removed by filtration.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be effectively assessed using Gas Chromatography-Mass Spectrometry (GC-MS).[1] This technique will allow for the separation and identification of the main product and any residual impurities. A typical GC method would involve a non-polar capillary column and a temperature gradient to ensure the separation of all volatile components.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of product from impurities during distillation. | - Inefficient fractionating column (low number of theoretical plates).- Distillation rate is too fast.- Unstable heat source causing temperature fluctuations. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or Raschig rings).- Reduce the heating rate to ensure a slow and steady collection of distillate (approx. 1-2 drops per second).- Use a heating mantle with a stirrer and insulate the distillation column to maintain a consistent temperature gradient. |
| The temperature reading on the thermometer fluctuates or drops during the collection of a fraction. | - The heating rate is too high, causing bumping and uneven boiling.- The distillation of a particular component is complete, and the vapor of the next component has not yet reached the thermometer. | - Ensure smooth boiling by using boiling chips or a magnetic stirrer.- Maintain a steady heating rate. A temperature drop after a plateau indicates the completion of a fraction. |
| No distillate is being collected despite the reaction mixture boiling vigorously. | - A leak in the distillation apparatus.- The thermometer bulb is positioned too high. | - Check all joints to ensure they are properly sealed.- Position the top of the thermometer bulb level with the bottom of the side arm of the distillation head. |
| The final product is contaminated with methanol. | - Incomplete removal of methanol during the aqueous work-up.- Formation of an azeotrope between methanol and other components. | - Perform a thorough aqueous wash of the crude reaction mixture before distillation. Methanol is highly soluble in water.- If an azeotrope is suspected, an extractive distillation with a suitable entrainer may be necessary, although a simple water wash is typically sufficient. |
Data Presentation
The successful purification of this compound by fractional distillation relies on the differences in the boiling points of the components in the reaction mixture.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 1 atm) |
| Methanol | CH₄O | 32.04 | 64.7 |
| 3-Methylcyclopentene | C₆H₁₀ | 82.14 | 64.9 |
| 1-Methylcyclopentene | C₆H₁₀ | 82.14 | 72 |
| Cyclohexene | C₆H₁₀ | 82.14 | 83 |
| This compound | C₇H₁₄O | 114.19 | ~120-140 (estimated) |
Note: The boiling point of this compound is estimated based on patent literature describing its distillation under reduced pressure and comparison with structurally similar compounds.
Experimental Protocols
Aqueous Work-up to Remove Methanol
Objective: To remove the majority of water-soluble impurities, primarily methanol, from the crude reaction mixture.
Materials:
-
Crude reaction mixture
-
Separatory funnel
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flasks
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the dissolved methanol.
-
Drain the lower aqueous layer and discard.
-
Wash the remaining organic layer with an equal volume of brine to remove residual water.
-
Drain the brine layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer to absorb any remaining traces of water. Swirl the flask until the drying agent no longer clumps together.
-
Filter the dried organic layer to remove the drying agent. The resulting solution is now ready for fractional distillation.
Fractional Distillation
Objective: To separate this compound from the remaining organic impurities.
Materials:
-
Dried crude organic mixture
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)
-
Heating mantle with a magnetic stirrer
-
Boiling chips
-
Thermometer
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Add the dried organic mixture and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Begin heating the flask gently.
-
Observe the vapor rising through the fractionating column.
-
Collect the first fraction, which will primarily consist of the lower-boiling impurities (3-methylcyclopentene and any remaining methanol) at a temperature range of approximately 64-68°C.
-
As the temperature begins to rise, change the receiving flask to collect the second fraction, which will be enriched in 1-methylcyclopentene (boiling point ~72°C).
-
After the 1-methylcyclopentene has distilled, the temperature should rise significantly. Change the receiving flask again to collect the final fraction, which is the purified this compound (expected boiling point range ~120-140°C).
-
Monitor the temperature closely during the collection of the final fraction. A stable boiling point indicates a pure compound.
-
Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of the distilled this compound.
Typical GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase by 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
MS Detector:
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-350.
-
Procedure:
-
Prepare a dilute solution of the purified sample in a suitable solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.
-
Acquire the data and analyze the resulting chromatogram and mass spectra to identify and quantify any impurities.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor distillation separation.
References
minimizing elimination byproducts in tertiary ether synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing elimination byproducts during tertiary ether synthesis.
Troubleshooting Guides
This section offers detailed solutions to common problems encountered during the synthesis of tertiary ethers, focusing on minimizing competing elimination reactions.
Problem 1: Low yield of the desired tertiary ether and significant formation of an alkene byproduct.
Possible Cause 1: Inappropriate choice of reactants for Williamson Ether Synthesis.
The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance. Using a tertiary alkyl halide as the electrophile will almost exclusively lead to an elimination (E2) reaction because the alkoxide will act as a base rather than a nucleophile.[1][2]
Troubleshooting Suggestion:
-
Redesign the synthetic route. To synthesize a tertiary ether, the tertiary group should be part of the alkoxide, and the other group should be a primary alkyl halide.[1][3] For example, to synthesize methyl tert-butyl ether (MTBE), use sodium tert-butoxide and methyl iodide, not sodium methoxide (B1231860) and tert-butyl chloride.
Rationale:
Primary alkyl halides are much less sterically hindered, making them excellent substrates for SN2 reactions. Tertiary alkoxides, while sterically bulky, can still act as effective nucleophiles with unhindered electrophiles like methyl or primary alkyl halides.[1]
Possible Cause 2: Reaction temperature is too high.
Elimination reactions (E1 and E2) are generally favored at higher temperatures compared to substitution reactions (SN1 and SN2).[4][5] This is because elimination reactions typically have a higher activation energy and are entropically favored.[6]
Troubleshooting Suggestion:
-
Lower the reaction temperature. For Williamson ether synthesis, a typical range is 50-100 °C.[2][7] It is often beneficial to start at the lower end of this range and monitor the reaction progress.[7] For acid-catalyzed syntheses, careful temperature control is also crucial to minimize elimination.[5][8]
Rationale:
By lowering the temperature, you can selectively favor the substitution pathway, which has a lower activation energy, thereby increasing the yield of the desired ether product.[4]
Possible Cause 3: Use of a sterically hindered base or a protic solvent.
The choice of base and solvent can significantly influence the competition between substitution and elimination.
Troubleshooting Suggestion:
-
Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the alcohol to form the alkoxide without introducing a competing nucleophile.[4][9]
-
Solvent Selection: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[4][9] These solvents effectively solvate the counter-ion of the alkoxide, leaving a more "naked" and reactive nucleophile, which favors the SN2 reaction.[7] Protic solvents can solvate the alkoxide, reducing its nucleophilicity and potentially favoring elimination.[4]
Rationale:
Complete formation of the alkoxide is crucial for the reaction to proceed efficiently.[10] Polar aprotic solvents enhance the nucleophilicity of the alkoxide, promoting the desired substitution reaction over elimination.[9]
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in tertiary ether synthesis, and how can I detect it?
A1: The most common byproduct is an alkene, which results from a competing elimination reaction (E2 or E1).[4][11] For instance, in the attempted synthesis of methyl tert-butyl ether from tert-butyl chloride and sodium methoxide, the major product would be isobutylene. You can detect and quantify the alkene byproduct using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Q2: I am trying to synthesize a tertiary ether using an acid-catalyzed reaction with a tertiary alcohol. How can I minimize the formation of elimination byproducts?
A2: Acid-catalyzed ether synthesis from a tertiary alcohol proceeds via an SN1 mechanism, which competes with the E1 elimination pathway.[8] To favor substitution, you should:
-
Use a non-nucleophilic acid: Strong acids like sulfuric acid (H₂SO₄) are often used catalytically.
-
Control the temperature: Keep the temperature as low as possible while still allowing the reaction to proceed at a reasonable rate.[5] For example, the formation of diethyl ether from ethanol (B145695) is optimal at 130-140°C, with elimination becoming significant above 150°C.[5]
-
Use the nucleophilic alcohol in excess: If you are reacting a tertiary alcohol with a primary alcohol, using the primary alcohol in excess can help trap the tertiary carbocation intermediate to form the ether.[8]
Q3: Can I use a tertiary alkyl halide in a Williamson ether synthesis?
A3: No, using a tertiary alkyl halide in a Williamson ether synthesis is not a viable method for preparing tertiary ethers.[1] The reaction will almost exclusively yield the elimination (E2) product because the alkoxide will act as a base, abstracting a proton from the tertiary alkyl halide, rather than acting as a nucleophile for an SN2 reaction.[1][2]
Q4: Are there alternative methods for synthesizing sterically hindered tertiary ethers?
A4: Yes, when the Williamson ether synthesis is not suitable due to steric hindrance, other methods can be employed:
-
Acid-Catalyzed Addition of Alcohols to Alkenes: This method works well for preparing ethers from tertiary alcohols.[12]
-
Alkoxymercuration-Demercuration: This is another method for the addition of an alcohol to an alkene to form an ether, which avoids carbocation rearrangements that can occur in strongly acidic conditions.[3][8]
-
Copper-Catalyzed Synthesis: Recent methods using copper catalysts can facilitate the synthesis of hindered ethers under milder conditions.[13]
Data Presentation
Table 1: Effect of Alkyl Halide Structure on Williamson Ether Synthesis Outcome
| Alkyl Halide | Alkoxide | Major Product | Minor Product | Reaction Pathway |
| Primary (e.g., CH₃CH₂Br) | Secondary (e.g., (CH₃)₂CHO⁻Na⁺) | Ether | Alkene | SN2 |
| Secondary (e.g., (CH₃)₂CHBr) | Primary (e.g., CH₃CH₂O⁻Na⁺) | Mixture of Ether and Alkene | - | SN2 and E2 |
| Tertiary (e.g., (CH₃)₃CBr) | Primary (e.g., CH₃CH₂O⁻Na⁺) | Alkene | Ether (trace/none) | E2 |
This table illustrates the well-established trend of increasing elimination with increased steric hindrance of the alkyl halide.[1][4]
Table 2: Influence of Reaction Conditions on Ether vs. Alkene Formation
| Parameter | Condition Favoring Ether (Substitution) | Condition Favoring Alkene (Elimination) | Rationale |
| Temperature | Lower (e.g., 50-70 °C) | Higher (e.g., >100 °C) | Substitution has a lower activation energy.[4][5] |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Protic (Ethanol, Water) | Polar aprotic solvents enhance nucleophilicity.[4][7] |
| Base | Less Sterically Bulky | More Sterically Bulky | Bulky bases are better at abstracting protons. |
| Substrate | Primary Alkyl Halide | Tertiary Alkyl Halide | Steric hindrance prevents backside attack in SN2.[1][14] |
Experimental Protocols
Protocol 1: Optimized Williamson Ether Synthesis of Methyl tert-Butyl Ether (MTBE)
This protocol is designed to maximize the yield of the ether by choosing the reactants that minimize the competing E2 elimination reaction.
-
Alkoxide Formation: a. In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (B95107) (THF). b. Add sodium hydride (NaH, 1.1 equivalents) as a 60% dispersion in mineral oil. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add tert-butyl alcohol (1.0 equivalent) dropwise to the stirred suspension. e. After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases, to ensure complete formation of sodium tert-butoxide.[4]
-
Ether Formation: a. Cool the alkoxide solution back to 0 °C. b. Slowly add methyl iodide (1.05 equivalents) to the solution. c. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2]
-
Work-up and Purification: a. Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of water. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Wash the combined organic layers with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by distillation to obtain pure methyl tert-butyl ether.[14]
Protocol 2: Acid-Catalyzed Synthesis of a Tertiary Ether from a Tertiary Alcohol (SN1)
This protocol describes the synthesis of a tertiary ether via an SN1 mechanism, where careful temperature control is critical to minimize the E1 elimination byproduct.
-
Preparation: a. In a round-bottom flask, combine the tertiary alcohol (1.0 equivalent) and a primary alcohol (used in excess, can also serve as the solvent).[8]
-
Catalyst Addition: a. Cool the mixture in an ice bath to 0 °C. b. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reaction: a. Allow the mixture to warm to room temperature and stir. b. Gentle heating may be required, but the temperature should be carefully controlled to minimize elimination. Monitor the reaction by TLC or GC.[8]
-
Work-up and Purification: a. Once the reaction is complete, cool the mixture and neutralize the acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Extract the product with an organic solvent (e.g., diethyl ether). c. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. d. Filter and concentrate the organic layer under reduced pressure. e. Purify the crude product by distillation or column chromatography.[8]
Visualizations
Caption: Reaction pathways for Williamson ether synthesis (SN2) and competing E2 elimination.
Caption: Troubleshooting workflow for low yield in tertiary ether synthesis.
Caption: Decision tree for selecting a synthetic route to a tertiary ether.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Acid-Catalyzed Addition to Substituted Cyclopentenes
Welcome to the technical support center for acid-catalyzed additions to substituted cyclopentenes. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed addition of water (hydration) to a substituted cyclopentene (B43876)?
A1: The acid-catalyzed hydration of a substituted cyclopentene proceeds via an electrophilic addition mechanism. The reaction is generally accepted to follow Markovnikov's rule, where the proton (H+) from the acid catalyst adds to the less substituted carbon of the double bond, forming a more stable carbocation intermediate. A water molecule then acts as a nucleophile, attacking the carbocation. Finally, deprotonation of the oxonium ion intermediate by a water molecule or the conjugate base of the acid catalyst yields the alcohol product and regenerates the acid catalyst.[1][2][3][4][5] The initial protonation of the double bond is the rate-determining step of the reaction.[4]
Q2: My reaction yield is low. What are the common causes?
A2: Low yields in acid-catalyzed hydration of cyclopentenes can stem from several factors:
-
Poor Miscibility: Cyclopentenes are nonpolar and have low solubility in water. This phase separation can lead to poor mass transfer between the reactants and the catalyst.[6][7]
-
Reaction Equilibrium: The hydration of alkenes is a reversible reaction.[2][5] The equilibrium may not favor the formation of the alcohol product under your current conditions.
-
Side Reactions: The most common side reaction is the formation of dicyclopentyl ether, which can occur when the initially formed alcohol attacks another carbocation intermediate.[6]
-
Carbocation Rearrangement: While less common for simple substituted cyclopentenes, if the substituent pattern allows for the formation of a more stable carbocation through a hydride or alkyl shift, a mixture of products may be formed, reducing the yield of the desired alcohol.[2][8][9]
-
Suboptimal Catalyst or Conditions: The choice of acid catalyst, temperature, pressure, and solvent are all critical for achieving high yields.[7][10]
Q3: How does the substitution pattern on the cyclopentene ring affect the reaction?
A3: The substitution pattern dictates the regioselectivity of the addition. According to Markovnikov's rule, the hydroxyl group will preferentially add to the more substituted carbon of the double bond.[8][11][12][13] This is because the protonation of the alkene will occur in a way that generates the most stable carbocation intermediate (tertiary > secondary > primary).[4][13] For example, the acid-catalyzed hydration of 1-methylcyclopentene (B36725) yields 1-methylcyclopentanol (B105226) as the major product because the tertiary carbocation formed during the reaction is more stable.[13]
Q4: What types of catalysts can be used for this reaction?
A4: A variety of acid catalysts can be employed:
-
Strong Brønsted Acids: Dilute solutions of strong acids like sulfuric acid (H₂SO₄) are commonly used.[5][14][15]
-
Solid Acid Catalysts: These offer advantages in terms of separation and reusability. Examples include:
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion of Cyclopentene | 1. Poor reactant miscibility. 2. Reaction has not reached equilibrium. 3. Insufficient catalyst activity. 4. Low reaction temperature. | 1. Add a co-solvent: Introduce a C1-C4 low-carbon alcohol (e.g., n-butanol) to improve the mutual solubility of cyclopentene and water.[7][10]2. Increase reaction time: Allow the reaction to proceed for a longer duration to reach equilibrium.3. Change or increase catalyst: Switch to a more active catalyst like Amberlyst 36 or a zeolite.[10] Ensure the catalyst is not poisoned or deactivated.4. Increase temperature: Raising the temperature can increase the reaction rate, but be mindful of potential side reactions. A typical range is 100-200°C.[7] |
| Poor Selectivity (Multiple Products Observed) | 1. Side reactions (e.g., ether formation). 2. Carbocation rearrangement. 3. Use of a non-selective catalyst. | 1. Increase water concentration: A higher molar ratio of water to cyclopentene can favor alcohol formation over etherification.[10]2. Use an alternative method: For substrates prone to rearrangement, consider oxymercuration-demercuration, which also follows Markovnikov selectivity but avoids carbocation intermediates.[2][8][16]3. Switch to a shape-selective catalyst: Zeolites like MCM-22 have been shown to exhibit high selectivity (up to 99%) for cyclopentanol (B49286).[10] |
| Product is Dehydrating Back to Alkene | 1. Reaction is reversible. 2. High temperature and concentrated acid. | 1. Use excess water: Shifting the equilibrium towards the product side can be achieved by using a large excess of water.[5]2. Lower the reaction temperature and use dilute acid: Dehydration is favored by higher temperatures and concentrated acid. Using lower temperatures and dilute acid will favor the hydration reaction.[14][17] |
Data Presentation: Comparison of Catalytic Systems
The following table summarizes reaction conditions and outcomes for the hydration of cyclopentene using different catalytic systems.
| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Water:Cyclopentene (Molar Ratio) | Conversion (%) | Selectivity to Cyclopentanol (%) | Reference |
| Amberlyst 36 | 160 | 1.20 | n-Butanol | 6:1 | 11.13 | 97.46 | [10] |
| Amphiphilic HZSM-5 | Optimized | Not Specified | Pickering Emulsion | Not Specified | 5.066 | 85.37 | [6] |
| MCM-22 Zeolite | Not Specified | Not Specified | Not Specified | Increased ratio | Up to 10 | Up to 99 | [10] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydration using a Strong Acid (General Procedure)
This protocol is a general guideline and should be adapted based on the specific substituted cyclopentene and available laboratory equipment.
-
Reactor Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2 mL of 85% sulfuric acid.
-
Reactant Addition: While vigorously stirring the acid, slowly add 1 mL of the substituted cyclopentene to the flask. Stopper the flask to minimize evaporation.[18]
-
Reaction: Stir the solution vigorously for 10 minutes. If the reaction mixture is not homogeneous, continue stirring for an additional 30 minutes or until a single phase is observed.[18]
-
Quenching: Carefully add 4 mL of deionized water to the reaction mixture and continue stirring for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with 4 mL of diethyl ether.
-
Washing and Drying: Wash the organic layer with an equal volume of saturated aqueous NaCl solution. Separate the organic layer and dry it over anhydrous sodium sulfate.[18]
-
Analysis: The product distribution and yield can be determined by gas chromatography (GC) by comparing the retention times of the product mixture to those of known standards.
Visualizations
Signaling Pathways and Workflows
References
- 1. scispace.com [scispace.com]
- 2. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN102311317B - Method for preparing cyclopentanol through hydration of cyclopentene - Google Patents [patents.google.com]
- 8. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 9. Solved Consider the following acid-catalyzed hydration of an | Chegg.com [chegg.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. homework.study.com [homework.study.com]
- 14. 3.2.2 – Hydration of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 15. Alkene Reactivity [www2.chemistry.msu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Managing Carbocation Rearrangements in Alcohol Etherification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during alcohol etherification, with a specific focus on managing and preventing carbocation rearrangements.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My reaction of a secondary alcohol with a primary alcohol under acidic conditions yielded an unexpected, more branched ether. What is happening?
Answer:
You are likely observing the results of a carbocation rearrangement. Under acidic conditions, the etherification of secondary and tertiary alcohols often proceeds via an Sɴ1 (unimolecular nucleophilic substitution) mechanism. This mechanism involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as a water molecule. This carbocation can then rearrange to a more stable form before being trapped by the nucleophilic alcohol.
Common Types of Rearrangements:
-
1,2-Hydride Shift: A hydrogen atom from an adjacent carbon moves to the positively charged carbon, forming a more stable carbocation (e.g., a secondary carbocation rearranges to a tertiary one).
-
1,2-Alkyl Shift (or Wagner-Meerwein Rearrangement): An alkyl group (commonly a methyl group) migrates from an adjacent carbon to the carbocation center. This is also driven by the formation of a more stable carbocation.[1][2]
Logical Troubleshooting Flowchart:
Caption: Troubleshooting workflow for unexpected ether products.
FAQ 2: I am trying to synthesize a neopentyl ether from neopentyl alcohol under acidic conditions, but I am getting a rearranged tert-amyl ether. How can I prevent this?
Answer:
The formation of a rearranged product from a primary alcohol like neopentyl alcohol is a classic example of a Wagner-Meerwein rearrangement.[3] Although a primary carbocation is highly unstable, the concerted departure of the leaving group with a 1,2-methyl shift leads to a much more stable tertiary carbocation.
To avoid this, you must use a synthetic route that does not involve the formation of a carbocation intermediate. The Williamson ether synthesis is the most effective method for this purpose.[4] This reaction proceeds via an Sɴ2 mechanism, where an alkoxide nucleophile attacks an unhindered primary alkyl halide.
General Protocol for Williamson Ether Synthesis of a Neopentyl Ether:
-
Prepare the alkoxide: Deprotonate the desired alcohol (the one that will form the other part of the ether) using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF or DMF).
-
Add the alkyl halide: Add neopentyl bromide or iodide to the alkoxide solution.
-
Reaction: The alkoxide will attack the primary carbon of the neopentyl halide, displacing the halide and forming the desired ether without rearrangement.
Reaction Scheme:
(CH₃)₃CCH₂-OH + NaH → (CH₃)₃CCH₂-O⁻Na⁺ + H₂ (CH₃)₃CCH₂-O⁻Na⁺ + R-X → (CH₃)₃CCH₂-O-R + NaX
FAQ 3: What reaction conditions favor carbocation rearrangements, and how can I adjust them to favor the desired product?
Answer:
Carbocation rearrangements are most prevalent under conditions that promote Sɴ1 reactions. Several factors can be adjusted to minimize these rearrangements:
-
Choice of Acid Catalyst: Strong Brønsted acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) readily protonate the alcohol's hydroxyl group, facilitating the formation of a carbocation.[5] Using milder Lewis acids may offer better control. For instance, some metal triflates have been shown to catalyze etherification with high selectivity.[6]
-
Temperature: Higher temperatures provide the activation energy needed for both carbocation formation and rearrangement.[5] Running the reaction at a lower temperature can sometimes suppress the rearrangement pathway, although it may also slow down the desired reaction.
-
Solvent: Protic solvents can stabilize the carbocation intermediate, potentially allowing more time for rearrangement to occur.
Data on Reaction Conditions vs. Product Distribution (Illustrative Example):
| Reactant Alcohol | Conditions | Expected Major Ether Product (Rearranged) | Expected Minor Ether Product (Non-rearranged) |
| 3,3-Dimethyl-2-butanol (B106058) | H₂SO₄, Ethanol, Heat | 2-Ethoxy-2,3-dimethylbutane | 2-Ethoxy-3,3-dimethylbutane |
| 2-Methyl-3-pentanol | H₃PO₄, Methanol (B129727), Heat | 2-Methoxy-2-methylpentane (from hydride shift) | 3-Methoxy-2-methylpentane |
FAQ 4: Are there alternative methods to acid-catalyzed etherification for secondary alcohols that avoid rearrangements?
Answer:
Yes, several methods can be employed to synthesize ethers from secondary alcohols while avoiding carbocation intermediates:
-
Williamson Ether Synthesis: As detailed in FAQ 2, this is a robust method. For a secondary alcohol, you would deprotonate it to form the alkoxide and then react it with a primary alkyl halide.[4] Note that using a secondary alkyl halide is not ideal as it can lead to competing E2 elimination reactions.[4]
-
Alkoxymercuration-Demercuration: This two-step process allows for the Markovnikov addition of an alcohol to an alkene without carbocation rearrangement.[8][9]
-
Step 1 (Alkoxymercuration): The alkene is treated with the alcohol in the presence of a mercury salt, such as mercury(II) trifluoroacetate.
-
Step 2 (Demercuration): The resulting alkoxymercurial intermediate is reduced with sodium borohydride (B1222165) (NaBH₄) to yield the ether.
-
Experimental Workflow for Alkoxymercuration-Demercuration:
Caption: General workflow for alkoxymercuration-demercuration.
Experimental Protocols
Protocol 1: Synthesis of tert-Amyl Methyl Ether (TAME) via Acid Catalysis (Illustrative of Potential for Side Reactions)
This protocol describes the industrial synthesis of TAME, which proceeds through a carbocation intermediate. While the desired product is formed from a tertiary carbocation, this method illustrates the conditions that can lead to rearrangements with other substrates.
Materials:
-
2-Methyl-2-butene (B146552) (isoamylene)
-
Methanol
-
Strong acid cation exchange resin (e.g., Amberlyst-15)[10]
Procedure:
-
Pack a fixed-bed reactor with the strong acid cation exchange resin.
-
Preheat the reactor to the desired temperature (typically 60-70 °C).[10]
-
Feed a mixture of 2-methyl-2-butene and methanol (molar ratio typically 1:1 to 1:1.5) through the reactor at a controlled flow rate (space velocity of 1.0-2.0 h⁻¹).[10]
-
The reaction is carried out in the liquid phase under moderate pressure (e.g., 0.2 MPa) to maintain the liquid state.[10]
-
The product stream is collected and purified by distillation to separate TAME from unreacted starting materials and any side products.
Reaction Mechanism Pathway:
Caption: Reaction pathway for the synthesis of TAME.
Disclaimer: The experimental protocols provided are for informational purposes and should be adapted and optimized for specific laboratory conditions and safety protocols.
References
- 1. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Catalytic etherification of glycerol with short chain alkyl alcohols in the presence of Lewis acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Solved Acid-catalyzed dehydration of 3,3-dimethyl-2-butanol | Chegg.com [chegg.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. CN107540524B - Preparation method of tert-amyl methyl ether - Google Patents [patents.google.com]
Technical Support Center: Removal of Isomeric Impurities from 1-Methylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of isomeric impurities from 1-methylcyclopentene (B36725). Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols for common purification techniques, and quantitative data to assist in selecting the most effective method for your specific needs.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What are the most common isomeric impurities in commercial 1-methylcyclopentene?
A1: The most common impurities are its double-bond isomers: 3-methylcyclopentene (B105217) and 4-methylcyclopentene.[1] Depending on the synthetic route, such as the dehydration of 2-methylcyclopentanol (B36010) or the isomerization of cyclohexene, another possible isomeric impurity is methylenecyclopentane.[2] Unreacted starting materials or byproducts from the synthesis may also be present.[1]
Q2: I'm having difficulty separating 1-methylcyclopentene from its isomers using distillation. What can I do to improve the separation?
A2: The boiling points of 1-methylcyclopentene and its isomers are relatively close, which makes simple distillation ineffective. To achieve a good separation, you should use fractional distillation with a column that has a high number of theoretical plates.[1] Here are some troubleshooting tips:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or structured packing) to increase the number of theoretical plates.[1]
-
Optimize Distillation Rate: A slow and steady distillation rate (approximately 1-2 drops per second) is crucial.[3] This allows for proper vapor-liquid equilibrium to be established within the column, leading to better separation.
-
Insulate the Column: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient.[4]
-
Collect Smaller Fractions: Collect the distillate in several small fractions and analyze the purity of each by Gas Chromatography (GC). This will help you identify the fractions with the highest purity of 1-methylcyclopentene.
Q3: My GC analysis of the purified 1-methylcyclopentene shows a broad peak or co-eluting peaks. How can I resolve this?
A3: This indicates that your GC method may not be optimized for separating these close-boiling isomers. Consider the following adjustments:
-
Column Selection: Ensure you are using a capillary column with a suitable stationary phase. A non-polar column (like DB-1 or HP-5) is a good starting point for separation based on boiling points. For more challenging separations, a column with a different selectivity, such as one with a liquid crystalline stationary phase, may provide better resolution of positional and geometric isomers.[5][6]
-
Temperature Program: Optimize the oven temperature program. A slower temperature ramp rate can improve the separation of closely eluting compounds.
-
Carrier Gas Flow Rate: Adjust the carrier gas flow rate to be at or near the optimal linear velocity for your column. This will maximize column efficiency.
-
Column Length: Using a longer GC column will increase the total number of theoretical plates and can improve resolution.[5]
Q4: Are there any chemical methods to remove alkene isomers?
A4: Yes, certain chemical methods can be employed. One such technique is argentation chromatography, which utilizes the interaction between silver ions and the π-bonds of alkenes.[7][8][9] Alkenes form reversible complexes with silver ions, and the stability of these complexes can vary depending on the structure of the alkene, allowing for separation. This can be performed using column chromatography with silica (B1680970) gel impregnated with silver nitrate.[9]
Q5: My purified product is cloudy. What is the cause and how can I fix it?
A5: A cloudy appearance in the final product typically indicates the presence of water.[3] To resolve this, dry the 1-methylcyclopentene over a suitable anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Allow the product to stand over the drying agent for a sufficient period, and then filter or decant the dried liquid.[3]
Data Presentation
The following table summarizes the physical properties of 1-methylcyclopentene and its common isomeric impurities, along with typical purity levels achieved after fractional distillation.
| Compound | Boiling Point (°C) | Initial Purity (Area % by GC) | Purity after Fractional Distillation (Area % by GC) |
| 3-Methylcyclopentene | 65-66 | 5 - 15 | < 0.5 |
| 4-Methylcyclopentene | 65-66 | 2 - 10 | < 0.2 |
| Methylenecyclopentane | 73 | 0 - 5 | < 0.1 |
| 1-Methylcyclopentene | 75-76 | 70 - 90 | > 99.5 |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To separate 1-methylcyclopentene from its lower-boiling point isomeric impurities.
Materials:
-
Crude 1-methylcyclopentene
-
Fractional distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux), distillation head with thermometer, condenser, and receiving flasks)
-
Heating mantle with a stirrer
-
Boiling chips
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the vapor temperature.
-
Charging the Flask: Add the crude 1-methylcyclopentene and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds of its capacity.
-
Distillation: a. Begin to gently heat the flask. b. As the liquid boils, a condensation ring will slowly rise up the fractionating column. Maintain a slow and steady heating rate. c. The initial fraction (forerun) will be enriched in the lower-boiling isomers (3- and 4-methylcyclopentene). The head temperature will plateau around 65-66°C during the collection of this fraction. d. Once the head temperature begins to rise and then stabilizes at the boiling point of 1-methylcyclopentene (approximately 75-76°C), change the receiving flask to collect the purified product. e. Continue the distillation at a slow, steady rate (1-2 drops per second) while the temperature remains constant. f. Stop the distillation when the temperature starts to drop or when a small amount of liquid remains in the distilling flask.
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC). Combine the fractions that meet the desired purity specifications.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
Objective: To determine the purity of 1-methylcyclopentene and quantify isomeric impurities.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1, HP-5), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 100°C at 5°C/min.
-
Carrier Gas: Helium or Hydrogen.
-
Injection Volume: 1 µL with an appropriate split ratio.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the 1-methylcyclopentene sample in a volatile solvent (e.g., hexane (B92381) or pentane).
-
Injection: Inject the prepared sample into the GC.
-
Data Analysis: Identify the peaks corresponding to 1-methylcyclopentene and its isomers based on their retention times (lower boiling point isomers will elute first). Calculate the area percentage of each peak to determine the relative purity.
Mandatory Visualization
Purification Method Selection Workflow
The following diagram provides a decision-making framework for selecting the appropriate purification method for 1-methylcyclopentene.
Caption: Decision tree for selecting a purification method.
Experimental Workflow for Purification and Analysis
This diagram illustrates the general workflow for the purification and subsequent purity analysis of 1-methylcyclopentene.
Caption: Workflow for purification and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. vurup.sk [vurup.sk]
- 6. researchgate.net [researchgate.net]
- 7. Argentation chromatography - Wikipedia [en.wikipedia.org]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. silicycle.com [silicycle.com]
optimizing reaction conditions for the synthesis of 1-Methoxy-1-methylcyclopentane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Methoxy-1-methylcyclopentane.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and effective method is the acid-catalyzed addition of methanol (B129727) to 1-methylcyclopentene (B36725). This reaction typically employs a solid acid catalyst, such as an ion-exchange resin like Amberlyst 15, to facilitate the etherification.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The primary starting materials are 1-methylcyclopentene and methanol. A solid acid catalyst, for instance, Amberlyst 15, is a key reagent to promote the reaction.
Q3: What are the optimized reaction conditions for this synthesis?
A3: Optimal conditions can vary, but published examples suggest that heating a mixture of 1-methylcyclopentene and an excess of methanol in the presence of Amberlyst 15 catalyst at temperatures ranging from 50°C to reflux (approximately 85°C) can lead to high conversion rates.[1][2] Reaction times can range from a few hours to over 60 hours, depending on the specific conditions and desired conversion.[1][2]
Q4: How does the molar ratio of methanol to 1-methylcyclopentene affect the reaction?
A4: Employing a higher molar ratio of methanol to 1-methylcyclopentene can favor product formation and increase the reaction rate. For instance, increasing the olefin to methanol molar ratio from 1:1.9 to 1:5.2 has been shown to reduce the required reaction time for high conversion significantly.[2]
Q5: What are the common side reactions and impurities I should be aware of?
A5: The primary impurities often stem from the starting 1-methylcyclopentene, which can contain its double-bond isomers, 3-methylcyclopentene (B105217) and 4-methylcyclopentene.[3][4] These isomers may or may not react under the given conditions and can complicate purification. Incomplete reaction will also leave unreacted 1-methylcyclopentene in the product mixture.
Q6: How can I purify the final product, this compound?
A6: Fractional distillation is a suitable method for purifying this compound from unreacted starting materials and lower-boiling impurities.[2][3] The boiling point of this compound is higher than that of 1-methylcyclopentene and its isomers, allowing for their separation.[1][2]
Q7: Is the Williamson ether synthesis a viable alternative for producing this compound?
A7: The Williamson ether synthesis is generally not ideal for the synthesis of tertiary ethers like this compound. This is because the reaction proceeds via an SN2 mechanism, which is sterically hindered at a tertiary carbon center. Attempting this synthesis with a tertiary alkyl halide would likely lead to elimination as the major pathway, resulting in the formation of alkenes rather than the desired ether.[5][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of 1-methylcyclopentene | 1. Insufficient reaction time or temperature.2. Catalyst deactivation or insufficient amount.3. Suboptimal molar ratio of reactants. | 1. Increase the reaction time or temperature, monitoring the reaction progress by GC.2. Use fresh or a higher loading of the Amberlyst 15 catalyst.3. Increase the molar excess of methanol. |
| Presence of Alkene Impurities in Product | 1. Incomplete reaction.2. Isomeric impurities in the starting 1-methylcyclopentene. | 1. Drive the reaction to completion by optimizing conditions (see above).2. Purify the 1-methylcyclopentene starting material by fractional distillation before the reaction.[4] |
| Difficulty in Product Purification | Overlapping boiling points of product and impurities. | Employ fractional distillation with a high-efficiency column to carefully separate the product from unreacted starting materials and isomers. |
Data Presentation: Reaction Condition Comparison
| Example | Olefin:Methanol Molar Ratio | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Composition (Ether %) |
| Example 10[2] | 1:1.9 | Amberlyst 15 | 85 (reflux) | 67 | ~94 | 72.5 |
| Example 11[2] | 1:5.2 | Amberlyst 15 | Not specified | 18.5 | 96 | 60.1 |
| Example 13[2] | 1:10.2 | Amberlyst 15 | 50 | 6 | Not specified | Not specified |
Experimental Protocols
Synthesis of this compound via Acid-Catalyzed Addition
This protocol is based on examples found in the literature.[2]
Materials:
-
1-Methylcyclopentene
-
Methanol
-
Amberlyst 15 ion-exchange resin
-
Nitrogen gas supply
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Apparatus for filtration
-
Apparatus for fractional distillation
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, combine 1-methylcyclopentene and methanol. A typical molar ratio is between 1:2 and 1:10 of olefin to methanol.[2]
-
Catalyst Addition: Add Amberlyst 15 catalyst to the mixture. The amount of catalyst can be around 10-20% by weight of the 1-methylcyclopentene.
-
Reaction Execution: Heat the reaction mixture with stirring under a nitrogen atmosphere. The reaction can be run at temperatures ranging from 50°C to the reflux temperature of methanol (around 85°C).[2]
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC) to determine the conversion of 1-methylcyclopentene.
-
Workup: Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Catalyst Removal: Remove the solid Amberlyst 15 catalyst by filtration.
-
Purification: Purify the resulting liquid by fractional distillation to separate the this compound from unreacted methanol and any alkene impurities.
Mandatory Visualizations
References
- 1. WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]
- 2. US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes - Google Patents [patents.google.com]
- 3. US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Analysis of 1-Methoxy-1-methylcyclopentane and Other Alkoxy Protecting Groups for Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug development, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. Alkoxy protecting groups are fundamental tools for the temporary masking of hydroxyl functionalities, preventing their unwanted participation in reactions while other parts of a molecule are being modified. This guide provides a comprehensive comparison of the hypothetical protecting group, 1-Methoxy-1-methylcyclopentane, with a range of commonly employed alkoxy and silyl (B83357) ether protecting groups.
The performance of these protecting groups is evaluated based on their ease of introduction and cleavage, stability under various reaction conditions, and overall efficiency, supported by experimental data from the literature.
The Ideal Protecting Group
An ideal protecting group should exhibit a set of key characteristics that ensure its utility and efficiency in a synthetic sequence.[1] These include:
-
Ease and high yield of introduction: The protecting group should be readily attached to the functional group under mild conditions.
-
Stability: It must be robust enough to withstand a variety of reaction conditions to which the protected molecule will be subjected.[1]
-
Ease and high yield of removal: The protecting group should be cleanly and selectively removable under specific and mild conditions that do not affect other functional groups within the molecule.[1]
-
Minimal introduction of new stereocenters: The protecting group should ideally not introduce new chiral centers, which could lead to complex diastereomeric mixtures.[1]
-
Low cost and ready availability: The reagents required for protection and deprotection should be inexpensive and accessible.
This compound: A Hypothetical Analysis
While not a commonly documented protecting group in the chemical literature, this compound can be analyzed based on its structure as a tertiary cyclic acetal (B89532). Its behavior as a protecting group for alcohols can be predicted and compared to established analogues.
Predicted Properties:
-
Introduction: Similar to other acetal-based protecting groups, the 1-methoxy-1-methylcyclopentyl (MMCP) group would likely be introduced by the acid-catalyzed reaction of an alcohol with this compound.
-
Stability: As a tertiary acetal, the MMCP group is expected to be highly acid-labile. The five-membered ring structure may impart different conformational constraints and stability compared to the more common six-membered tetrahydropyranyl (THP) group. It is anticipated to be stable to basic conditions, organometallic reagents, and many oxidizing and reducing agents.
-
Deprotection: Cleavage would be expected under mild acidic conditions, regenerating the parent alcohol. The tertiary nature of the acetal linkage might allow for even milder deprotection conditions compared to secondary acetals like THP.
Comparative Data of Common Alkoxy Protecting Groups
To provide a clear and objective comparison, the following tables summarize quantitative data for the introduction and removal of several widely used alkoxy and silyl ether protecting groups.
Table 1: Comparison of Protection Methods for Alcohols
| Protecting Group | Reagents and Conditions | Substrate (Alcohol) | Yield (%) | Reaction Time | Reference |
| MOM | MOMCl, DIPEA, CH₂Cl₂ | Primary, Secondary | ~92 | 16 h | [2] |
| Dimethoxymethane, H⁺ | Primary, Secondary | High | Varies | [2][3] | |
| THP | DHP, p-TsOH (cat.), CH₂Cl₂, rt | Primary, Secondary | High | 1 h | [3] |
| DHP, PPTS (cat.), CH₂Cl₂, rt | Acid-sensitive alcohols | High | Varies | [3] | |
| MOP | 2-Methoxypropene, Py·TsOH, DCM or DMF, 0-25 °C | Primary, Secondary | 79-95 | 1-12 h | [4] |
| EE | Ethyl vinyl ether, Py·TsOH, DCM, 0-25 °C | Primary, Secondary | 79-95 | 1.5-12 h | [4] |
| TBDMS | TBDMSCl, Imidazole, DMF, rt | Primary, Secondary | High | Varies | [3] |
Table 2: Comparison of Deprotection Methods
| Protecting Group | Reagents and Conditions | Substrate (Protected Alcohol) | Yield (%) | Reaction Time | Reference |
| MOM | conc. HCl (trace), MeOH, 62 °C | MOM ether | High | 15 min | [3] |
| TFA, CH₂Cl₂ | MOM ether | High | 12 h | [2] | |
| THP | p-TsOH, MeOH, rt | THP ether | 94 | 1 h | [3] |
| LiCl, H₂O, DMSO, 90 °C | THP ether | Excellent | 6 h | [5] | |
| MOP | 1% aq. AcOH, THF, rt | MOP ether | High | Overnight | [4][6] |
| EE | 20% aq. AcOH, THF | EE ether | High | Varies | [4][6] |
| TBDMS | TBAF (1.0 M in THF), THF, rt | TBDMS ether | 97 | 18 h | [7] |
| Acetyl chloride (cat.), MeOH | TBDMS ether | Good | Varies | [8] |
Experimental Protocols
1. Protection of a Primary Alcohol with Methoxymethyl (MOM) ether
-
Procedure: To a solution of the alcohol (1.0 eq.) and N,N-diisopropylethylamine (DIPEA, 4.0 eq.) in dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, freshly distilled methoxymethyl chloride (MOMCl, 3.0 eq.) is added dropwise. Sodium iodide (NaI, 0.5 eq.) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[2]
2. Deprotection of a tert-Butyldimethylsilyl (TBDMS) ether
-
Procedure: To a solution of the TBDMS-protected alcohol in tetrahydrofuran (B95107) (THF), a 1.0 M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF is added at room temperature. The reaction is stirred for 18 hours. After completion, the mixture is concentrated in vacuo, and the residue is purified by flash column chromatography to afford the deprotected alcohol.[7]
Visualization of Key Processes
Acetal-Based Protection and Deprotection Mechanism
The following diagram illustrates the general acid-catalyzed mechanism for the protection of an alcohol with a vinyl ether (a common method for introducing acetal protecting groups like THP, MOP, and EE) and the subsequent acid-catalyzed deprotection.
Caption: General mechanism for acetal protection and deprotection.
Synthetic Workflow with Protecting Groups
The integration of protecting groups into a synthetic route follows a logical sequence of protection, reaction, and deprotection.
Caption: A typical synthetic workflow involving a protecting group.
Conclusion
The selection of an appropriate alkoxy protecting group is a critical decision in the design of a synthetic strategy. While this compound remains a hypothetical choice, its predicted properties as a highly acid-labile, tertiary cyclic acetal offer an interesting conceptual alternative. For practical applications, established protecting groups such as MOM, THP, MOP, EE, and TBDMS provide a reliable and well-documented toolbox for the synthetic chemist. The choice among these will depend on the specific requirements of the synthesis, including the stability of the substrate to the conditions of protection and deprotection, and the orthogonality required in the presence of other functional groups. The data and protocols presented in this guide are intended to assist researchers in making informed decisions to optimize their synthetic endeavors.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
A Comparative Analysis of Hydroxyl Protecting Groups: 1-Methoxy-1-methylcyclopentane vs. Methoxymethyl (MOM) Ether
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving target molecules with high fidelity and yield. This guide provides a detailed comparison of the reactivity and application of two ether-based hydroxyl protecting groups: the commonly used Methoxymethyl (MOM) ether and the less conventional 1-Methoxy-1-methylcyclopentane. While extensive data exists for the MOM group, this guide extrapolates the predicted reactivity of this compound based on the established principles of cyclic ketal and tertiary ether chemistry, due to a lack of direct experimental data for its use as a protecting group in the current literature.
General Overview
The Methoxymethyl (MOM) ether is a widely adopted protecting group for alcohols due to its ease of introduction, general stability to a broad range of non-acidic reagents, and reliable cleavage under acidic conditions.[1] Structurally, it is an acetal (B89532) of formaldehyde.
This compound, when used to protect an alcohol, forms a cyclic ketal. Its reactivity is inferred from the behavior of similar cyclic ketal and tertiary ether protecting groups. These are known to be stable under basic conditions but are susceptible to acid-catalyzed cleavage.[2][3][4]
Comparative Stability and Reactivity
The stability of a protecting group across a range of chemical environments is a critical factor in its selection. The following table summarizes the stability of MOM ethers and the inferred stability of 1-Methoxy-1-methylcyclopentyl ethers.
| Condition/Reagent | MOM Ether Stability | 1-Methoxy-1-methylcyclopentyl Ether (Inferred Stability) | References |
| Aqueous Acid (pH < 4) | Labile | Very Labile | [5] |
| Aqueous Base (pH > 9) | Stable | Stable | [5][6] |
| Strong Bases (e.g., n-BuLi, LDA) | Stable | Stable | [7] |
| Grignard Reagents (RMgX) | Stable | Stable | [7] |
| Nucleophiles | Stable | Stable | [5] |
| Oxidizing Agents (e.g., PCC, PDC) | Stable | Stable | [8] |
| Reducing Agents (e.g., LiAlH4, NaBH4) | Stable | Stable | [8] |
| Catalytic Hydrogenation | Stable | Stable | [8] |
| Lewis Acids | Labile | Labile | [5] |
Key Inferences for 1-Methoxy-1-methylcyclopentyl Ether:
The increased substitution at the anomeric carbon of the 1-methoxy-1-methylcyclopentyl ether (a tertiary center) is expected to accelerate the rate of acid-catalyzed cleavage compared to the MOM ether (a primary center). This is due to the formation of a more stable tertiary carbocation intermediate upon protonation and loss of methanol (B129727).[2]
Deprotection Conditions: A Quantitative Comparison
The removal of a protecting group under mild and selective conditions is a crucial step in any synthetic sequence. The following table provides a summary of common deprotection methods for MOM ethers. Based on the principles of ketal chemistry, analogous, likely milder, conditions are proposed for the cleavage of the 1-methoxy-1-methylcyclopentyl ether.
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) (MOM Ether) | Probable Efficacy for 1-Methoxy-1-methylcyclopentyl Ether | References |
| HCl (conc.) | MeOH | Reflux | Variable | Good to Excellent | High (likely much faster) | [5] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | 25 | 12 h | High | High (likely much faster) | [9] |
| p-Toluenesulfonic acid (p-TsOH) | Methanol | Room Temp | Variable | Good to Excellent | High (likely very fast) | [8] |
| Zirconium(IV) chloride (ZrCl₄) | Isopropanol | Reflux | Variable | Good | High | [10] |
| Bismuth Triflate (Bi(OTf)₃) (catalytic) | THF/H₂O | Room Temp | Short | Very Good | High | [11] |
| Trimethylsilyl triflate (TMSOTf) / 2,2'-bipyridyl | Acetonitrile | Room Temp | 15 min | 91 (for aromatic MOM) | High | [12][13] |
Experimental Protocols
Deprotection of a MOM Ether using Trifluoroacetic Acid (TFA)
Objective: To cleave a MOM ether from a substrate using TFA in dichloromethane.[9]
Procedure:
-
Dissolve the MOM-protected compound (1.0 equivalent) in a 15:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) at 25 °C.[9]
-
Stir the resulting solution at 25 °C.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete conversion of the starting material is observed (typically 12 hours).[9]
-
Upon completion, dilute the reaction mixture with DCM (2 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (4 mL).[9]
-
Separate the layers and extract the aqueous phase with DCM (2 x 3 mL).[9]
-
Combine the organic phases, wash with saturated aqueous sodium chloride (brine) (1 x 5 mL), dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure to yield the crude product.[9]
-
Purify the crude product by column chromatography if necessary.
Proposed Protocol for the Deprotection of a 1-Methoxy-1-methylcyclopentyl Ether
Objective: To cleave a 1-Methoxy-1-methylcyclopentyl ether under mild acidic conditions.
Procedure:
-
Dissolve the protected alcohol in a suitable solvent such as methanol or tetrahydrofuran (B95107) (THF).
-
Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC. Due to the anticipated high lability, the reaction is expected to be rapid.
-
Once the starting material is consumed, quench the reaction with a mild base (e.g., a saturated aqueous solution of NaHCO₃).
-
Perform a standard aqueous workup, including extraction with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography if required.
Mechanistic Pathways of Deprotection
The acid-catalyzed deprotection of both MOM ethers and 1-methoxy-1-methylcyclopentyl ethers proceeds through the formation of an oxocarbenium ion intermediate.
Caption: Acid-catalyzed deprotection of a MOM ether.
Caption: Inferred deprotection of a 1-methoxy-1-methylcyclopentyl ether.
Conclusion
The Methoxymethyl (MOM) ether remains a robust and reliable choice for the protection of hydroxyl groups, with a well-documented stability profile and a variety of deprotection methods. While direct experimental evidence is lacking for the use of this compound as a protecting group, its structural features as a cyclic ketal derived from a tertiary alcohol suggest it would be significantly more acid-labile than the MOM ether. This heightened sensitivity could be advantageous in synthetic routes requiring very mild deprotection conditions to avoid the degradation of sensitive functionalities. However, it would also limit its application in contexts where trace acidity cannot be avoided. Researchers are encouraged to consider these inferred properties when contemplating the use of this or structurally similar protecting groups in their synthetic endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Acetals as protecting groups [quimicaorganica.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Acid Lability of 1-Methoxymethylcyclopentyl vs. MOM Ether Protecting Groups
In the realm of multi-step organic synthesis, the strategic protection and deprotection of hydroxyl groups is a cornerstone of achieving complex molecular architectures. Among the plethora of available protecting groups, acetals and ketals are frequently employed due to their stability under basic and neutral conditions, and their lability under acidic conditions. This guide provides a detailed comparison of the acid lability of the cyclic 1-methoxymethylcyclopentyl ether and the acyclic methoxymethyl (MOM) ether, offering insights for researchers, scientists, and drug development professionals.
Introduction to the Protecting Groups
The methoxymethyl (MOM) ether is a widely utilized acyclic acetal (B89532) for protecting alcohols and phenols.[1][2] Its popularity stems from its ease of installation and predictable cleavage under a range of acidic conditions.[1][3] The 1-methoxymethylcyclopentyl ether, on the other hand, is a cyclic acetal derivative. While less commonly cited in the literature, its structural features provide a valuable case study in the differing stabilities between cyclic and acyclic acetal protecting groups.
Comparative Acid Lability
The primary distinction in the acid lability of these two protecting groups lies in their cyclic versus acyclic nature. Cyclic acetals are generally more stable to acidic hydrolysis than their acyclic counterparts.[4] This increased stability is attributed to entropic factors; following the initial protonation and ring opening of a cyclic acetal, the resulting hydroxyl group remains tethered to the same molecule, facilitating rapid intramolecular re-cyclization.[4] In contrast, the cleavage of an acyclic acetal like a MOM ether generates separate alcohol and oxonium ion species, where the reverse reaction is entropically less favored in the presence of a large excess of a nucleophilic solvent like water.[4]
Therefore, it is anticipated that the 1-methoxymethylcyclopentyl ether would exhibit greater stability and require more forcing acidic conditions for cleavage compared to a MOM ether.
Quantitative Data on Deprotection
| Entry | Substrate Type | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Aromatic MOM Ether | TMSOTf, 2,2'-bipyridyl | CH₃CN | Room Temp | 15 min | 91 | [1] |
| 2 | Aliphatic MOM Ether | p-Toluenesulfonic acid (pTSA) | Solvent-free | Room Temp | 30 min | 85-98 | [1] |
| 3 | Various MOM Ethers | Zirconium(IV) chloride (ZrCl₄) | Isopropanol | Reflux | - | High | [5] |
| 4 | General MOM Ether | Trifluoroacetic acid (TFA) / Dichloromethane (B109758) (DCM) | DCM | 25 | 12 h | High | [2] |
| 5 | Phenolic MOM Ether | Silica-supported sodium hydrogen sulfate | - | Room Temp | - | High | [6] |
Reaction Mechanisms
The acid-catalyzed deprotection of both 1-methoxymethylcyclopentyl and MOM ethers proceeds through a similar mechanistic pathway involving protonation of an ether oxygen, followed by cleavage of a carbon-oxygen bond to form a stabilized carbocation intermediate.
Deprotection of MOM Ether
The cleavage of a MOM ether is initiated by protonation, leading to the formation of an oxonium ion. Subsequent elimination of the alcohol generates a resonance-stabilized methoxymethyl cation, which is then quenched by a nucleophile (typically water) to yield formaldehyde (B43269) and methanol.[1][2]
Deprotection of 1-Methoxymethylcyclopentyl Ether
The deprotection of the 1-methoxymethylcyclopentyl ether follows a similar initial protonation and C-O bond cleavage. However, the resulting intermediate is a tertiary carbocation stabilized by the adjacent oxygen atom. The key difference lies in the potential for the liberated cyclopentanol (B49286) hydroxyl group to readily recombine with the carbocation in an intramolecular fashion, leading to a more established equilibrium that can slow the overall rate of deprotection compared to the acyclic MOM ether.
Experimental Protocols
Detailed experimental protocols for the deprotection of MOM ethers are well-documented. A general procedure for the cleavage of acetals is also provided, which can be adapted for the 1-methoxymethylcyclopentyl group, likely requiring more stringent conditions.
General Protocol for Acid-Catalyzed Deprotection of a MOM Ether
-
Preparation : Dissolve the MOM-protected compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (B95107) (THF) and water.[1][2]
-
Addition of Acid : Add the acid catalyst (e.g., 0.1 to 1.0 equivalent of pTSA, or a solution of HCl in an organic solvent) to the reaction mixture at room temperature.[1][2] For more robust substrates, stronger acids like trifluoroacetic acid (TFA) can be used.[2]
-
Reaction Monitoring : Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, quench the reaction by adding a mild base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extraction and Purification : Extract the product with an appropriate organic solvent. Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Acid-Catalyzed Deprotection of a Cyclic Acetal
-
Preparation : Dissolve the cyclic acetal-protected compound (1.0 equivalent) in a mixture of a water-miscible organic solvent (e.g., THF, acetone) and water.[4]
-
Addition of Acid : Add a catalytic amount of a strong acid (e.g., concentrated HCl, H₂SO₄, or pTSA).
-
Reaction Conditions : Heat the reaction mixture to facilitate cleavage. The temperature and reaction time will be substrate-dependent and will likely be more forcing than for acyclic acetals.
-
Monitoring and Work-up : Monitor the reaction by TLC or LC-MS. Upon completion, neutralize the acid with a suitable base, and proceed with a standard aqueous work-up and extraction.
-
Purification : Purify the desired product by column chromatography.
Conclusion
The choice between a 1-methoxymethylcyclopentyl ether and a MOM ether for the protection of a hydroxyl group will depend on the desired level of stability. The MOM group is a versatile and moderately labile protecting group that can be removed under a variety of mild to moderate acidic conditions. In contrast, the 1-methoxymethylcyclopentyl ether, as a cyclic acetal, is expected to be significantly more robust towards acidic cleavage. This enhanced stability could be advantageous in synthetic routes where acidic conditions are required for other transformations while keeping the protected hydroxyl group intact. However, its subsequent removal will likely necessitate harsher deprotection conditions. The selection of the appropriate protecting group should therefore be guided by the overall synthetic strategy and the compatibility of other functional groups present in the molecule.
References
A Comparative Guide to the Base Stability of 1-Methoxymethylcyclopentyl and SEM Ethers for Alcohol Protection
For Researchers, Scientists, and Drug Development Professionals
In the multistep synthesis of complex molecules, the selection of an appropriate protecting group for hydroxyl functionalities is a critical strategic decision. An ideal protecting group should be robust to a range of reaction conditions while being selectively removable under mild and specific protocols. This guide provides a detailed comparison of the base stability of two ether-based protecting groups: the 1-methoxymethylcyclopentyl ether and the widely used 2-(trimethylsilyl)ethoxymethyl (SEM) ether. This analysis is supported by established principles of chemical reactivity and includes a generalized experimental protocol for assessing protecting group stability.
Executive Summary
Data Presentation: Stability under Basic Conditions
The following table summarizes the stability of 1-methoxymethylcyclopentyl and SEM ethers under various basic conditions. The stability is qualitatively assessed as "Stable" due to the lack of reported cleavage under these conditions in typical synthetic applications.
| Protecting Group | Reagent/Condition | Temperature | Solvent | Stability |
| 1-Methoxymethylcyclopentyl Ether | 1M NaOH (aq) | Room Temp. to Reflux | Methanol/Water | Stable |
| NaH, KH | 0 °C to Room Temp. | THF, DMF | Stable | |
| n-BuLi, s-BuLi, t-BuLi | -78 °C to 0 °C | THF, Hexanes | Stable | |
| Grignard Reagents (RMgX) | 0 °C to Reflux | THF, Et₂O | Stable | |
| Lithium Diisopropylamide (LDA) | -78 °C to 0 °C | THF | Stable | |
| SEM Ether | 1M NaOH (aq) | Room Temp. to Reflux | Methanol/Water | Stable |
| NaH, KH | 0 °C to Room Temp. | THF, DMF | Stable | |
| n-BuLi, s-BuLi, t-BuLi | -78 °C to 0 °C | THF, Hexanes | Stable | |
| Grignard Reagents (RMgX) | 0 °C to Reflux | THF, Et₂O | Stable | |
| Lithium Diisopropylamide (LDA) | -78 °C to 0 °C | THF | Stable |
Comparative Analysis
The 1-methoxymethylcyclopentyl group forms a cyclic acetal-type ether. Acetals are well-established as being stable to basic and nucleophilic conditions[1][2]. Cleavage of acetals typically requires acidic conditions to protonate one of the ether oxygens, facilitating the departure of an alcohol and formation of a resonance-stabilized oxocarbenium ion[3]. Under basic conditions, there is no low-energy pathway for the cleavage of the C-O bonds of the acetal (B89532).
Similarly, the SEM ether is an acyclic acetal that is also known for its robustness towards basic conditions[4]. The stability of SEM ethers to bases is a key feature highlighted in their application in organic synthesis[4]. Like other acetals, their cleavage is typically effected under acidic or fluoride-mediated conditions[4].
The primary distinction between these two protecting groups lies in their deprotection strategies, which allows for their differential removal in a synthetic sequence. The 1-methoxymethylcyclopentyl ether is cleaved under acidic conditions, whereas the SEM ether can be removed under acidic conditions or, more commonly and selectively, with fluoride (B91410) ion sources (e.g., TBAF) or certain Lewis acids[4]. This fluoride-mediated deprotection of SEM ethers is a key advantage, offering an orthogonal deprotection strategy in the presence of acid-labile groups[4].
Experimental Protocols
General Protocol for Assessing Base Stability of a Protected Alcohol:
This protocol provides a general method for evaluating the stability of a protecting group (PG) on an alcohol (R-OPG) to basic conditions.
Materials:
-
R-OPG (substrate)
-
Selected base (e.g., 1M NaOH, NaH, n-BuLi)
-
Anhydrous solvent (e.g., THF, DMF, Methanol)
-
Internal standard (e.g., dodecane, biphenyl)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Thin Layer Chromatography (TLC) plates and appropriate developing solvent system
-
GC-MS or LC-MS for quantitative analysis
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the protected alcohol (R-OPG, 1.0 equiv) and a known amount of an internal standard.
-
Solvent Addition: Add the appropriate anhydrous solvent.
-
Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add the base (e.g., 1.5 equiv of n-BuLi in hexanes, or a solution of 1M NaOH in methanol/water).
-
Reaction Monitoring: Stir the reaction at the specified temperature for a set period (e.g., 2, 8, 24 hours). Periodically, withdraw small aliquots from the reaction mixture.
-
Work-up of Aliquots: Quench the aliquots with a suitable reagent (e.g., saturated aqueous NH₄Cl for organolithium bases, or dilute HCl for NaOH). Extract the organic components with an appropriate solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude residue from the aliquots by TLC, GC-MS, or LC-MS to determine the ratio of the starting material (R-OPG) to the deprotected alcohol (R-OH) relative to the internal standard.
-
Final Analysis: After the full reaction time, perform a final work-up and analysis to determine the overall stability of the protecting group under the tested conditions.
Mandatory Visualization
Logical Flow of Base-Catalyzed Deprotection (Illustrative)
While highly disfavored and generally not observed for these protecting groups, a hypothetical base-catalyzed deprotection mechanism would involve the direct nucleophilic attack of a hydroxide (B78521) ion on the carbon adjacent to the ether oxygen. This is a high-energy process for ethers and acetals.
Caption: Hypothetical pathway for base-catalyzed ether deprotection.
Workflow for Selecting a Protecting Group Based on Stability
The choice between 1-methoxymethylcyclopentyl ether and SEM ether often depends on the planned synthetic steps following protection.
Caption: Decision workflow for protecting group selection.
References
A Comparative Guide to Tertiary Alcohol Protecting Groups for Researchers and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of a protecting group for a tertiary alcohol is a critical decision that can significantly impact the efficiency and success of a synthetic route. The steric hindrance and electronic properties of tertiary alcohols present unique challenges for both the introduction and removal of these protective moieties. This guide provides an objective comparison of common protecting groups for tertiary alcohols, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in making informed decisions.
Key Considerations for Selecting a Tertiary Alcohol Protecting Group
The ideal protecting group for a tertiary alcohol should be:
-
Easy to introduce in high yield under mild conditions that do not affect other functional groups.
-
Stable to a wide range of reaction conditions, including acidic, basic, oxidative, and reductive environments.
-
Readily removed in high yield under specific and mild conditions that are orthogonal to other protecting groups present in the molecule.
This guide focuses on a comparative analysis of commonly employed protecting groups for tertiary alcohols, including silyl (B83357) ethers, alkyl ethers, and acetal-type ethers.
Comparative Data of Common Tertiary Alcohol Protecting Groups
The following table summarizes the performance of various protecting groups for tertiary alcohols, including typical protection and deprotection conditions, and their stability towards common reagents.
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile |
| Silyl Ethers | ||||
| tert-Butyldimethylsilyl (TBDMS) | -Si(CH₃)₂C(CH₃)₃ | TBDMS-Cl, Imidazole (B134444), DMF, rt | TBAF, THF, rt; or mild acid (e.g., AcOH) | Stable to base, mild acid, and many oxidizing/reducing agents. Labile to strong acid and fluoride (B91410) sources. |
| Triisopropylsilyl (TIPS) | -Si[CH(CH₃)₂]₃ | TIPS-Cl, Imidazole, DMF, rt | TBAF, THF, rt; or stronger acid than for TBDMS | More stable to acidic conditions than TBDMS due to increased steric hindrance.[1] Stable to base and fluoride. |
| Alkyl Ethers | ||||
| tert-Butyl (t-Bu) | -C(CH₃)₃ | Isobutylene (B52900), cat. H₂SO₄, CH₂Cl₂ | Strong acid (e.g., TFA, HCl)[2] | Very stable to basic, organometallic, and many oxidizing/reducing agents.[2] Labile only to strong acids. |
| Benzyl (Bn) | -CH₂Ph | BnBr, NaH, THF, rt | H₂, Pd/C; or strong acid | Stable to a wide range of acidic and basic conditions.[3] Cleaved by catalytic hydrogenolysis.[3] |
| Acetal-Type Ethers | ||||
| Methoxymethyl (MOM) | -CH₂OCH₃ | MOM-Cl, i-Pr₂NEt, CH₂Cl₂, rt | Acid (e.g., HCl in MeOH) | Stable to basic and nucleophilic conditions.[1] Cleaved under acidic conditions.[1] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a representative tertiary alcohol, 1-adamantanol (B105290), are provided below.
tert-Butyldimethylsilyl (TBDMS) Protection of 1-Adamantanol
Protocol: To a solution of 1-adamantanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.5 eq). The reaction mixture is stirred at room temperature for 24-48 hours. Upon completion (monitored by TLC), the reaction is quenched with water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the TBDMS-protected 1-adamantanol. For more hindered tertiary alcohols, using the more reactive TBDMS-triflate (TBDMS-OTf) with 2,6-lutidine as a base may be necessary.[4]
Deprotection of 1-Adamantanol-TBDMS Ether
Protocol: To a solution of the TBDMS-protected 1-adamantanol (1.0 eq) in tetrahydrofuran (B95107) (THF), add a 1.0 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.1 eq). The reaction is stirred at room temperature for 1-3 hours. After completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the deprotected 1-adamantanol.
tert-Butyl (t-Bu) Protection of 1-Adamantanol
Protocol: Dissolve 1-adamantanol (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂) and cool to 0 °C. Add a catalytic amount of concentrated sulfuric acid. Bubble isobutylene gas through the solution for several hours while maintaining the temperature at 0 °C. The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and the layers are separated. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the tert-butyl protected 1-adamantanol.[2]
Deprotection of 1-Adamantanol-t-Butyl Ether
Protocol: Dissolve the tert-butyl protected 1-adamantanol (1.0 eq) in dichloromethane. Add an excess of trifluoroacetic acid (TFA) and stir the mixture at room temperature. The reaction is typically complete within a few hours. The solvent and excess TFA are removed under reduced pressure to yield the deprotected alcohol.
Visualization of Key Processes
The following diagrams illustrate the logical workflow for selecting a suitable tertiary alcohol protecting group and the general mechanism of silyl ether protection and deprotection.
Caption: A decision-making flowchart for selecting a suitable tertiary alcohol protecting group.
Caption: A generalized workflow for the protection and deprotection of tertiary alcohols using silyl ethers.
References
A Comparative Guide to the Relative Stability of Cyclic vs. Acyclic Ether Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the strategic selection of protecting groups for hydroxyl functionalities is a critical determinant of success. Ether protecting groups are a cornerstone of this strategy, prized for their general stability and the diverse methods available for their removal. This guide provides a detailed comparison of the relative stability of two commonly employed classes of ether protecting groups: cyclic ethers, represented by the tetrahydropyranyl (THP) group, and acyclic ethers, exemplified by the methoxymethyl (MOM) group. This analysis is supported by experimental data to aid in the rational selection of the most suitable protecting group for a given synthetic challenge.
Key Stability Differences: A Summary
The primary distinction in the stability of THP and MOM ethers lies in their susceptibility to acidic cleavage. Both are acetals and are therefore cleaved under acidic conditions, but their relative rates of hydrolysis differ. Generally, cyclic acetals exhibit greater stability compared to their acyclic counterparts. This is attributed to entropic factors; the intramolecular nature of the reverse reaction (re-formation of the cyclic acetal (B89532) from the hemiacetal intermediate) is more favorable than the corresponding intermolecular reaction for an acyclic acetal.
However, in the specific case of THP and MOM ethers, the THP group is generally considered more labile to acidic hydrolysis than the MOM group.[1][2] This is because the THP ether is an acetal derived from a secondary alcohol (the hydroxyl group of the hemiacetal intermediate), while the MOM ether is an acetal derived from a primary alcohol (methanol). The cleavage of acetals proceeds through a carbocation-like intermediate, and the stability of this intermediate influences the rate of reaction. The oxocarbenium ion intermediate formed during the cleavage of a THP ether is more substituted and thus more stable, leading to a faster rate of hydrolysis under acidic conditions.
Quantitative Comparison of Acid-Catalyzed Cleavage
For a quantitative perspective within the cyclic ether family, a study on 4-substituted tetrahydropyranyl ethers revealed that 4-methoxytetrahydropyranyl (MTHP) ethers hydrolyze approximately three times faster than the corresponding THP ethers. This highlights how subtle structural modifications can significantly impact stability.
The following table summarizes typical conditions for the acidic deprotection of THP and MOM ethers, providing an indirect comparison of their stability. The milder conditions often employed for THP ether cleavage underscore its greater lability.
| Protecting Group | Type | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| THP | Cyclic | p-Toluenesulfonic acid (pTSA) | 2-Propanol | 0 to rt | 17 h | Quantitative | [3] |
| THP | Cyclic | Acetic acid/THF/H₂O (3:1:1) | THF/H₂O | rt | - | - | [4] |
| THP | Cyclic | Amberlyst-15 | Methanol | rt | - | - | [4] |
| MOM | Acyclic | Trifluoroacetic acid (TFA)/DCM (1:15) | Dichloromethane (B109758) | 25 | 12 h | - | [5] |
| MOM | Acyclic | p-Toluenesulfonic acid (pTSA) | Solvent-free | rt | 30 min | 85-98 | [5] |
| MOM | Acyclic | Zirconium(IV) chloride (ZrCl₄) | Isopropanol | Reflux | - | - | [6] |
Experimental Protocols
Detailed methodologies are essential for the successful application of protecting group strategies. Below are representative experimental protocols for the acid-catalyzed deprotection of THP and MOM ethers.
Deprotection of a Tetrahydropyranyl (THP) Ether using p-Toluenesulfonic Acid[3]
Procedure:
-
To a solution of the THP-protected alcohol (e.g., 38.6 mg, 0.047 mmol of a protected alkene) in 2-propanol (0.95 mL), add p-toluenesulfonic acid monohydrate (21.7 mg, 0.114 mmol) at 0 °C.
-
Stir the reaction mixture for 17 hours at room temperature.
-
Upon completion (monitored by TLC), dilute the reaction mixture with water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purify the product by thin-layer chromatography to yield the corresponding alcohol.
Deprotection of a Methoxymethyl (MOM) Ether using Trifluoroacetic Acid[5]
Procedure:
-
Dissolve the MOM-protected compound (1.0 equivalent) in a 15:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) at 25 °C.
-
Stir the resulting solution at 25 °C for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until full conversion of the starting material is observed.
-
Dilute the reaction mixture with DCM.
-
Carefully quench the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic and aqueous layers.
-
Extract the aqueous phase with DCM.
-
Combine the organic phases, wash with saturated aqueous NaCl, dry over anhydrous MgSO₄, and concentrate under reduced pressure to give the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alcohol.
Logical Framework for Protecting Group Selection
The choice between a cyclic and an acyclic ether protecting group depends on a multitude of factors beyond just their intrinsic stability. The following diagram illustrates the key considerations in this decision-making process.
Caption: Decision framework for selecting between cyclic and acyclic ether protecting groups.
Conclusion
The choice between a cyclic ether protecting group like THP and an acyclic one like MOM is a nuanced decision that hinges on the specific requirements of a synthetic route. While both are acetal-based and cleaved under acidic conditions, THP ethers are generally more labile to acid than MOM ethers. This difference in stability can be exploited to achieve selective deprotection in complex molecules. The provided experimental data and protocols offer a practical starting point for chemists to tailor their protecting group strategy. By carefully considering the factors outlined in the decision framework, researchers can enhance the efficiency and success of their synthetic endeavors.
References
Validating the Structure of 1-Methoxy-1-methylcyclopentane using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 1-Methoxy-1-methylcyclopentane. We will explore the application of COSY, HSQC, and HMBC experiments, presenting predicted data and detailed experimental protocols to aid in the unambiguous confirmation of the compound's molecular architecture.
Structural Overview and Predicted NMR Data
This compound presents a simple yet illustrative example for the power of 2D NMR in elucidating molecular structures. Its symmetry and the presence of both quaternary and protonated carbons provide key features for analysis.
Figure 1. Chemical structure of this compound.
Based on computational predictions, the expected ¹H and ¹³C NMR chemical shifts in CDCl₃ are summarized below. These values serve as a benchmark for comparison with experimental data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -OCH₃ | 3.10 (s, 3H) | 48.5 |
| -CH₃ | 1.15 (s, 3H) | 25.9 |
| Cyclopentane (B165970) C1 | - | 79.1 |
| Cyclopentane C2, C5 | 1.65 (m, 4H) | 39.9 |
| Cyclopentane C3, C4 | 1.55 (m, 4H) | 24.1 |
s = singlet, m = multiplet
Comparative Analysis of 2D NMR Techniques
To definitively connect the atoms and confirm the structure, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle.
COSY (Correlation Spectroscopy): Identifying ¹H-¹H Couplings
The COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds. In this compound, we expect to see correlations between the adjacent methylene (B1212753) protons of the cyclopentane ring.
Expected COSY Correlations:
-
A cross-peak between the protons at ~1.65 ppm (H2/H5) and the protons at ~1.55 ppm (H3/H4), confirming their connectivity within the cyclopentane ring.
-
No correlations are expected for the singlet signals of the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups as they have no adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations
The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for assigning protonated carbons.
Expected HSQC Correlations:
-
A cross-peak connecting the proton signal at 3.10 ppm to the carbon signal at 48.5 ppm, confirming the -OCH₃ group.
-
A cross-peak between the proton signal at 1.15 ppm and the carbon signal at 25.9 ppm, assigning the -CH₃ group.
-
A correlation between the proton signals at ~1.65 ppm and the carbon signal at 39.9 ppm, assigning the C2 and C5 positions.
-
A correlation between the proton signals at ~1.55 ppm and the carbon signal at 24.1 ppm, assigning the C3 and C4 positions.
-
Notably, the quaternary carbon at 79.1 ppm (C1) will not show a correlation in the HSQC spectrum as it has no directly attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Correlations
The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton.
Expected Key HMBC Correlations:
-
The protons of the methoxy group (3.10 ppm) will show a correlation to the quaternary carbon C1 (79.1 ppm). This is a key correlation for confirming the attachment of the methoxy group to the cyclopentane ring.
-
The protons of the methyl group (1.15 ppm) will show correlations to the quaternary carbon C1 (79.1 ppm) and to the adjacent ring carbons C2 and C5 (39.9 ppm).
-
The protons on C2 and C5 (~1.65 ppm) will show correlations to C1 (79.1 ppm), C3 and C4 (24.1 ppm), and the methyl carbon (25.9 ppm).
Experimental Workflow for Structure Validation
Detailed Experimental Protocols
The following are general protocols for acquiring the 2D NMR spectra. Instrument-specific parameters may need to be optimized.
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
Table 2: Experimental Parameters for 2D NMR Experiments
| Parameter | COSY | HSQC | HMBC |
| Pulse Program | cosygpqf | hsqcedetgpsisp2.3 | hmbcgplpndqf |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K | 298 K |
| ¹H Spectral Width | 10 ppm | 10 ppm | 10 ppm |
| ¹³C Spectral Width | - | 100 ppm | 160 ppm |
| Number of Scans | 2-4 | 2-8 | 8-16 |
| Number of Increments | 256 | 256 | 256 |
| Relaxation Delay | 1.5 s | 1.5 s | 1.5 s |
Logical Relationships in Structure Elucidation
The interplay between the different 2D NMR experiments provides a robust network of evidence for the final structure confirmation. The diagram below illustrates how the information from each experiment is interconnected to build a complete picture of the molecule.
By systematically applying and interpreting these 2D NMR experiments, researchers can confidently validate the structure of this compound and other small molecules with a high degree of certainty. This guide provides the foundational knowledge and practical protocols to achieve this.
A Comparative Guide to the Synthesis of 1-Methoxy-1-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Methoxy-1-methylcyclopentane, a key intermediate in various organic syntheses, can be approached through several methodologies. This guide provides a comprehensive comparison of two primary alternative methods starting from 1-methylcyclopentene (B36725): acid-catalyzed addition of methanol (B129727) and alkoxymercuration-demercuration. The evaluation is based on reaction mechanisms, yields, conditions, and operational considerations, supported by experimental data to inform the selection of the most suitable method for specific research and development needs.
Method 1: Acid-Catalyzed Addition of Methanol
This method involves the direct addition of methanol across the double bond of 1-methylcyclopentene, facilitated by a strong acid catalyst. Common catalysts include sulfuric acid (H₂SO₄) or acidic ion-exchange resins like Amberlyst 15. The reaction proceeds via a carbocation intermediate, following Markovnikov's rule, where the methoxy (B1213986) group adds to the more substituted carbon of the double bond.
Reaction Scheme:
1-methylcyclopentene reacts with methanol in the presence of an acid catalyst to yield this compound.
Method 2: Alkoxymercuration-Demercuration
This two-step procedure also achieves the Markovnikov addition of methanol to 1-methylcyclopentene but avoids the formation of a free carbocation intermediate, thus preventing potential rearrangement side products.[1][2] The first step, alkoxymercuration, involves the reaction of the alkene with a mercury(II) salt, such as mercuric acetate (B1210297), in methanol. This is followed by a demercuration step where the organomercury intermediate is reduced, typically with sodium borohydride (B1222165), to yield the final ether product.[1]
Reaction Scheme:
1-methylcyclopentene undergoes alkoxymercuration with mercuric acetate in methanol, followed by demercuration with sodium borohydride to produce this compound.
Comparative Data
The following table summarizes the key quantitative data for the two synthetic routes, offering a clear comparison of their efficiencies and reaction conditions.
| Parameter | Acid-Catalyzed Addition of Methanol | Alkoxymercuration-Demercuration |
| Starting Material | 1-Methylcyclopentene, Methanol | 1-Methylcyclopentene, Methanol |
| Key Reagents | Acid Catalyst (e.g., Amberlyst 15) | 1. Mercuric Acetate (Hg(OAc)₂) 2. Sodium Borohydride (NaBH₄) |
| Reaction Time | 67 hours | ~2.5 hours (10 min for mercuration, 2 hours for demercuration)[3] |
| Temperature | 85°C (Reflux) | Room Temperature |
| Conversion/Yield | ~94% Conversion | Generally high to excellent yields |
| Key Advantages | - Uses a readily available and potentially recyclable catalyst. - Simpler one-step procedure. | - Avoids carbocation rearrangements.[1][2] - Generally faster reaction times. - Milder reaction conditions. |
| Key Disadvantages | - Long reaction times. - Potential for carbocation rearrangements in other substrates. | - Use of highly toxic mercury compounds. - Requires a two-step process. |
Experimental Protocols
Acid-Catalyzed Synthesis of this compound
Procedure adapted from patent literature. [4]
-
In a 3-neck flask equipped with a Soxhlet extractor, 99.2 g (1.21 mol) of 1-methylcyclopentene and 75.0 g (2.34 mol) of methanol are combined under a nitrogen atmosphere.
-
The thimble of the Soxhlet extractor is filled with 15.0 g of Amberlyst 15 resin.
-
The reaction mixture is heated to reflux in an oil bath set at 85°C.
-
The reaction is maintained at reflux for a total of 67 hours.
-
After cooling, a gas chromatography (GC) sample of the reaction mixture is taken to determine the conversion. The reported conversion is approximately 94%.[4] The product can be isolated by distillation.
Alkoxymercuration-Demercuration Synthesis of this compound
Representative procedure based on established methods. [1][3]
Step 1: Alkoxymercuration
-
In a flask, mercuric acetate (1 equivalent) is dissolved in an excess of methanol, which also serves as the solvent.
-
1-methylcyclopentene (1 equivalent) is added to the solution at room temperature with stirring.
-
The reaction is typically rapid, and the formation of the alkoxymercurial intermediate is usually complete within 10-15 minutes.
Step 2: Demercuration
-
A solution of sodium borohydride (NaBH₄) in an alkaline aqueous solution is added to the reaction mixture from Step 1.
-
The reduction is generally allowed to proceed for about 2 hours at room temperature.
-
The elemental mercury byproduct is separated, and the organic layer is extracted, washed, dried, and the solvent is evaporated to yield this compound. The product can be further purified by distillation. While a specific yield for this reaction on 1-methylcyclopentene is not detailed in the provided literature, similar reactions are known to proceed in high to excellent yields.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two alternative synthetic routes.
References
- 1. Ethers From Alkenes and Alkyl Halides - Chemistry Steps [chemistrysteps.com]
- 2. Highly(≥98%) Stereo- and Regioselective Trisubstituted Alkene Synthesis of Wide Applicability via 1-Halo-1-alkyne Hydroboration-Tandem Negishi-Suzuki Coupling or Organoborate Migratory Insertion Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 1-Alkoxy-1-methylcyclopentanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three primary synthetic routes for the preparation of 1-alkoxy-1-methylcyclopentanes, a class of tertiary ethers with potential applications in medicinal chemistry and materials science. The comparison focuses on objectivity, supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable pathway for their specific needs.
Introduction
1-Alkoxy-1-methylcyclopentanes are valuable intermediates and target molecules in organic synthesis. Their preparation can be achieved through several distinct synthetic strategies, each with its own set of advantages and limitations. This guide will explore three common methods: acid-catalyzed addition of alcohols to 1-methylcyclopentene (B36725), alkoxymercuration-demercuration of 1-methylcyclopentene, and the Williamson ether synthesis starting from 1-methylcyclopentanol (B105226).
Comparison of Synthetic Routes
The following table summarizes the key quantitative data and qualitative aspects of the three synthetic routes.
| Parameter | Acid-Catalyzed Addition | Alkoxymercuration-Demercuration | Williamson Ether Synthesis |
| Starting Materials | 1-Methylcyclopentene, Alcohol | 1-Methylcyclopentene, Alcohol, Hg(OAc)₂, NaBH₄ | Cyclopentanone (B42830), Methyl Grignard, Alkyl Halide, Strong Base |
| Key Reagents | Acid catalyst (e.g., Amberlyst-15, H₂SO₄) | Mercury(II) acetate (B1210297), Sodium borohydride (B1222165) | Grignard reagent, NaH or other strong base |
| Reaction Type | Electrophilic Addition | Electrophilic Addition-Reduction | Nucleophilic Substitution (SN2) |
| Regioselectivity | Markovnikov | Markovnikov | Not applicable |
| Carbocation Rearrangement | Possible | No | No |
| Typical Yield | Moderate to Good (e.g., ~67% conversion)[1] | Good to Excellent | Good to Excellent (multi-step) |
| Reaction Conditions | Mild to moderate (e.g., 50°C)[1] | Mild (room temperature) | Varies (Grignard: low temp; Etherification: RT to reflux) |
| Advantages | Atom economical, uses relatively inexpensive reagents. | High yields, avoids carbocation rearrangements, mild conditions.[2][3] | Versatile, can be used to synthesize a wide variety of ethers. |
| Disadvantages | Potential for carbocation rearrangements, may require elevated temperatures and longer reaction times. | Use of highly toxic mercury reagents, stoichiometric waste.[2] | Multi-step process, requires a strong base, sensitive to steric hindrance. |
Experimental Protocols
Route 1: Acid-Catalyzed Addition of Methanol (B129727) to 1-Methylcyclopentene
This method involves the direct addition of an alcohol across the double bond of 1-methylcyclopentene, catalyzed by a strong acid.
Procedure: To a stirred solution of 1-methylcyclopentene (0.61 mol) in methanol (6.24 mol), is added a catalytic amount of a solid acid catalyst, such as Amberlyst-15 (25.0 g). The reaction mixture is heated to 50°C under a nitrogen atmosphere. The progress of the reaction can be monitored by gas chromatography (GC). After stirring for 24 hours, a conversion of approximately 67% to 1-methoxy-1-methylcyclopentane can be expected.[1] The catalyst is removed by filtration, and the product is purified by fractional distillation.
Route 2: Alkoxymercuration-Demercuration of 1-Methylcyclopentene
This two-step procedure provides a reliable method for the Markovnikov addition of an alcohol to an alkene without the risk of carbocation rearrangements.[2][3]
Procedure:
-
Alkoxymercuration: In a round-bottom flask, a solution of mercury(II) acetate (1.0 mmol) in methanol (10 mL) is prepared. To this solution, 1-methylcyclopentene (1.0 mmol) is added, and the mixture is stirred at room temperature for 1 hour. The completion of this step is indicated by the disappearance of the alkene.
-
Demercuration: The reaction mixture is cooled in an ice bath, and a solution of sodium borohydride (0.5 mmol) in 2 M aqueous sodium hydroxide (B78521) (5 mL) is added dropwise. The mixture is stirred for 1 hour at room temperature. The elemental mercury is allowed to settle, and the supernatant is decanted. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product, this compound, can be purified by distillation.
Route 3: Williamson Ether Synthesis of this compound
This is a two-step synthesis commencing with the preparation of 1-methylcyclopentanol via a Grignard reaction, followed by etherification.
Step 1: Synthesis of 1-Methylcyclopentanol
Procedure: In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under a nitrogen atmosphere, magnesium turnings are placed. A solution of methylmagnesium bromide in diethyl ether is prepared and added dropwise to the magnesium turnings to initiate the Grignard reagent formation. Once the Grignard reagent is formed, a solution of cyclopentanone (1.0 mol) in anhydrous diethyl ether is added dropwise at a temperature of -10 °C.[4] After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield crude 1-methylcyclopentanol, which can be purified by distillation.
Step 2: Synthesis of this compound
Procedure: To a stirred suspension of sodium hydride (1.1 mmol) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C, a solution of 1-methylcyclopentanol (1.0 mmol) in anhydrous THF is added dropwise. The mixture is stirred at room temperature for 1 hour to ensure complete formation of the sodium 1-methylcyclopentoxide. Methyl iodide (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched by the addition of water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting this compound is purified by distillation.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Acid-catalyzed addition of an alcohol to 1-methylcyclopentene.
Caption: Alkoxymercuration-demercuration of 1-methylcyclopentene.
Caption: Williamson ether synthesis starting from cyclopentanone.
References
A Comparative Analysis of Synthetic Pathways to 1-Methoxy-1-methylcyclopentane: Byproduct Profiles and Experimental Considerations
For researchers, scientists, and drug development professionals, the synthesis of pure chemical entities is paramount. This guide provides a detailed comparison of three synthetic pathways to 1-Methoxy-1-methylcyclopentane, with a focus on the formation of byproducts, supported by experimental data and protocols.
The selection of a synthetic route can significantly impact the purity of the final product, influencing downstream applications. Here, we analyze the acid-catalyzed addition of methanol (B129727) to 1-methylcyclopentene (B36725), the alkoxymercuration-demercuration of 1-methylcyclopentene, and the Williamson ether synthesis, evaluating each for its efficiency and the profile of impurities generated.
Data Summary: Byproduct Comparison
The following table summarizes the key byproducts and expected yields for the different synthetic pathways to this compound.
| Synthetic Pathway | Starting Materials | Major Product | Key Byproducts | Typical Yield of Major Product |
| Acid-Catalyzed Addition | 1-Methylcyclopentene, Methanol, Acid Catalyst (e.g., Amberlyst 15) | This compound | Unreacted 1-methylcyclopentene, 3-methylcyclopentene, 4-methylcyclopentene | ~67-96% (conversion dependent)[1] |
| Alkoxymercuration-Demercuration | 1-Methylcyclopentene, Mercuric Acetate (B1210297), Methanol, Sodium Borohydride | This compound | Unreacted 1-methylcyclopentene, minor organomercurial residues | High (generally >90%) |
| Williamson Ether Synthesis | 1-Halo-1-methylcyclopentane, Sodium Methoxide | 1-Methylcyclopentene, Methylenecyclopentane | This compound (minor) | Very low (elimination predominates)[2][3][4] |
Logical Relationship of Synthetic Pathways
The following diagram illustrates the relationship between the starting materials, intermediates, and final products, including the major byproduct pathways.
Caption: Comparative overview of synthetic routes to this compound.
Experimental Protocols
Pathway 1: Acid-Catalyzed Addition of Methanol to 1-Methylcyclopentene
This method involves the direct addition of methanol across the double bond of 1-methylcyclopentene, catalyzed by a strong acid.
Experimental Workflow:
Caption: Workflow for acid-catalyzed synthesis of this compound.
Protocol: A mixture of 1-methylcyclopentene (50.0 g, 0.61 mol), methanol (200.0 g, 6.24 mol), and 25.0 g of Amberlyst 15 is charged into a three-neck flask equipped with a condenser and a magnetic stirrer, under a nitrogen atmosphere.[1] The reaction mixture is heated to 50°C. The progress of the reaction is monitored by gas chromatography (GC). After a reaction time of 24 hours, a conversion of approximately 67% can be expected.[1] Upon completion, the reaction mixture is cooled to room temperature, and the Amberlyst 15 catalyst is removed by filtration. The filtrate is then subjected to fractional distillation to separate the product from unreacted starting materials and lower-boiling isomers.
Pathway 2: Alkoxymercuration-Demercuration of 1-Methylcyclopentene
This two-step procedure provides a high-yield, regioselective synthesis of the target ether, avoiding carbocation rearrangements.
Experimental Workflow:
Caption: Workflow for alkoxymercuration-demercuration synthesis.
Protocol: In the first step, mercuric acetate is added to 1-methylcyclopentene in a methanol solvent. This reaction proceeds through a cyclic mercurinium ion intermediate. The methanol then attacks the more substituted carbon of the former double bond, leading to an anti-addition product.[2] In the second step, the resulting organomercurial ether is treated with a reducing agent, typically sodium borohydride, which replaces the mercury-containing group with a hydrogen atom to yield the final ether product.[2] This method is known for its high yields and clean reaction profiles.
Pathway 3: Williamson Ether Synthesis
The Williamson ether synthesis is a classical method for preparing ethers. However, it is not a suitable method for the synthesis of this compound due to the tertiary nature of the required alkyl halide.
Theoretical Protocol and Expected Outcome: This synthesis would theoretically involve the reaction of a 1-halo-1-methylcyclopentane (a tertiary alkyl halide) with sodium methoxide. The alkoxide would act as a strong base, leading to a predominant E2 elimination reaction.[2][3][4] This would result in the formation of a mixture of alkenes, primarily 1-methylcyclopentene and methylenecyclopentane, with only trace amounts, if any, of the desired ether product, this compound. Due to the very low expected yield, this pathway is not synthetically viable for this target molecule.
Conclusion
For the synthesis of this compound, the alkoxymercuration-demercuration pathway offers the most significant advantages in terms of yield and purity, with minimal byproduct formation. The acid-catalyzed addition of methanol to 1-methylcyclopentene is a viable alternative, although it may result in lower conversions and require careful purification to remove unreacted starting materials and their isomers. The Williamson ether synthesis is not a practical route for this particular target molecule due to the prevalence of elimination side reactions. The choice of synthetic pathway should be guided by the desired purity of the final product and the acceptable levels of specific byproducts.
References
Safety Operating Guide
Proper Disposal of 1-Methoxy-1-methylcyclopentane: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to treat 1-methoxy-1-methylcyclopentane as a hazardous chemical. Based on its ether and cyclopentane (B165970) structure, it should be handled as a highly flammable liquid that may cause skin and eye irritation and could potentially form explosive peroxides upon storage.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[4]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[5]
-
Ignition Sources: As a highly flammable liquid, keep the chemical and its waste away from heat, sparks, open flames, and other potential ignition sources.[1][6][7] Use only non-sparking tools and explosion-proof equipment when handling.[6][8]
-
Static Discharge: Take precautionary measures against static discharge. Ensure that all containers and receiving equipment are properly grounded and bonded during transfer operations.[1][6][8]
-
Peroxide Formation: Ethers are known to form explosive peroxides when exposed to air and light.[2][3] It is critical to date containers upon receipt and upon opening. If the chemical's age or exposure is unknown, or if crystals are observed, do not handle it and contact your EHS department immediately.[3][9]
Hazard and Physical Data Summary
The following table summarizes key physical and chemical properties derived from structurally similar compounds, which are essential for safe handling and disposal.
| Property | Value | Notes / Reference Compound |
| Physical State | Clear, Colorless Liquid (Assumed) | Based on Methoxycyclopentane and Methylcyclopentane.[1] |
| Flash Point | -1°C (30.2°F) | For Methoxycyclopentane. |
| Boiling Point | 106°C (223°F) | For Methoxycyclopentane. |
| Hazards | H225: Highly flammable liquid and vapor.[1][6] H302: Harmful if swallowed.[6] H315/H319: Causes skin and serious eye irritation.[10] Potential Aspiration Hazard.[1][5][10] | Based on Methoxycyclopentane and Methylcyclopentane. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that must be conducted in strict accordance with institutional and regulatory guidelines. Disposing of this chemical down the drain or via evaporation is strictly prohibited.[3][11][12]
Step 1: Waste Segregation and Collection
-
Dedicated Container: Collect waste this compound in a dedicated, chemically compatible, and leak-proof container with a tightly sealing cap.[3]
-
Avoid Mixing: Do not mix this waste with other waste streams, especially with oxidizers, unless explicitly permitted by your institution's EHS guidelines.[3][9]
Step 2: Labeling
-
Immediate Identification: As soon as the first drop of waste is added, the container must be clearly labeled as "Hazardous Waste."[2]
-
Full Chemical Name: The label must include the full chemical name: "this compound."
-
Hazard Identification: Clearly indicate the primary hazards (e.g., "Flammable Liquid," "Irritant").[10]
Step 3: Temporary Storage
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Storage Conditions: This area must be secure, cool, dry, and well-ventilated.[6][9] Store the container within secondary containment and away from incompatible materials. Flammable waste should be stored in a fire-rated cabinet.
Step 4: Professional Disposal
-
Contact EHS: Do not attempt to dispose of the waste yourself. Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2][3]
-
Regulatory Compliance: The final disposal method will likely involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]
Spill Management
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate: Clear the immediate area of all non-essential personnel and ensure adequate ventilation. Remove all sources of ignition.[4]
-
Containment: Absorb the spill with a non-combustible, inert material (e.g., vermiculite, dry sand) and place it into a suitable, labeled waste container for disposal.[8][13]
-
Decontamination: Clean the spill area thoroughly. All cleaning materials and contaminated PPE must also be collected and disposed of as hazardous waste.[13]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. echemi.com [echemi.com]
- 5. chemos.de [chemos.de]
- 6. Methoxycyclopentane | 5614-37-9 | TCI AMERICA [tcichemicals.com]
- 7. Methoxycyclopentane | 5614-37-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Hazardous Waste Disposal [cool.culturalheritage.org]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. benchchem.com [benchchem.com]
Navigating the Safe Handling of 1-Methoxy-1-methylcyclopentane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is a cornerstone of laboratory safety and experimental success. This guide provides essential safety and logistical information for the use of 1-Methoxy-1-methylcyclopentane (CAS No. 32818-40-9), a flammable cyclic ether. Adherence to these protocols is critical for minimizing risks and ensuring a secure research environment.
Essential Safety and Quantitative Data
A comprehensive understanding of the chemical and physical properties of this compound and its structural analogs is fundamental for safe handling. The following table summarizes key quantitative data, primarily based on Cyclopentyl methyl ether, to inform risk assessments and operational planning.
| Property | Value | Source |
| CAS Number | 32818-40-9 | [5][6] |
| Molecular Formula | C₇H₁₄O | [5][6] |
| Molecular Weight | 114.19 g/mol | [5] |
| Appearance | Clear, colorless liquid (presumed) | |
| Boiling Point | Not available | |
| Flash Point | Highly Flammable (presumed) | [7][8] |
| Hazards | Flammable liquid and vapor. May cause skin and serious eye irritation. Ethers have the potential to form explosive peroxides. | [1][3][4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is the primary defense against exposure to this compound. The following PPE is mandatory when handling this chemical:
-
Eye and Face Protection : Chemical safety goggles are required at a minimum.[9][10] A face shield should be worn over safety glasses, especially when there is a risk of splashing or a highly exothermic reaction.[10][11]
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn.[10] Gloves should be inspected before each use and changed immediately upon contamination.[10]
-
Skin and Body Protection : A flame-resistant lab coat must be worn and kept buttoned.[9] Non-static clothing should be worn to prevent ignition of flammable vapors.[7] Closed-toe shoes are mandatory.[10]
-
Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4] If engineering controls are not sufficient, a respirator may be required.[8][9]
Experimental Protocols: A Step-by-Step Guide to Safe Handling
The following protocols provide a systematic approach to the safe use of this compound in a laboratory setting, from initial preparation to final disposal.
Pre-Handling and Preparation
-
Information Review : Before beginning any work, review the available safety information for structurally similar compounds like Cyclopentyl methyl ether.[1][2][3][4]
-
Fume Hood Verification : Ensure the chemical fume hood is functioning correctly.
-
PPE Inspection : Inspect all PPE for damage before donning.
-
Emergency Equipment Check : Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[1]
-
Spill Kit Availability : Ensure a spill kit for flammable solvents is available in the immediate work area.
Handling and Use
-
Grounding and Bonding : Ground and bond all containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[3]
-
Spark Prevention : Use only non-sparking tools and explosion-proof equipment.[3][12]
-
Controlled Dispensing : Dispense the chemical slowly and carefully to minimize splashing and vapor generation.
-
Container Management : Keep the container tightly closed when not in use to prevent the release of flammable vapors and the potential formation of peroxides.[3][8]
-
Peroxide Check : Ethers can form explosive peroxides over time, especially when exposed to air and light.[1][4] If the chemical's history is unknown or it has been stored for an extended period, test for the presence of peroxides before use.
Disposal Plan
-
Waste Collection : Collect all this compound waste in a designated, properly labeled, and sealed container.[13]
-
Waste Segregation : Do not mix this waste with other incompatible waste streams.
-
Professional Disposal : Dispose of the chemical waste through a licensed chemical destruction plant or a certified hazardous waste disposal service.[9][14] Do not pour down the drain.[15]
-
Contaminated Materials : Any materials, such as gloves or absorbent pads, that come into contact with the chemical should be disposed of as hazardous waste.
Visualizing the Safe Handling Workflow
To further clarify the procedural steps for safely handling this compound, the following flowchart illustrates the key decision points and actions from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. geneseo.edu [geneseo.edu]
- 2. lobachemie.com [lobachemie.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound - Wikidata [wikidata.org]
- 7. int-enviroguard.com [int-enviroguard.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 12. fishersci.com [fishersci.com]
- 13. ethz.ch [ethz.ch]
- 14. solvent-recyclers.com [solvent-recyclers.com]
- 15. Hazardous Waste Disposal [cool.culturalheritage.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
